molecular formula C43H63N5O10S B12424903 Tubulysin G

Tubulysin G

Cat. No.: B12424903
M. Wt: 842.1 g/mol
InChI Key: QRLSJCMHFBSSJW-OEJISELMSA-N
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Description

Tubulysin G is a dipeptide.
This compound has been reported in Archangium gephyra with data available.

Properties

Molecular Formula

C43H63N5O10S

Molecular Weight

842.1 g/mol

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbut-2-enoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid

InChI

InChI=1S/C43H63N5O10S/c1-10-27(6)38(46-40(53)34-13-11-12-18-47(34)9)42(54)48(24-57-37(51)19-25(2)3)35(26(4)5)22-36(58-29(8)49)41-45-33(23-59-41)39(52)44-31(20-28(7)43(55)56)21-30-14-16-32(50)17-15-30/h14-17,19,23,26-28,31,34-36,38,50H,10-13,18,20-22,24H2,1-9H3,(H,44,52)(H,46,53)(H,55,56)/t27-,28-,31+,34+,35+,36+,38-/m0/s1

InChI Key

QRLSJCMHFBSSJW-OEJISELMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(COC(=O)C=C(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C

Canonical SMILES

CCC(C)C(C(=O)N(COC(=O)C=C(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Tubulysin G-Producing Myxobacteria: From Biosynthesis to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of exceptionally potent cytotoxic tetrapeptides produced by myxobacteria. Their ability to inhibit tubulin polymerization at picomolar concentrations makes them highly attractive candidates for the development of anticancer therapeutics, particularly as payloads for antibody-drug conjugates (ADCs). This technical guide focuses on Tubulysin G, a naturally occurring member of this family, and provides an in-depth overview of its producing organisms, biosynthesis, extraction, purification, and biological activity.

This compound and its Myxobacterial Producers

This compound is a natural product isolated from the myxobacterial species Archangium gephyra and Angiococcus disciformis.[1][2][3] These soil-dwelling gliding bacteria are renowned for their ability to produce a diverse array of biologically active secondary metabolites.[4][5][6]

Chemical Structure of this compound:

This compound is a linear tetrapeptide characterized by the presence of several unusual amino acid residues: N-methyl-pipecolic acid (Mep), isoleucine (Ile), tubuvaline (Tuv), and tubuphenylalanine (Tup). The structure of this compound is distinguished by specific substitutions on the tubuvaline and tubuphenylalanine moieties.

Quantitative Data on Tubulysin Production and Cytotoxicity

While specific quantitative production yields for this compound are not extensively reported in the literature, data for related tubulysins produced by Archangium gephyra provide a valuable benchmark.

Table 1: Production of Tubulysins by Archangium gephyra KYC5002 [7][8]

TubulysinProduction in Non-disrupted Cells (mg/L)Production in Disrupted Cells (mg/L)
Tubulysin A0.140.62 (4.4-fold increase)
Tubulysin B0.110.74 (6.7-fold increase)

Note: The increase in production in disrupted cells suggests that the final biosynthetic steps or release of tubulysins may be linked to cell lysis.

This compound exhibits extremely potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.[1] While a comprehensive panel of IC50 values for this compound is not available in a single source, the data for closely related tubulysins and their analogues highlight the exceptional potency of this compound class.

Table 2: Cytotoxicity of Selected Tubulysins and Analogues [9][10][11]

CompoundCell LineIC50 (nM)
Tubulysin AVarious Cancer Cell LinesLow nanomolar to picomolar range
Tubulysin AnalogueKB cells (Folate Receptor-positive)Low nanomolar range
PretubulysinVarious Tumor Cell LinesLow to sub-nanomolar range

Biosynthesis of this compound

The biosynthesis of tubulysins is orchestrated by a large, multi-enzyme complex encoded by a dedicated biosynthetic gene cluster (BGC). This cluster contains genes for non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are responsible for the assembly of the tetrapeptide backbone from amino acid and short-chain carboxylic acid precursors.

The core of the tubulysin biosynthetic pathway involves the sequential addition of the constituent amino acids and the incorporation of acetate-derived units, followed by a series of tailoring reactions including methylation, oxidation, and acylation to yield the final complex structure of this compound.

Diagram: Proposed Biosynthetic Pathway of the Tubulysin Backbone

Tubulysin_Biosynthesis Mep N-Methyl-L-pipecolic acid NRPS_Mep NRPS Module 1 (TubB) Mep->NRPS_Mep Ile L-Isoleucine NRPS_Ile NRPS Module 2 (TubC) Ile->NRPS_Ile Val L-Valine PKS_NRPS_Tuv Hybrid PKS-NRPS Module (TubD) Val->PKS_NRPS_Tuv Phe L-Phenylalanine NRPS_Tup NRPS Module 3 (TubE) Phe->NRPS_Tup Acetate Acetate Acetate->PKS_NRPS_Tuv PKS_Tup PKS Module (TubF) Acetate->PKS_Tup Intermediate1 Mep- NRPS_Mep->Intermediate1 Intermediate2 Mep-Ile- NRPS_Ile->Intermediate2 Intermediate3 Mep-Ile-Tubuvaline precursor- PKS_NRPS_Tuv->Intermediate3 NRPS_Tup->PKS_Tup Pretubulysin Pretubulysin PKS_Tup->Pretubulysin Intermediate1->NRPS_Ile Intermediate2->PKS_NRPS_Tuv Intermediate3->NRPS_Tup TubulysinG This compound Pretubulysin->TubulysinG Tailoring Enzymes

Caption: Proposed enzymatic assembly line for the biosynthesis of the tubulysin backbone.

Experimental Protocols

Cultivation of Archangium gephyra

A general protocol for the cultivation of Archangium gephyra for tubulysin production is as follows:

  • Media Preparation: A suitable medium for the growth of A. gephyra is MD1 medium, which consists of:

    • Casitone: 0.5% (w/v)

    • Soy peptone: 0.2% (w/v)

    • MgSO₄·7H₂O: 0.1% (w/v)

    • CaCl₂·2H₂O: 0.1% (w/v)

    • HEPES buffer (pH 7.2): 50 mM

    • Vitamin B12: 1 µg/mL

    • (For solid media) Agar: 1.5% (w/v)

  • Inoculation: Inoculate the liquid MD1 medium with a starter culture of A. gephyra.

  • Fermentation: Incubate the culture at 30°C with shaking at 180 rpm for 7-10 days. The production of tubulysins has been observed to increase during the late stationary and death phases of growth.[7][8]

Extraction and Purification of this compound

The following is a general procedure for the extraction and purification of tubulysins from A. gephyra culture broth:[12][13]

  • Adsorption: Add Amberlite XAD-16 resin to the culture broth and stir for several hours to adsorb the tubulysins.

  • Elution: Collect the resin and elute the adsorbed compounds with methanol.

  • Solvent Extraction: Evaporate the methanol and partition the residue between ethyl acetate and water. The tubulysins will be in the ethyl acetate phase.

  • Chromatography:

    • Silica Gel Chromatography: Subject the concentrated ethyl acetate extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

    • Preparative HPLC: Further purify the tubulysin-containing fractions using preparative reverse-phase high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient.

  • Final Purification: A final purification step using analytical HPLC can be employed to obtain highly pure this compound.

Diagram: Experimental Workflow for this compound Isolation

Tubulysin_Isolation_Workflow Culture Myxobacterial Culture Broth Adsorption Adsorption on XAD-16 Resin Culture->Adsorption Elution Elution with Methanol Adsorption->Elution Extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) Elution->Extraction Silica Silica Gel Chromatography Extraction->Silica Prep_HPLC Preparative RP-HPLC Silica->Prep_HPLC Final_Purification Analytical HPLC Prep_HPLC->Final_Purification Pure_TubulysinG Pure this compound Final_Purification->Pure_TubulysinG

Caption: A typical workflow for the isolation and purification of this compound.

Regulation of Tubulysin Biosynthesis

The regulation of secondary metabolite biosynthesis in myxobacteria is a complex process that is not yet fully understood.[14][15] However, studies have shown that the expression of the tubulysin biosynthetic genes in Archangium gephyra is significantly upregulated during the stationary and death phases of the culture.[7][8] This suggests that tubulysin production may be linked to developmental processes, such as fruiting body formation and sporulation, or may play a role in ecological interactions, such as defense against predators or competing microorganisms.

Further research is needed to elucidate the specific signaling pathways and transcriptional regulators that control the activation of the tubulysin gene cluster. Understanding these regulatory mechanisms could provide opportunities to enhance tubulysin production through metabolic engineering.

Diagram: Logical Relationship in Tubulysin Production Onset

Tubulysin_Regulation Nutrient_Limitation Nutrient Limitation Stationary_Phase Stationary/Death Phase Nutrient_Limitation->Stationary_Phase Signaling_Cascade Unknown Signaling Cascade Stationary_Phase->Signaling_Cascade Gene_Upregulation Upregulation of 'tub' Gene Cluster Signaling_Cascade->Gene_Upregulation Enzyme_Synthesis Synthesis of Biosynthetic Enzymes Gene_Upregulation->Enzyme_Synthesis Tubulysin_Production Tubulysin Production Enzyme_Synthesis->Tubulysin_Production

Caption: A simplified model of the proposed regulatory cascade for tubulysin production.

Conclusion

This compound, produced by myxobacteria such as Archangium gephyra, represents a highly promising scaffold for the development of novel anticancer drugs. Its exceptional potency and complex structure underscore the remarkable biosynthetic capabilities of myxobacteria. This guide provides a foundational understanding of the key aspects of this compound, from the biology of its producers to its biosynthesis and bioactivity. Further research into the optimization of fermentation processes, the elucidation of regulatory pathways, and the exploration of synthetic biology approaches will be crucial for unlocking the full therapeutic potential of this remarkable natural product.

References

An In-depth Technical Guide to the Mechanism of Action of Tubulysin G on Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysins are a class of exceptionally potent tetrapeptidic natural products isolated from myxobacteria. Renowned for their profound cytotoxicity against a wide array of cancer cell lines, including those exhibiting multidrug resistance (MDR), tubulysins have emerged as a highly sought-after payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of Tubulysin G and its analogues, focusing on their direct interaction with tubulin. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Microtubule Destabilization

The primary mechanism of action for tubulysins is the potent inhibition of tubulin polymerization. This activity disrupts the dynamic instability of microtubules, which are critical components of the cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape.

Key Events:

  • Binding to the Vinca Domain: Tubulysins bind to the vinca domain on β-tubulin, at the interface between two α/β-tubulin heterodimers. This binding is noncompetitive with respect to colchicine but interferes with the binding of vinca alkaloids like vinblastine. X-ray crystallography studies have provided high-resolution insights into this binding mode, revealing key interactions within a hydrophobic pocket.

  • Inhibition of Polymerization: By occupying the vinca domain, tubulysins prevent the incorporation of tubulin dimers into growing microtubules. This leads to a net depolymerization of existing microtubules. Studies have shown that tubulysins are more efficient at inhibiting tubulin polymerization than vinblastine. The depolymerizing effect cannot be prevented by microtubule-stabilizing agents like paclitaxel or epothilone B.

  • Induction of Unique Structures: Electron microscopy has revealed that tubulysin A induces the formation of aberrant tubulin structures, including rings, double rings, and pinwheel formations.

  • Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, prevents proper chromosome segregation during mitosis. This triggers the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death. This is often characterized by caspase-3 activation.

A significant advantage of tubulysins is their retained potency against MDR cancer cell lines, particularly those that overexpress the P-glycoprotein (P-gp) efflux pump. Unlike many other tubulin inhibitors such as auristatins and maytansines, tubulysins are poor substrates for P-gp, allowing them to accumulate intracellularly and exert their cytotoxic effects.

cluster_cell Cancer Cell Tubulysin This compound enters cell Complex Tubulysin-Tubulin Complex Tubulysin->Complex Binds to Vinca Domain Tubulin α/β-Tubulin Dimers Tubulin->Complex Microtubule Microtubule Polymerization Complex->Microtubule Inhibits Depolymerization Microtubule Depolymerization Complex->Depolymerization Induces Microtubule->Depolymerization Spindle Mitotic Spindle Disruption Depolymerization->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Quantitative Data Summary

The potency of tubulysins is quantified through cytotoxicity assays (IC50 values) and biochemical assays measuring tubulin polymerization inhibition and binding affinity.

Table 1: Cytotoxicity of Tubulysin Analogues in Human Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (nM)Reference
Tubulysin AVariousPanel of 12 lines0.01 - 10
Tubulysin DKB-V1Cervix Carcinoma (MDR+)0.31
Tubulysin M (Tub(OAc))L540cyHodgkin's Lymphoma0.02
Tubulysin M (Tub(OAc))L428Hodgkin's Lymphoma (MDR+)0.13
Tubulysin M (Tub(OAc))HL60/RVLeukemia (MDR+)0.31
Tb32MES SAUterine Sarcoma0.012
Tb32HEK 293TEmbryonic Kidney0.002
Tubulysin Analogue 11N87Gastric Carcinoma0.045
Tubulysin Analogue 11MDA-MB-361-DYT2Breast Carcinoma0.038

Note: IC50 values can vary based on experimental conditions and assay duration.

Table 2: Biochemical Activity of Tubulysins
CompoundAssay TypeParameterValueReference
Tubulysin ATubulin Polymerization Inhibition% Inhibition (at 1 µM)46%
Tubulysin ACompetition with VinblastineApparent Ki3 µM
Tub(OEt) (ether analogue)Tubulin Binding AffinityRBA0.89
Tub(OiVal) (ester analogue)Tubulin Binding AffinityRBA0.26
Deacetylated Tubulysin (Tub(OH))Tubulin Binding AffinityRBA*Non-competitive

*RBA: Relative Binding Affinity, expressed as a ratio of the affinity of Tubulysin M (Tub(OAc)).

Experimental Protocols

Reproducible and accurate assessment of tubulysin activity requires standardized protocols. Below are methodologies for key experiments.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of microtubules from purified tubulin dimers.

Principle: Tubulin polymerization into microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically as an increase in absorbance, typically at 340 or 400 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Detailed Methodology:

  • Reagents:

    • Purified bovine or porcine brain tubulin (>99% pure).

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

    • GTP stock solution (100 mM).

    • Test compound (e.g., this compound) dissolved in DMSO at various concentrations.

    • Positive control (e.g., Nocodazole, Vinblastine) and negative control (DMSO vehicle).

  • Procedure:

    • Prepare tubulin solution at a final concentration of 1-3 mg/mL (approx. 10-30 µM) in ice-cold GTB.

    • Add test compounds and controls to wells of a pre-chilled 96-well microplate.

    • Add the tubulin solution to the wells.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the initial rate of polymerization (Vmax) and the final plateau absorbance (Amax).

    • Determine the IC50 value for polymerization inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.

cluster_prep Preparation (On Ice) cluster_run Execution (37°C) cluster_analysis Analysis A Prepare Tubulin in GTB C Add Tubulin to wells A->C B Aliquot Test Compound (e.g., this compound) in 96-well plate B->C D Initiate with GTP (1 mM) C->D E Measure Absorbance (340 nm) Kinetically D->E F Plot Abs vs. Time E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for an in vitro tubulin polymerization assay.

Cytotoxicity Assay (High-Content Nuclear Morphology)

This assay measures the antiproliferative activity of a compound and provides insights into its effect on cell cycle and apoptosis.

Principle: Cells are treated with the test compound, stained with fluorescent nuclear and cellular dyes, and imaged using automated microscopy. Image analysis software quantifies cell number, nuclear morphology, and mitotic index to determine IC50 values and characterize the mode of cell death.

Detailed Methodology:

  • Cell Plating: Seed human cancer cells (e.g., HeLa, N87) in a 96- or 384-well clear-bottom imaging plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound or analogues to the wells. Include a vehicle control (DMSO). Incubate for a standard period (e.g., 72 hours).

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the nuclei with a DNA dye (e.g., Hoechst 33342) and the cytoplasm or cytoskeleton with another dye (e.g., an antibody against α-tubulin followed by a fluorescent secondary antibody).

  • Imaging: Acquire images using a high-content automated imaging system.

  • Data Analysis:

    • Use image analysis software to segment and identify individual cells and nuclei.

    • Quantify parameters such as total cell count, nuclear size and intensity, and the percentage of cells with condensed or fragmented chromatin (apoptotic bodies) or those arrested in mitosis.

    • Calculate the IC50 for cell proliferation by plotting cell count against drug concentration.

Competitive Tubulin Binding Assay (Fluorescence Polarization)

This assay determines the binding affinity of a test compound by measuring its ability to displace a fluorescent probe from the tubulin binding site.

Principle: A small fluorescent ligand (probe) binding to a large protein (tubulin) results in a high fluorescence polarization (FP) signal because the probe's rotation is slowed. A competitive inhibitor will displace the probe, allowing it to tumble freely in solution, which results in a low FP signal.

Detailed Methodology:

  • Reagents:

    • Purified sheep brain tubulin.

    • Assay Buffer: e.g., 20 mM PIPES (pH 6.9), 1 mM EGTA.

    • Fluorescent Probe: A ligand known to bind the vinca domain with moderate affinity, conjugated to a fluorophore (e.g., FITC-MMAF).

    • Test compound (this compound).

  • Procedure:

    • In a 384-well plate, create serial dilutions of the test compound.

    • Add a fixed concentration of the fluorescent probe to all wells.

    • Add a fixed concentration of tubulin to initiate the competition.

    • Incubate the plate at room temperature for 1 hour with gentle shaking to reach binding equilibrium.

  • Measurement: Measure fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the FP signal (in milli-polarization units, mP) against the logarithm of the test compound concentration.

    • Fit the data to a competitive binding model to calculate the EC50 (concentration of compound that displaces 50% of the probe).

    • The relative binding affinity can be compared to a standard compound.

Structure-Activity Relationships (SAR)

The extraordinary potency of tubulysins is highly sensitive to their chemical structure. SAR studies have revealed several key features:

  • C-11 Position: The C-11 acetate on the tubuvaline (Tuv) residue is important for high potency. Hydrolytic cleavage of this acetate to a hydroxyl group (Tub(OH)) significantly reduces cytotoxicity and tubulin binding affinity.

  • Stabilized Analogues: To address the in vivo instability of the C-11 acetate, more stable ether (e.g., Tub(OEt)) or sterically hindered ester (e.g., Tub(OiVal)) analogues have been developed. These modifications often maintain potent cytotoxicity while improving plasma stability.

  • N-Terminus: The N-methyl-D-pipecolic acid (Mep) residue can be replaced with other moieties, but minor changes in this region can profoundly alter activity, particularly against MDR-positive cells.

  • C-Terminus: Modifications at the C-terminal tubuphenylalanine (Tup) offer opportunities for conjugation to linkers for ADCs while preserving potent biological activity.

cluster_tubulin α/β-Tubulin Heterodimer tubulin α-Subunit (GTP Site) β-Subunit vinca_site Vinca Domain colchicine_site Colchicine Site taxane_site Taxane Site tubulysin This compound tubulysin->vinca_site Binds Here

Caption: this compound binding site on the β-tubulin subunit.

Conclusion

This compound and its analogues represent a class of exceptionally potent antimitotic agents that function by binding to the vinca domain of tubulin, leading to the inhibition of microtubule polymerization, G2/M cell cycle arrest, and apoptosis. Their complex mechanism, high potency, and ability to circumvent common drug resistance mechanisms make them compelling payloads for the development of next-generation targeted cancer therapies, particularly antibody-drug conjugates. A thorough understanding of their interaction with tubulin, guided by the quantitative data and experimental protocols detailed herein, is critical for the rational design and optimization of these powerful anticancer molecules.

An In-depth Technical Guide to the Biosynthesis of Tubulysin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Tubulysin G, a potent cytotoxic tetrapeptide with significant potential in cancer therapy. Tubulysins are synthesized by myxobacteria through a sophisticated hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway, followed by a series of tailoring modifications. This document details the enzymatic machinery, biosynthetic intermediates, and the key chemical transformations leading to the formation of this compound.

The Tubulysin Biosynthetic Gene Cluster and Core Machinery

Tubulysins are assembled by a complex enzymatic assembly line encoded by the tub biosynthetic gene cluster, which has been identified in myxobacterial strains such as Angiococcus disciformis and Cystobacter sp. SBCb004. The biosynthesis of the core tetrapeptide structure is mediated by a hybrid NRPS-PKS system. This system sequentially incorporates four key building blocks: N-methylpipecolinic acid (Mep), L-isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and a C-terminal amino acid, which in the case of this compound is tubutyrosine (Tut).

The central precursor to the tubulysin family is pretubulysin, the direct product released from the NRPS-PKS assembly line. This intermediate then undergoes a series of post-assembly modifications, including oxidation and acylation, to yield the various tubulysin analogues.

Biosynthesis of Pretubulysin: The Core Tetrapeptide

The biosynthesis of pretubulysin is a canonical example of an NRPS-PKS assembly line. The process is initiated by the loading of N-methyl-L-pipecolic acid (Mep) onto the first NRPS module. The growing peptide chain is then sequentially elongated with L-isoleucine (Ile). The subsequent incorporation of the tubuvaline (Tuv) precursor involves a PKS module, which is responsible for the synthesis of the core structure of this unusual amino acid. Finally, the fourth module, an NRPS module, incorporates the C-terminal amino acid. For this compound, this is L-tyrosine, which becomes tubutyrosine (Tut) after modification. The completed tetrapeptide, pretubulysin, is then released from the enzymatic complex by a thioesterase (TE) domain.

Tubulysin_Biosynthesis cluster_NRPS_PKS NRPS-PKS Assembly Line Mep Mep NRPS1 NRPS Module 1 A T C Mep->NRPS1:f1 Ile Ile NRPS2 NRPS Module 2 A T C Ile->NRPS2:f1 Tuv_precursor Tuv Precursor PKS_NRPS3 PKS/NRPS Module 3 KS AT KR ACP A T C Tuv_precursor->PKS_NRPS3:f3 Tup Tup NRPS4 NRPS Module 4 A T TE Tup->NRPS4:f1 NRPS1->NRPS2 NRPS2->PKS_NRPS3 PKS_NRPS3->NRPS4 Pretubulysin Pretubulysin NRPS4:f2->Pretubulysin Release

Caption: The NRPS-PKS assembly line for pretubulysin biosynthesis.

Tailoring Reactions: The Path to this compound

The biological activity of tubulysins is fine-tuned by a series of post-assembly tailoring reactions that modify the pretubulysin core. For the formation of this compound, three key modifications are required:

  • Hydroxylation: The tubuphenylalanine (Tup) residue of the pretubulysin precursor is hydroxylated to form a tubutyrosine (Tut) residue. This reaction is catalyzed by a putative P450 monooxygenase. While the specific enzyme has not been definitively characterized, analysis of the tub gene cluster and heterologous expression studies suggest the presence of candidate monooxygenases responsible for this transformation.

  • N,O-Acetal Formation: A distinctive feature of most bioactive tubulysins is the presence of an N,O-acetal on the tubuvaline (Tuv) moiety. This modification is also believed to be catalyzed by a P450 monooxygenase.

  • Acetylation: The hydroxyl group on the Tuv residue is acetylated, a reaction catalyzed by an acetyltransferase. This acetylation is crucial for the high cytotoxic potency of many tubulysins.

The precise order of these tailoring steps is not yet fully elucidated and may vary between different tubulysin analogues.

Tubulysin_G_Tailoring Pretubulysin Pretubulysin (with Tup) Intermediate1 Hydroxylated Pretubulysin (with Tut) Pretubulysin->Intermediate1 P450 Monooxygenase (Hydroxylation) Intermediate2 N,O-Acetal Intermediate Intermediate1->Intermediate2 P450 Monooxygenase (N,O-Acetal Formation) Tubulysin_G This compound Intermediate2->Tubulysin_G Acetyltransferase (Acetylation)

Caption: Post-assembly tailoring reactions leading to this compound.

Quantitative Data

The production of tubulysins by their native producers is generally low, which has driven efforts in heterologous expression and synthetic biology to improve yields. While specific quantitative data for the biosynthesis of this compound is limited, studies on related tubulysins provide valuable insights.

ParameterValueOrganism/SystemReference
IC50 of this compound Low nanomolar rangeMammalian cancer cell lines
IC50 of Tubulysin D 0.31 nMKB-V1 cervix carcinoma cell line
IC50 of Pretubulysin 5.8 nMMouse L-929 cells

Experimental Protocols

Heterologous Expression of the Tubulysin Biosynthetic Gene Cluster

This protocol describes a general workflow for the heterologous expression of the tub gene cluster in a suitable host, such as Myxococcus xanthus or Pseudomonas putida, to facilitate the production and characterization of tubulysins.

Heterologous_Expression_Workflow start Isolate Genomic DNA from Tubulysin Producer clone Clone tub Gene Cluster into Expression Vector start->clone transform Transform Expression Vector into Heterologous Host clone->transform culture Culture Heterologous Host under Optimized Conditions transform->culture extract Extract Secondary Metabolites culture->extract analyze Analyze Extracts by HPLC-MS extract->analyze

Caption: Workflow for heterologous expression of the tubulysin gene cluster.

Methodology:

  • Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from a tubulysin-producing myxobacterial strain.

  • Gene Cluster Cloning: Amplify the complete tub gene cluster using high-fidelity PCR or construct a cosmid/BAC library and screen for the desired cluster. Clone the cluster into a suitable expression vector with an appropriate promoter.

  • Host Transformation: Introduce the expression vector into a chosen heterologous host strain (e.g., M. xanthus, P. putida) via electroporation or conjugation.

  • Cultivation and Induction: Grow the recombinant host strain in a suitable medium. If an inducible promoter is used, add the appropriate inducer at the optimal growth phase.

  • Extraction: After a suitable incubation period, harvest the culture and extract the secondary metabolites from the cells and/or the supernatant using an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the crude extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of tubulysins, comparing the retention times and mass spectra to authentic standards.

In Vitro Assay for P450 Monooxygenase Activity

This protocol outlines a method to characterize the activity of a candidate P450 monooxygenase from the tub gene cluster, which is putatively involved in the hydroxylation of the tubuphenylalanine residue.

Methodology:

  • Enzyme Expression and Purification: Clone the gene encoding the candidate P450 monooxygenase into an expression vector (e.g., pET vector) and express the protein in E. coli. Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA).

  • Reaction Setup: Prepare a reaction mixture containing the purified P450 enzyme, a suitable redox partner (e.g., a ferredoxin and ferredoxin reductase), NADPH, the substrate (pretubulysin with a Tup residue), and a suitable buffer.

  • Reaction Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Quenching and Extraction: Stop the reaction by adding a quenching agent (e.g., methanol) and extract the products with an organic solvent.

  • Product Analysis: Analyze the extracted products by HPLC-MS to identify the formation of the hydroxylated product (pretubulysin with a Tut residue).

Conclusion

The biosynthesis of this compound is a complex process involving a sophisticated NRPS-PKS assembly line and a series of precise tailoring reactions. While the core biosynthetic pathway has been elucidated, the specific enzymes responsible for the final tailoring steps, particularly the hydroxylation of the tubuphenylalanine precursor, remain a key area for future research. A deeper understanding of these enzymatic mechanisms will be crucial for the successful heterologous production of this compound and for the generation of novel, even more potent, tubulysin analogues for therapeutic applications. The methodologies outlined in this guide provide a framework for further investigation into this fascinating biosynthetic pathway.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Tubulysin G

Introduction

This compound is a highly potent cytotoxic peptide belonging to the tubulysin family of natural products, originally isolated from myxobacteria such as Archangium geophyra and Angiococcus disciformis.[1][2] Structurally, tubulysins are complex tetrapeptides known for their exceptional cell-growth inhibitory properties.[3][4] this compound exerts its powerful antimitotic effects by inhibiting tubulin polymerization, which leads to the disruption of the microtubule network, cell cycle arrest, and ultimately, apoptosis.[1][2] Its remarkable potency, with IC50 values often in the low nanomolar to picomolar range, and its ability to overcome multidrug resistance make it a compound of significant interest, particularly as a payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][5][6][7]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its mechanism of action, and the experimental protocols used for its evaluation.

Physicochemical and Biological Properties

The key physicochemical and biological data for this compound are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

PropertyValueReference
CAS Number 799822-08-5[1][8]
Molecular Formula C43H63N5O10S[8]
Molecular Weight 842.05 g/mol [1]
Appearance Solid powder[]
Storage (Powder) -20°C for up to 3 years[10]
Storage (In Solvent) -80°C for up to 1 year[10]

Table 2: Predicted Physicochemical Data for this compound

PropertyPredicted ValueReference
Boiling Point 991.5 ± 65.0 °C[8]
Density 1.204 ± 0.06 g/cm³[8]
pKa 4.52 ± 0.23[8]

Table 3: Solubility and Stability of this compound

PropertyDescriptionReference
Solubility Soluble in DMSO. Generally exhibits low water solubility.[8][11][12]
In Vivo Formulation A clear solution of ≥ 2.5 mg/mL can be achieved in 10% DMSO + 90% (20% SBE-β-CD in Saline).[13]
Plasma Stability The C-11 acetate group, critical for potency, is susceptible to hydrolysis in plasma.[14][15][16]
Metabolism Deacetylation at the C-11 position leads to a >100-fold reduction in cytotoxic potency.[14][16]

Mechanism of Action

This compound's potent cytotoxicity stems from its function as a powerful microtubule-destabilizing agent.[13] It binds to the vinca domain on β-tubulin, interfering with the assembly of microtubules, which are critical components of the cellular cytoskeleton and the mitotic spindle.[17][18] This disruption leads to a cascade of cellular events, culminating in programmed cell death.

The key steps in its mechanism of action are:

  • Tubulin Binding : this compound binds to the vinca alkaloid site on tubulin.[17][19]

  • Inhibition of Polymerization : This binding prevents the polymerization of tubulin dimers into microtubules.[1][17][18]

  • Microtubule Disruption : The dynamic instability of the microtubule network is compromised, leading to the collapse of the cytoskeleton.[4][5]

  • Cell Cycle Arrest : Cells are arrested in the G2/M phase of the cell cycle due to the inability to form a functional mitotic spindle.[17][19]

  • Apoptosis Induction : The sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to cell death.[1][5][6]

A significant advantage of the tubulysin class of molecules is their retained efficacy against multidrug-resistant (MDR) cancer cells.[5][6] Unlike other tubulin inhibitors such as auristatins and maytansinoids, tubulysins are poor substrates for the P-glycoprotein (P-gp) efflux pump, a common mechanism of drug resistance.[17][18]

Tubulysin_G_Mechanism_of_Action A This compound B Binds to Vinca Domain on β-Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Microtubule Network Disruption C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Mechanism of action pathway for this compound.

Experimental Protocols

Evaluating the physicochemical properties and biological activity of potent compounds like this compound requires robust and precise methodologies.

Protocol 1: Plasma Stability Assessment

The stability of tubulysin analogues is critical for their development as therapeutics, especially within ADCs, as premature cleavage of active moieties can reduce efficacy and increase systemic toxicity. The C-11 acetate ester is a known metabolic liability.[16][18]

Objective: To determine the hydrolytic stability of the tubulysin acetate ester in plasma.

Methodology:

  • Incubation: this compound or an ADC containing the tubulysin payload is incubated in fresh mouse or human plasma at 37°C.[4]

  • Time Points: Aliquots of the plasma-drug mixture are collected at multiple time points (e.g., 0, 1, 4, 8, 24, 48, and 120 hours).[4]

  • Protein Precipitation: To stop the reaction and remove plasma proteins, ice-cold methanol is added to each aliquot.[4]

  • Centrifugation: The samples are centrifuged at high speed (e.g., 12,000 × g for 10 minutes) to pellet the precipitated proteins.[4]

  • Analysis: The supernatant, containing the drug and its potential metabolites, is carefully collected and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Quantification: The percentage of intact this compound remaining at each time point is quantified by comparing its peak area to the initial (T=0) peak area, allowing for the calculation of its plasma half-life.

Plasma_Stability_Workflow cluster_0 Sample Preparation & Incubation cluster_1 Sample Processing cluster_2 Analysis A Incubate this compound in Plasma @ 37°C B Collect Aliquots at Various Time Points A->B C Add Ice-Cold Methanol (Protein Precipitation) B->C D Centrifuge to Pellet Proteins C->D E Collect Supernatant D->E F Analyze via LC-MS E->F G Quantify Remaining Intact Compound F->G

Caption: Experimental workflow for plasma stability assay.

Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To quantify the concentration of this compound required to inhibit the proliferation of cancer cell lines by 50%.

Methodology:

  • Cell Plating: Cancer cells (e.g., multidrug-resistant KB-8.5 or uterine sarcoma MES-SA cell lines) are seeded into 96-well plates and allowed to adhere overnight.[5][20]

  • Compound Dilution: A stock solution of this compound in DMSO is serially diluted to create a range of concentrations.

  • Cell Treatment: The cell culture medium is replaced with a medium containing the various concentrations of this compound. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a period that allows for several cell divisions (typically 72-120 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin reduction assay. These assays measure the metabolic activity of living cells.

  • Data Analysis: The absorbance or fluorescence values are plotted against the logarithm of the drug concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value. This compound typically displays IC50 values in the low nanomolar range.[1]

References

Early Preclinical Studies of Tubulysin G: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Tubulysin G, a member of the tubulysin family of natural products isolated from myxobacteria, is a highly potent cytotoxic agent that has garnered significant interest in the field of oncology.[1] Its exceptional potency, often exceeding that of established chemotherapeutics like paclitaxel and vinblastine, has positioned it as a compelling payload for antibody-drug conjugates (ADCs).[2] This technical guide provides an in-depth overview of the early preclinical data on this compound, focusing on its mechanism of action, in vitro cytotoxicity, and foundational experimental protocols.

Mechanism of Action

This compound exerts its cytotoxic effects by potently inhibiting tubulin polymerization.[1][3] This disruption of microtubule dynamics leads to the collapse of the cellular cytoskeleton, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis.[4][5] The binding site for tubulysins is within the vinca-domain of tubulin.[4] Notably, tubulysins interfere with vinblastine binding in a noncompetitive manner, suggesting a distinct interaction.[5][6] An important characteristic of tubulysins is their ability to retain high potency against multidrug-resistant (MDR) cell lines, indicating they are not significant substrates for P-glycoprotein (P-gp) efflux pumps.[3][4]

Tubulysin_G_Mechanism_of_Action This compound Signaling Pathway TubG This compound Tubulin Tubulin (Vinca Domain) TubG->Tubulin Disruption Microtubule Disruption TubG->Disruption Causes Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of action for this compound.

In Vitro Studies & Cytotoxicity

Early preclinical evaluations consistently demonstrate that this compound and its analogues possess exceptionally potent cytotoxic activity against a wide range of human cancer cell lines, with IC50 values frequently in the low nanomolar to picomolar range.[1][2] Its efficacy is maintained even in cell lines that exhibit resistance to other microtubule-targeting agents.[4]

Table 1: In Vitro Cytotoxicity of Tubulysin Analogues

Compound Cell Line Cancer Type IC50 (nM) Reference
Tubulysin A KB cells Cervical Carcinoma Low nM [2]
Tubulysin M (Tub(OAc)) L540cy Hodgkin Lymphoma Low nM [7]
Tubulysin M (Tub(OAc)) L428 (MDR+) Hodgkin Lymphoma Low nM [7]
Tubulysin M (Tub(OAc)) HL60 Promyelocytic Leukemia Low nM [7]
Deacetylated Tubulysin M (Tub(OH)) L540cy Hodgkin Lymphoma >100-fold higher than Tub(OAc) [7][8]

| Pretubulysin | Various | Various | Low to sub-nM |[9] |

Note: Specific IC50 values are often proprietary or presented graphically in literature. The table reflects the reported potency range.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key in vitro assays used in the early evaluation of this compound.

In Vitro Cytotoxicity Assay Protocol (Example)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

  • Cell Culture: Cancer cell lines (e.g., N87, BT474, HT-29) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[8]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Preparation: this compound is serially diluted in culture medium to create a range of concentrations (e.g., from 1 pM to 1 µM).

  • Treatment: The culture medium is removed from the wells and replaced with the medium containing the various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 to 96 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®.

  • Data Analysis: The absorbance or luminescence values are converted to percentage of viable cells relative to the vehicle control. The IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

In_Vitro_Workflow General In Vitro Cytotoxicity Workflow start Start: Culture Cancer Cell Lines seed Seed Cells into 96-Well Plates start->seed prepare Prepare Serial Dilutions of this compound seed->prepare treat Treat Cells with This compound prepare->treat incubate Incubate for 72-96 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay analyze Data Analysis: Calculate IC50 Value assay->analyze end End: Determine Cytotoxic Potency analyze->end

Workflow for determining in vitro cytotoxicity.

Early In Vivo Studies

While this guide focuses on early preclinical data, it is important to note the trajectory towards in vivo evaluation. The exceptional in vitro potency of tubulysins led to their investigation in animal models, primarily as payloads for ADCs.[10]

Table 2: Representative In Vivo Efficacy Data for Tubulysin-Based ADCs

ADC Model Xenograft Model Dose Outcome Reference
Anti-HER2-Tub114 (DX126-262) BT-474 (HER2+) 5 mg/kg Significant tumor growth inhibition [10]
Anti-Meso-Tubulysin N87 Gastric Xenograft 3.5 mg/kg Tumor regression [11]

| Pretubulysin (Free Drug) | HUH7 Murine Model | Not specified | Complete prevention of tumor growth |[9][12] |

In Vivo Xenograft Study Protocol (General Outline)

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.[7]

  • Tumor Implantation: Human cancer cells (e.g., BT-474, L540cy) are subcutaneously injected into the flank of the mice.[7][10]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment and control groups.

  • Treatment Administration: The this compound-containing ADC or vehicle control is administered, typically via intravenous injection, at a specified dose and schedule.[10]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is evaluated based on tumor growth inhibition (TGI) or tumor regression.

Conclusion

The early preclinical data for this compound and its analogues firmly establish them as a class of exceptionally potent antimitotic agents. Their ability to inhibit tubulin polymerization at sub-nanomolar concentrations, induce G2/M cell cycle arrest, and maintain efficacy in multidrug-resistant cell lines underscores their potential as powerful cytotoxic payloads. These foundational in vitro studies have paved the way for their successful incorporation into ADCs, which continue to be evaluated in more advanced preclinical and clinical settings.

References

Tubulysin G: A Technical Guide to a Potent Microtubule Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tubulysin G, a highly potent natural product that functions as a microtubule inhibitor. This document details its mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes its cellular effects through signaling and workflow diagrams.

Core Mechanism of Action

This compound is a member of the tubulysin family of cytotoxic peptides, originally isolated from myxobacteria.[1] These compounds are exceptionally potent inhibitors of tubulin polymerization, a critical process for microtubule formation.[2] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.[3]

By disrupting microtubule dynamics, this compound and its analogues effectively arrest the cell cycle in the G2/M phase, leading to programmed cell death, or apoptosis.[2][4] Tubulysins bind to the vinca domain of β-tubulin, a site distinct from the taxane-binding site.[4][5] This interaction prevents the assembly of tubulin dimers into microtubules and can even induce the depolymerization of existing microtubules.[2] The exceptional potency of tubulysins makes them promising candidates for use as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[5][6][7]

Quantitative Efficacy of Tubulysin Analogues

The cytotoxic and anti-proliferative activities of tubulysins are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[8] Lower IC50 values indicate higher potency.[8] The following tables summarize the reported IC50 values for various tubulysin analogues against different cancer cell lines.

Table 1: In Vitro Potency (IC50) of Tubulysin Analogues against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
Tubulysin AVariousVariousLow nanomolar[2]
This compoundVariousVariousLow nanomolar[1]
Tb32MES SAUterine Sarcoma0.012[7][9][10]
Tb32HEK 293THuman Embryonic Kidney0.002[7][9][10]
DX126-262BT-474Breast Cancer (HER2+)0.06[11]
DX126-262NCI-N87Gastric Cancer (HER2+)0.19[11]
DX126-262SK-BR-3Breast Cancer (HER2+)0.09[11]

Table 2: In Vitro Potency (IC50) of Tubulysin Conjugates on Her2-Positive Sk-Br-3 Cells

ConjugateIC50 (ng/mL)Reference
Anti-HER2 ADC4-7[12]

Key Experimental Protocols

The primary method to evaluate the direct effect of compounds like this compound on microtubule dynamics is the in vitro tubulin polymerization assay. This assay can be performed using several detection methods, most commonly by measuring changes in turbidity or fluorescence.

Tubulin Polymerization Assay (Turbidity Method)

This method relies on the principle that the formation of microtubules from tubulin dimers causes an increase in light scattering, which can be measured as an increase in optical density (absorbance).[13][14]

Materials:

  • Purified tubulin (e.g., from bovine brain)[15]

  • GTP (Guanosine triphosphate) solution[15]

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[16]

  • Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)[15]

  • Control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a destabilizer)[14]

  • Temperature-controlled spectrophotometer with a 96-well plate reader[14]

Procedure:

  • Thaw all reagents on ice.[15]

  • Prepare the tubulin solution to the desired concentration (e.g., 3 mg/mL) in the polymerization buffer containing GTP.[16] Keep the solution on ice to prevent premature polymerization.

  • Add the test compound (this compound) or control compounds to the wells of a 96-well plate.[15]

  • Add the cold tubulin solution to the wells containing the compounds and mix gently.[15]

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.[14]

  • Measure the absorbance at 340-350 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 60-90 minutes).[14][15]

  • Plot the absorbance as a function of time to generate polymerization curves. Inhibition of polymerization by this compound will result in a decrease in the rate and extent of the absorbance increase compared to the control.

Tubulin Polymerization Assay (Fluorescence Method)

This assay utilizes a fluorescent reporter, such as DAPI (4',6-diamidino-2-phenylindole), which preferentially binds to polymerized microtubules and exhibits enhanced fluorescence upon binding.[13][17]

Materials:

  • Purified tubulin[17]

  • GTP solution[17]

  • Polymerization buffer with a polymerization enhancer (e.g., 10% glycerol)[17]

  • DAPI solution[17]

  • Test compound (this compound)

  • Control compounds

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare the reaction mixture on ice, containing tubulin, GTP, polymerization buffer, and DAPI.[17]

  • Add the test compound or control compounds to the wells of a microplate.

  • Add the reaction mixture to the wells.

  • Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for DAPI over time.

  • An inhibition of the fluorescence increase over time in the presence of this compound indicates its inhibitory effect on microtubule polymerization.

Visualizations

Mechanism of Action of this compound

Tubulysin_G_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 This compound Action Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Tubulysin_G This compound Binding Binds to Vinca Domain on β-Tubulin Tubulysin_G->Binding Binding->Tubulin_Dimers Inhibits Incorporation Binding->Microtubules Induces Depolymerization

Caption: Mechanism of this compound as a microtubule inhibitor.

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Polymerization_Assay_Workflow Start Start: Prepare Reagents on Ice Setup Add Tubulin, GTP, Buffer, and Test Compound (this compound) to 96-well plate Start->Setup Incubation Incubate at 37°C in Plate Reader Setup->Incubation Measurement Measure Absorbance (350nm) or Fluorescence over Time Incubation->Measurement Analysis Data Analysis: Plot Polymerization Curves Measurement->Analysis Result Result: Determine Inhibition of Microtubule Polymerization Analysis->Result

Caption: Workflow for an in vitro tubulin polymerization assay.

Downstream Cellular Effects of this compound

Cellular_Effects_of_Tubulysin_G Tubulysin_G This compound Microtubule_Disruption Microtubule Disruption Tubulysin_G->Microtubule_Disruption Mitotic_Spindle_Defects Mitotic Spindle Defects Microtubule_Disruption->Mitotic_Spindle_Defects Autophagy Autophagy Activation Microtubule_Disruption->Autophagy Potential Link G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Defects->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis Autophagy->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

References

Structural Analogues of Tubulysin G: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues of Tubulysin G, a potent cytotoxic peptide with significant potential in cancer therapy. The document delves into the structure-activity relationships (SAR), quantitative biological data, and detailed experimental methodologies for the evaluation of these compounds. It is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel anti-cancer agents.

Introduction to this compound and its Analogues

Tubulysins are a class of natural products isolated from myxobacteria that exhibit exceptionally high cytotoxicity against a wide range of cancer cell lines, including those with multi-drug resistance (MDR).[1][2][3] Their mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[3][4][5] this compound is a prominent member of this family, and its complex structure has been the subject of extensive synthetic and medicinal chemistry efforts to develop analogues with improved therapeutic properties.[1][6]

The core structure of tubulysins consists of four amino acid residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and either tubuphenylalanine (Tup) or tubutyrosine (Tut) at the C-terminus.[2] Key structural features that have been targeted for modification to explore SAR include the N-terminal Mep residue, the C-terminal Tup/Tut moiety, the C-11 acetate group on the Tuv residue, and the N,O-acetal functionality.[1][7][8]

Structure-Activity Relationship (SAR) of Tubulysin Analogues

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for potent anti-cancer activity.

N-Terminal Modifications

The N-terminal Mep residue plays a crucial role in the cytotoxicity of tubulysins. While some modifications are tolerated, significant alterations often lead to a decrease in potency. However, certain acyclic amino acid substitutions have been shown to retain significant activity.[9] The exploration of N-terminal modifications is particularly relevant for the attachment of linkers in the development of antibody-drug conjugates (ADCs).[2]

C-11 Acetate Modifications of Tubuvaline

The C-11 acetate group on the Tuv residue is a critical determinant of cytotoxicity.[4] However, this ester linkage is susceptible to hydrolysis in plasma, leading to a significant reduction in potency.[7][10] This liability has driven the development of analogues with more stable functionalities at this position, such as ethers and carbamates, which have shown improved plasma stability while maintaining high cytotoxic activity.[4][11]

C-Terminal Modifications

The C-terminal Tup or Tut residue offers greater flexibility for modification compared to the N-terminus.[1] Various analogues with truncated or altered C-terminal moieties have been synthesized and evaluated, with some retaining potent cytotoxicity.[1][12] This position is also a key site for the attachment of linkers for drug delivery systems.[13]

Quantitative Biological Data

The following tables summarize the in vitro cytotoxicity (IC50 values) of representative this compound analogues against various human cancer cell lines. This data highlights the impact of structural modifications on their anti-proliferative activity.

Table 1: Cytotoxicity (IC50, nM) of N-Terminal Modified Tubulysin Analogues [1]

CompoundN-Terminal MoietyKB (MDR1-)KB 8.5 (MDR1+)N87MDA-MB-361-DYT2
1 N-Me-D-pipecolic acid (Mep)0.120.250.150.20
8a N-Me-glycine2.55.13.24.5
8c N-Me-valine0.201.20.220.31
8i (S)-α-Methylpyrrolidine0.150.300.180.25

Reported IC50 (nM) is the mean of 2–13 independent determinations.[1]

Table 2: Cytotoxicity (IC50, nM) of C-11 Modified Tubulysin Analogues [1]

CompoundC-11 ModificationKB (MDR1-)KB 8.5 (MDR1+)N87MDA-MB-361-DYT2
1 Acetate0.120.250.150.20
14a Methoxy0.350.800.410.55
14b Ethoxy0.280.650.330.42
15a Methyl Carbamate0.210.450.260.35

Reported IC50 (nM) is the mean of 2–13 independent determinations.[1]

Table 3: Cytotoxicity (IC50, nM) of C-Terminal Modified Tubulysin Analogues [1]

CompoundC-Terminal MoietyKB (MDR1-)KB 8.5 (MDR1+)N87MDA-MB-361-DYT2
11 Tup-aniline0.140.280.170.22
17a Benzotriazole0.551.10.680.85
17d Truncated alkyl ester0.180.360.210.28
17e Methyl sulfonamide0.160.320.190.25

Reported IC50 (nM) is the mean of 2–13 independent determinations.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogues.

Synthesis of Tubulysin Analogues

The synthesis of this compound analogues is a complex, multi-step process. A general synthetic strategy involves the individual synthesis of the four amino acid fragments followed by their sequential coupling. For detailed synthetic schemes and procedures, please refer to the primary literature.[9][14][15]

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is adapted from established methods for determining the half-maximal inhibitory concentration (IC50) of compounds against cancer cell lines.[16]

Materials:

  • Cancer cell lines (e.g., KB, N87, MDA-MB-361-DYT2)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • 96-well plates

  • This compound analogues (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the this compound analogues in cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the wells and add the medium containing the different concentrations of the compounds. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The protocol is based on commercially available kits and published methods.[6][17][18]

Materials:

  • Purified tubulin (e.g., from porcine brain or bovine)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Glycerol (as a polymerization enhancer)

  • This compound analogues (dissolved in an appropriate solvent)

  • 96-well half-area plates

  • Temperature-controlled microplate reader

Protocol:

  • Thaw all reagents on ice.

  • Prepare the tubulin solution in polymerization buffer containing GTP and glycerol. Keep on ice.

  • Add the this compound analogues at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control and a positive control (e.g., nocodazole for inhibition).

  • Add the tubulin solution to each well to initiate the reaction.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes). An increase in absorbance indicates tubulin polymerization.

  • Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Mandatory Visualizations

Signaling Pathway of Tubulysin-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to apoptosis.

Tubulysin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Inhibits Polymerization Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubules->Mitotic Spindle Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Bcl-2 Family Modulation Bcl-2 Family Modulation Cell Cycle Arrest (G2/M)->Bcl-2 Family Modulation Bax/Bak Activation Bax/Bak Activation Bcl-2 Family Modulation->Bax/Bak Activation Mitochondrion Mitochondrion Bax/Bak Activation->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: this compound inhibits tubulin polymerization, leading to apoptosis.

Experimental Workflow for Evaluation of Tubulysin Analogues

The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of novel this compound analogues.

Tubulysin_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (for lead compounds) Analogue_Design Analogue Design (SAR-driven) Synthesis Multi-step Synthesis Analogue_Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity_Assay Cytotoxicity Assay (IC50 determination) Characterization->Cytotoxicity_Assay Tubulin_Polymerization_Assay Tubulin Polymerization Assay Cytotoxicity_Assay->Tubulin_Polymerization_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Tubulin_Polymerization_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay Animal_Model Xenograft Tumor Model Apoptosis_Assay->Animal_Model Lead Compound Selection Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Animal_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: Workflow for the development of novel this compound analogues.

References

An In-depth Technical Guide to the Tubulysin G Binding Site on β-Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between Tubulysin G, a potent cytotoxic peptide, and its molecular target, β-tubulin. Tubulysins are a class of microtubule-targeting agents (MTAs) that exhibit powerful antimitotic activity, making them highly relevant in the field of oncology and for the development of antibody-drug conjugates (ADCs).[1][2] This document details the precise binding location, presents quantitative binding data, outlines key experimental methodologies, and illustrates the molecular interactions and resulting cellular pathways.

The Tubulysin Binding Site: The Vinca Domain of β-Tubulin

This compound and its analogues exert their cytotoxic effects by binding to the Vinca domain on the β-subunit of the αβ-tubulin heterodimer.[2][3] This binding site is located at the interface between two adjacent tubulin heterodimers within a microtubule protofilament, specifically involving the α- and β-subunits.[4][5] By occupying this critical pocket, tubulysins disrupt the tubulin-tubulin interactions necessary for microtubule polymerization. This leads to the inhibition of microtubule assembly and the active depolymerization of existing microtubules.[2][6]

The mechanism of action is similar to other well-known Vinca-site binders, such as vinblastine, dolastatin 10, and hemiasterlin.[3][6] However, tubulysins are noted for their exceptional potency, with activity in the low nanomolar or even picomolar range, and their ability to overcome multidrug resistance (MDR) phenotypes.[1][2][7] X-ray crystallography studies of tubulysin analogues in complex with tubulin have provided high-resolution (e.g., 2.65 Å) structural insights into this interaction, revealing the precise orientation and key contacts within the binding pocket.[8] These studies confirm that tubulysins bind to the β-subunit and can explain their high affinity.[2][9]

cluster_binding_site Vinca Domain on β-Tubulin alpha_tubulin α-Tubulin beta_tubulin β-Tubulin vinca_domain Binding Pocket tubulysin_g This compound tubulysin_g->vinca_domain Binds to tg This compound bt β-Tubulin (Vinca Domain) tg->bt Binds poly_inhibit Inhibition of Tubulin Polymerization depoly_induce Induction of Microtubule Depolymerization mt_disrupt Microtubule Network Disruption poly_inhibit->mt_disrupt depoly_induce->mt_disrupt spindle_defect Defective Mitotic Spindle mt_disrupt->spindle_defect arrest G2/M Phase Arrest spindle_defect->arrest apoptosis Apoptosis arrest->apoptosis start Start: Purified Tubulin + Tubulysin Analogue biochem Biochemical Assays start->biochem cell_based Cell-Based Assays start->cell_based structural Structural Biology start->structural poly_assay Tubulin Polymerization Assay biochem->poly_assay binding_assay Competitive Binding Assay (FP) biochem->binding_assay cyto_assay Cytotoxicity Assay (IC50) cell_based->cyto_assay cycle_assay Cell Cycle Analysis (G2/M Arrest) cell_based->cycle_assay xray X-Ray Crystallography structural->xray poly_assay->end_biochem Measure Inhibition of Polymerization binding_assay->end_biochem Determine Binding Affinity (Ki) cyto_assay->end_cell Determine Potency cycle_assay->end_cell Confirm Mechanism xray->end_struct Elucidate Binding Mode at Atomic Level

References

Understanding the Cytotoxicity of Tubulysin G: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysin G, a potent member of the tubulysin family of natural products isolated from myxobacteria, has garnered significant attention in the field of oncology for its profound cytotoxic activity against a wide array of cancer cell lines, including those exhibiting multidrug resistance.[1][2][3] As a powerful microtubule-destabilizing agent, this compound disrupts the cellular cytoskeleton, leading to cell cycle arrest and apoptosis, making it a compelling payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[3][4] This technical guide provides an in-depth overview of the cytotoxicity of this compound, detailing its mechanism of action, summarizing its potent in vitro activity, outlining key experimental protocols for its evaluation, and visualizing the critical signaling pathways it modulates.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[5][6] By binding to the vinca domain of β-tubulin, it disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton responsible for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[4][7] This interference with microtubule dynamics leads to a cascade of cellular events, culminating in apoptotic cell death.[3][6]

The key downstream effects of this compound-mediated tubulin disruption include:

  • G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, preventing cells from progressing from metaphase to anaphase and leading to a robust arrest in the G2/M phase of the cell cycle.[7]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of a cascade of caspases, which are the executioners of programmed cell death.[7][8]

Data Presentation: In Vitro Cytotoxicity of Tubulysins

This compound and its analogs exhibit exceptionally potent cytotoxic activity, with IC50 values often in the low nanomolar to picomolar range across a variety of cancer cell lines. The following table summarizes the reported IC50 values for Tubulysin A, a closely related and well-studied analog, and other tubulysin derivatives.

Cell LineCancer TypeCompoundIC50 (nM)Reference(s)
NCI-H1299Lung CancerTubulysin A3[5]
HT-29Colon CancerTubulysin A1[5]
A2780Ovarian CancerTubulysin A2[5]
L929Mouse FibroblastTubulysin A0.07 ng/mL[5]
KB-V1Multidrug-Resistant Cervical CancerTubulysin A1.4 ng/mL[5]
HUVECHuman Umbilical Vein Endothelial CellsTubulysin A2.07 - 2.97[5]
C26Murine Colon CarcinomaTubulysin D0.14 ± 0.3[3]
C26Murine Colon CarcinomaTubulysin analogue 320 ± 7.4[3]
SK-BR-3HER2+ Breast CancerAnti-HER2 ADC-Tubulysin4-7 ng/mL[9]
MDA-MB-468HER2- Breast CancerAnti-HER2 ADC-Tubulysin>3600 ng/mL[9]
BT-474HER2+ Breast CancerDX126-262 (ADC-Tubulysin)0.06 - 0.19[10]
NCI-N87HER2+ Gastric CancerDX126-262 (ADC-Tubulysin)0.06 - 0.19[10]
SK-BR-3HER2+ Breast CancerDX126-262 (ADC-Tubulysin)0.06 - 0.19[10]
KBHuman Epidermoid CarcinomaTubulysin AnalogsVarious (nM range)[2]
KB 8.5Multidrug-Resistant Epidermoid CarcinomaTubulysin AnalogsVarious (nM range)[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cells of interest

  • This compound

  • 6-well plates

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • 6-well plates

  • Complete culture medium

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Visualizations

This compound-induced cytotoxicity is orchestrated through a complex network of signaling pathways. The disruption of microtubules serves as a primary stress signal that can lead to the activation of the p53 tumor suppressor protein.[11][12] Activated p53 can then transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bim and PUMA.[13] These "BH3-only" proteins act to neutralize anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL) and/or directly activate the pro-apoptotic effector proteins BAX and BAK.[1][14] The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to the execution of apoptosis.[14]

Tubulysin_G_Signaling_Pathway TubulysinG This compound Tubulin Tubulin Polymerization TubulysinG->Tubulin Inhibits MicrotubuleDisruption Microtubule Disruption G2M_Arrest G2/M Cell Cycle Arrest MicrotubuleDisruption->G2M_Arrest p53 p53 Activation MicrotubuleDisruption->p53 Bim_PUMA Upregulation of Bim, PUMA p53->Bim_PUMA Bcl2_BclxL Inhibition of Bcl-2, Bcl-xL Bim_PUMA->Bcl2_BclxL Inhibits BAX_BAK Activation of BAX, BAK Bim_PUMA->BAX_BAK Activates Bcl2_BclxL->BAX_BAK Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC CaspaseCascade Caspase Cascade Activation CytochromeC->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

Caption: this compound induced apoptotic signaling pathway.

Experimental_Workflow cluster_assays Cytotoxicity Assessment Start Cancer Cell Culture Treatment Treatment with this compound (Dose-Response) Start->Treatment MTT MTT Assay (Cell Viability, IC50) Treatment->MTT FACS_CC Flow Cytometry (Cell Cycle Analysis) Treatment->FACS_CC FACS_Apo Flow Cytometry (Apoptosis - Annexin V/PI) Treatment->FACS_Apo Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis FACS_CC->Data_Analysis FACS_Apo->Data_Analysis

Caption: General experimental workflow for assessing this compound cytotoxicity.

Conclusion

This compound is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its ability to induce G2/M cell cycle arrest and apoptosis at sub-nanomolar concentrations, even in multidrug-resistant cancer cells, underscores its therapeutic potential, particularly as a payload for antibody-drug conjugates. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers and drug development professionals working to harness the power of this compound in the fight against cancer. Further investigation into its complex signaling interactions and in vivo efficacy will continue to shape its journey towards clinical application.

References

Initial Isolation and Characterization of Tubulysin G: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin G is a potent cytotoxic tetrapeptide belonging to the tubulysin family of natural products. First isolated from myxobacteria, it exhibits remarkable anti-cancer properties by inhibiting tubulin polymerization, a critical process for cell division. This technical guide provides a comprehensive overview of the initial isolation, purification, and structural characterization of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development. The methodologies for key experiments are detailed, and all quantitative data are presented in a clear, tabular format. Furthermore, visual diagrams generated using Graphviz are included to illustrate the experimental workflow and the compound's mechanism of action.

Introduction

The tubulysins are a class of tetrapeptidic natural products that have garnered significant interest in the scientific community due to their exceptionally high cytotoxicity against a broad range of cancer cell lines, including those exhibiting multidrug resistance.[1][2] These compounds were first reported by Höfle, Reichenbach, and Sasse in the early 2000s.[1] this compound, a member of this family, was isolated from the myxobacteria Archangium geophyra and Angiococcus disciformis.[2][3] Like its congeners, this compound's mechanism of action involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] This potent biological activity makes this compound and its analogues promising candidates for the development of novel anti-cancer therapeutics, particularly as payloads for antibody-drug conjugates (ADCs).

This guide focuses on the foundational aspects of this compound research: its initial isolation from natural sources and its subsequent structural and biological characterization.

Isolation of this compound

The initial isolation of this compound was part of a broader effort to identify novel bioactive secondary metabolites from myxobacteria. The general workflow for obtaining pure this compound from bacterial cultures is a multi-step process involving fermentation, extraction, and chromatography.

Fermentation

The production of tubulysins is achieved through the cultivation of producing strains of myxobacteria.

Experimental Protocol: Fermentation of Archangium geophyra / Angiococcus disciformis

  • Strain Cultivation: Strains of Archangium geophyra or Angiococcus disciformis are cultured in a suitable nutrient-rich medium.

  • Inoculation: A seed culture is used to inoculate a larger production culture.

  • Incubation: The production culture is incubated under controlled conditions of temperature, pH, and aeration to promote the growth of the myxobacteria and the production of secondary metabolites, including this compound.

  • Harvesting: After a sufficient incubation period, the culture broth, containing both the bacterial cells and the secreted metabolites, is harvested for extraction.

Extraction and Purification

Following fermentation, a series of extraction and chromatographic steps are employed to isolate this compound from the complex culture broth.

Experimental Protocol: Extraction and Purification of this compound

  • Extraction: The harvested culture broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the tubulysins and other lipophilic metabolites into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Preliminary Chromatography: The crude extract is subjected to an initial chromatographic separation, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel, to fractionate the components based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the tubulysins are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC). This step is crucial for separating the individual tubulysin analogues. A gradient elution system, typically with acetonitrile and water, is used to achieve high-resolution separation.

  • Final Purification: The fractions corresponding to this compound are collected and may be subjected to further rounds of HPLC to ensure high purity.

G cluster_fermentation Fermentation cluster_extraction Extraction & Concentration cluster_purification Purification Fermentation Myxobacterial Culture (Archangium gephyra / Angiococcus disciformis) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration VLC Initial Chromatography (e.g., VLC on Silica Gel) Concentration->VLC HPLC1 Preparative RP-HPLC VLC->HPLC1 HPLC2 Analytical RP-HPLC HPLC1->HPLC2 Pure_TG Pure this compound HPLC2->Pure_TG

Figure 1: Isolation workflow for this compound.

Structural Characterization of this compound

The definitive structure of this compound was elucidated using a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C43H65N5O10S[1]
Molecular Weight 844.08 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol
Spectroscopic Data

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the determination of its molecular formula.

Biological Characterization

This compound exhibits potent cytotoxic activity against a variety of cancer cell lines. This activity is attributed to its ability to inhibit tubulin polymerization.

Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. This compound has been shown to have IC50 values in the low nanomolar to picomolar range against several cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
L540cy Hodgkin's lymphoma~1-10[4]
Karpas-299 Anaplastic large-cell lymphoma~1-10[4]
NCI/ADR-RES Ovarian cancer (multidrug-resistant)Potent activity reported[5]
KB Cervical carcinomaLow nanomolar range[4]
Various other cell lines Breast, Colon, Lung, ProstatePotent activity reported[5]

Note: Specific IC50 values for this compound are often presented in the context of broader studies on tubulysin analogues and may vary between different studies and experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action of this compound is the inhibition of tubulin polymerization, a crucial process for the formation of microtubules and the mitotic spindle during cell division.

G cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to Cell_Division->Apoptosis Leads to TubulysinG This compound TubulysinG->Tubulin Inhibits Polymerization

Figure 2: Mechanism of action of this compound.

Conclusion

This compound, a natural product isolated from myxobacteria, is a highly potent cytotoxic agent with significant potential in cancer therapy. Its initial isolation and characterization have paved the way for extensive research into its mechanism of action, structure-activity relationships, and application in targeted drug delivery systems. The detailed methodologies and compiled data presented in this guide offer a foundational resource for researchers seeking to further explore the therapeutic potential of this remarkable molecule. The continued investigation of this compound and its analogues is expected to yield novel and effective treatments for various malignancies.

References

Methodological & Application

Application Notes and Protocols for Tubulysin G in Cancer Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of potent cytotoxic peptides originally isolated from myxobacteria.[1] Among them, Tubulysin G and its analogues are powerful inhibitors of tubulin polymerization, exhibiting exceptional activity against a wide range of cancer cell lines, including those with multi-drug resistance (MDR).[2][3] Their mechanism of action involves binding to the vinca domain of tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] The high potency of tubulysins, with IC50 values often in the low nanomolar or even picomolar range, makes them highly attractive as payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[6][7][8]

These application notes provide a comprehensive guide for utilizing this compound in cancer cell culture experiments, covering its mechanism of action, protocols for experimental setup, and data interpretation.

Mechanism of Action

This compound exerts its potent anti-cancer effects through a well-defined mechanism:

  • Microtubule Destabilization: Tubulysins are highly potent microtubule-targeting agents that inhibit tubulin polymerization.[4][9] This disruption of the microtubule network is more efficient than that of established drugs like vinblastine.[5]

  • Vinca Domain Binding: They bind to the vinca alkaloid binding site on β-tubulin, a different site than taxanes, leading to the depolymerization of existing microtubules.[3][4]

  • Cell Cycle Arrest: The disruption of the mitotic spindle, a critical structure for cell division formed by microtubules, causes cells to arrest in the G2/M phase of the cell cycle.[6][10]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][11] This is often characterized by the activation of caspases, such as caspase-3.[11]

  • Overcoming Drug Resistance: Tubulysins are notably effective against cancer cell lines that overexpress P-glycoprotein (P-gp), a common mechanism of multi-drug resistance, as they are poor substrates for this efflux pump.[3][4][6]

Data Presentation

The following table summarizes the cytotoxic activity (IC50 values) of Tubulysin analogues across various human cancer cell lines. These values highlight the potent and broad-spectrum anti-proliferative activity of this class of compounds.

Compound/AnalogueCell LineCancer TypeIC50 (nM)Reference
Tubulysin AMCF-7Breast Adenocarcinoma0.09[11]
Tubulysin AA549Lung CarcinomaNot specified, potent inhibition[11]
Tubulysin AHCT-116Colorectal CarcinomaNot specified, potent inhibition[11]
Tubulysin AMDA-MB-231Breast Adenocarcinoma2.55[11]
Tubulysin DVariousVarious0.01 - 10[6]
Tubulysin Analogue (DX126-262 ADC)HER2-positive cell linesBreast/Gastric Cancer0.06 - 0.19[12]
KEMTUB10SkBr3Breast Adenocarcinoma0.0122[13]
KEMTUB10MDA-MB-231Breast Adenocarcinoma0.068[13]
Tubulysin Analogue (Tb111)MES SAUterine Sarcoma0.040[14]
Tubulysin Analogue (Tb111)HEK 293TEmbryonic Kidney0.006[14]
Tubulysin Analogue (Tb111)MES SA DXUterine Sarcoma (MDR)1.54[14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Microcentrifuge tubes, sterile

Procedure:

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the this compound in a volume of DMSO to achieve a high concentration stock solution (e.g., 1-10 mM). The exact volume will depend on the amount of this compound provided by the manufacturer.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Note: Tubulysins are extremely potent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. All manipulations should be performed in a biological safety cabinet.

Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear or opaque-walled microplates

  • This compound working solutions (prepared by diluting the stock solution in complete medium)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is from 1 pM to 1 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for a specified period, typically 48-72 hours, at 37°C, 5% CO2.

  • Viability Assessment:

    • MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight. Read the absorbance at the appropriate wavelength.

    • CellTiter-Glo® Assay: Follow the manufacturer's instructions. Typically, the plate is equilibrated to room temperature, and a volume of reagent equal to the volume of medium in the well is added. After a brief incubation, luminescence is measured.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound working solutions

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI)/RNase staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the IC50 value (e.g., 1x, 2x, and 5x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the floating cells from the supernatant.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add the cells dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in PI/RNase staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant increase in the G2/M population indicates cell cycle arrest at this phase.[10]

Protocol 4: Apoptosis Assay (e.g., Annexin V/PI Staining)

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound working solutions

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the cell cycle analysis (Protocol 3). Treatment times can be varied (e.g., 24, 48 hours) to observe the progression of apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells as described in Protocol 3.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations. An increase in the Annexin V-positive populations indicates the induction of apoptosis.

Visualization of Pathways and Workflows

TubulysinG_Mechanism_of_Action tubg This compound tubulin α/β-Tubulin Dimers tubg->tubulin Binds to Vinca Domain mt Microtubules tubulin->mt Polymerization (Inhibited) spindle Mitotic Spindle mt->spindle Formation Disrupted g2m G2/M Phase Arrest spindle->g2m Leads to apoptosis Apoptosis g2m->apoptosis Prolonged arrest induces caspases Caspase Activation apoptosis->caspases Mediated by Experimental_Workflow_TubulysinG cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solutions (in Culture Medium) prep_stock->prep_working seed Seed Cancer Cells treat Treat with this compound (and Vehicle Control) seed->treat incubate Incubate (e.g., 24-72h) treat->incubate viability Cytotoxicity Assay (e.g., MTT) incubate->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis

References

Application Notes and Protocols: Site-Specific Conjugation of Tubulysin G to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of highly potent cytotoxic agents that function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. Their exceptional potency makes them attractive payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy that utilizes monoclonal antibodies to deliver cytotoxic agents specifically to tumor cells. However, the narrow therapeutic window of Tubulysins necessitates precise control over their conjugation to the antibody.

Site-specific conjugation has emerged as a superior alternative to traditional random conjugation methods, which often result in heterogeneous ADC populations with varying drug-to-antibody ratios (DAR) and unpredictable pharmacokinetic profiles. By attaching the drug to a specific, predetermined site on the antibody, site-specific conjugation produces homogeneous ADCs with a defined DAR, leading to an improved therapeutic index, better stability, and more predictable in vivo performance.[1]

These application notes provide an overview of the methods and protocols for the site-specific conjugation of Tubulysin G to antibodies, along with supporting data on the characterization and efficacy of the resulting ADCs.

Key Advantages of Site-Specific this compound ADCs

  • Homogeneity: Produces a uniform ADC population with a precise drug-to-antibody ratio.

  • Improved Pharmacokinetics: Leads to more predictable and favorable pharmacokinetic profiles compared to randomly conjugated ADCs.[1]

  • Enhanced Stability: Site-selection and linker chemistry can protect the Tubulysin payload from premature degradation, such as hydrolysis of the C11 acetate group, which is crucial for its cytotoxic activity.[2][3][4]

  • Increased Therapeutic Window: By minimizing off-target toxicity associated with heterogeneous mixtures, site-specific ADCs can have a wider therapeutic window.

  • Efficacy Against Resistant Tumors: Tubulysin ADCs have shown efficacy against multidrug-resistant (MDR) tumor models.[2][3][5]

Site-Specific Conjugation Strategies

Several strategies have been successfully employed for the site-specific conjugation of this compound to antibodies. The choice of method often depends on the desired DAR, the specific antibody, and the linker-payload chemistry.

Cysteine Engineering

This common approach involves introducing cysteine residues at specific sites on the antibody through genetic engineering. These engineered cysteines provide reactive thiol groups for conjugation with maleimide-functionalized this compound linker-payloads. This method allows for precise control over the conjugation site and number of conjugated drugs.[2][6]

Enzymatic Conjugation

Enzymatic methods offer high specificity and mild reaction conditions.

  • Transglutaminase (TG): This enzyme catalyzes the formation of an isopeptide bond between a glutamine tag engineered into the antibody and a primary amine on the linker-payload.[1]

  • Formylglycine-Generating Enzyme (FGE): FGE recognizes a specific peptide tag and converts a cysteine residue within the tag to a formylglycine, which contains a reactive aldehyde group for conjugation.

  • Sortase A: This transpeptidase recognizes a specific sorting motif and cleaves the peptide bond, followed by the formation of a new bond with a nucleophile-containing linker-payload.

Glycan Remodeling

Antibodies possess conserved N-linked glycans on the Fc region. These glycans can be enzymatically modified to introduce reactive groups for conjugation, providing a native site for drug attachment.

Experimental Protocols

The following are generalized protocols for key experiments in the development of site-specific this compound ADCs. Specific parameters may need to be optimized based on the antibody, linker, and this compound analogue used.

Protocol 1: Site-Specific Conjugation via Engineered Cysteine

This protocol describes the conjugation of a maleimide-functionalized this compound linker-payload to an antibody with an engineered cysteine residue.

Materials:

  • Antibody with engineered cysteine(s) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Maleimide-activated this compound linker-payload

  • Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Protein A, size-exclusion chromatography)

  • Reaction and storage buffers

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a 10-fold molar excess of TCEP.[]

    • Incubate at room temperature for 30-60 minutes to reduce the engineered cysteine residues.[]

  • Conjugation Reaction:

    • Dissolve the maleimide-activated this compound linker-payload in DMSO to prepare a stock solution.

    • Add the linker-payload solution to the reduced antibody solution at a desired molar ratio (e.g., 1.5-fold excess of linker-payload per cysteine).

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Purify the resulting ADC using Protein A affinity chromatography or size-exclusion chromatography to remove unreacted linker-payload and other reagents.[]

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

G

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the in vitro potency of a this compound ADC on cancer cell lines.

Materials:

  • Cancer cell lines (target-positive and target-negative)

  • Cell culture medium and supplements

  • This compound ADC and control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and control antibody in cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions.

    • Incubate the plates for 72-96 hours.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

G

Protocol 3: In Vivo Efficacy Study in Xenograft Models

This protocol provides a general framework for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., SCID, nude)

  • Tumor cells for implantation

  • This compound ADC, control ADC, and vehicle control

  • Calipers for tumor measurement

  • Dosing syringes and needles

Procedure:

  • Tumor Implantation:

    • Implant tumor cells subcutaneously into the flanks of the mice.[1]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing:

    • Randomize the mice into treatment groups (e.g., vehicle control, control ADC, this compound ADC at different doses).

    • Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the study design.[1]

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a certain size or after a predetermined period.

    • Analyze the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Data Presentation

The following tables summarize quantitative data from studies on site-specific this compound ADCs.

Table 1: In Vitro Cytotoxicity of Site-Specific this compound ADCs
Cell LineTargetConjugation SiteDARLinkerIC50 (ng/mL)Reference
L540cyCD30Engineered Cysteine (S239C)2Glucuronide2.2[2]
L428 (MDR+)CD30Engineered Cysteine (S239C)2Glucuronide0.8[2]
DELCD30Engineered Cysteine (S239C)2Glucuronide1.2[2]
DELBVR (MDR+)CD30Engineered Cysteine (S239C)2Glucuronide4.8[2]
N87HER2-4.4mcGly-[8][9]
BT474HER2-4.4mcGly-[8][9]
DU1455T4Engineered Cysteine-mc-Lys-MMETA0.65 nM[10]
NCI-H19755T4Engineered Cysteine-mc-Lys-MMETA3.33 nM[10]
MDA-MB-4685T4Engineered Cysteine-mc-Lys-MMETA0.016 nM[10]
NCI-N875T4Engineered Cysteine-mc-Lys-MMETA0.8 nM[10]
Table 2: In Vivo Efficacy of Site-Specific this compound ADCs in Xenograft Models
Xenograft ModelTargetADCDose (mg/kg)Dosing ScheduleOutcomeReference
L540cyCD30αCD30-Tubulysin (S239C, DAR 2, Glucuronide linker)0.75Single dose6/6 cures[2]
DELBVR (MDR+)CD30αCD30-Tubulysin (S239C, DAR 2, Glucuronide linker)0.75Single dose6/6 cures[2]
N87MesoSite-specific ADC (N297Q)0.5Single doseProminent efficacy[1]
BT-474HER2DX126-2625-Maximum anti-tumor effect[11]
NCI-N87HER2DX126-2628-Significant anti-tumor activity[11]
SK-OV-3HER2DX126-26216-14.6% T/C% tumor inhibition[11]

Conclusion

Site-specific conjugation of this compound to antibodies represents a significant advancement in the field of ADCs. The ability to produce homogeneous conjugates with optimized stability and pharmacokinetics has led to the development of highly potent and well-tolerated anti-cancer therapeutics. The protocols and data presented here provide a valuable resource for researchers and drug developers working to harness the full potential of this compound in targeted cancer therapy. Further research into novel linkers and conjugation strategies will continue to refine and improve the efficacy of these promising agents.

References

Application Notes and Protocols for In Vivo Xenograft Models in Tubulysin G ADC Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo xenograft models for the preclinical evaluation of Antibody-Drug Conjugates (ADCs) featuring the potent microtubule-disrupting agent, Tubulysin G. Detailed protocols and key considerations are outlined to facilitate the design and execution of robust efficacy and tolerability studies.

Introduction to this compound ADCs

Tubulysins are a class of highly potent cytotoxic tetrapeptides isolated from myxobacteria.[1][2] Their mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis.[3][4][5][6] A compelling feature of tubulysins is their retained activity against multidrug-resistant (MDR) cancer cell lines, making them attractive payloads for ADC development.[5][7][8]

Antibody-Drug Conjugates leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents like this compound directly to tumor cells, thereby enhancing the therapeutic window and minimizing off-target toxicity.[3][9][10] The success of a this compound ADC is dependent on several factors, including the choice of target antigen, the stability of the linker, and the drug-to-antibody ratio (DAR).

Signaling Pathway of this compound

The cytotoxic cascade initiated by this compound is primarily centered on the disruption of microtubule function. The following diagram illustrates the key events following the internalization of a this compound ADC.

TubulysinG_Pathway Signaling Pathway of this compound ADC ADC This compound ADC Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Internalization ADC Internalization (Receptor-Mediated Endocytosis) Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Linker Cleavage & This compound Release Lysosome->Release Tubulin β-Tubulin Release->Tubulin Binding to Vinca Domain Microtubule Microtubule Dynamics Tubulin->Microtubule Polymerization Disruption Microtubule Disruption Tubulin->Disruption Inhibition of Polymerization Microtubule->Disruption G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling Pathway of this compound ADC.

Experimental Workflow for In Vivo Xenograft Studies

A typical workflow for assessing the efficacy of a this compound ADC in a xenograft model is depicted below. This process involves several key stages from model selection to data analysis.

Xenograft_Workflow Experimental Workflow for this compound ADC Xenograft Studies cluster_preclinical Pre-Inoculation cluster_inoculation Tumor Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Cell Line Selection & Culture Tumor_Inoculation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Inoculation Animal_Prep Animal Acclimatization (Immunocompromised Mice) Animal_Prep->Tumor_Inoculation Tumor_Monitoring_Init Initial Tumor Growth Monitoring Tumor_Inoculation->Tumor_Monitoring_Init Randomization Randomization into Treatment Groups Tumor_Monitoring_Init->Randomization ADC_Admin ADC Administration (e.g., IV or IP) Randomization->ADC_Admin Tumor_Monitoring_Treat Tumor Volume & Body Weight Measurement ADC_Admin->Tumor_Monitoring_Treat Endpoint Study Endpoint Criteria Met Tumor_Monitoring_Treat->Endpoint Data_Collection Tumor Excision & Data Collection Endpoint->Data_Collection Data_Analysis Efficacy & Tolerability Analysis Data_Collection->Data_Analysis

Caption: Experimental Workflow for Xenograft Studies.

Key Considerations for Successful In Vivo Studies

The success of in vivo xenograft studies with this compound ADCs hinges on careful planning and consideration of several critical factors.

Logical_Relationships Key Considerations for this compound ADC In Vivo Studies cluster_Model Model Selection cluster_ADC ADC Design cluster_Parameters Study Parameters Successful_Study Successful In Vivo Study Model_Selection Appropriate Xenograft Model Model_Selection->Successful_Study ADC_Design Optimized ADC Design ADC_Design->Successful_Study Study_Parameters Robust Study Parameters Study_Parameters->Successful_Study Cell_Line Cell Line Selection (Antigen Expression, MDR Status) Cell_Line->Model_Selection PDX Patient-Derived Xenograft (PDX) (Clinical Relevance) PDX->Model_Selection Linker_Stability Linker Stability (Cleavable vs. Non-cleavable) Linker_Stability->ADC_Design Payload_Potency Payload Potency & Stability (e.g., Acetate Stability) Payload_Potency->ADC_Design DAR Drug-to-Antibody Ratio (DAR) DAR->ADC_Design Dosing Dosing Regimen (Dose, Schedule) Dosing->Study_Parameters Route Route of Administration (IV, IP) Route->Study_Parameters Endpoints Clear Efficacy Endpoints (TGI, Regression) Endpoints->Study_Parameters

References

Measuring the Efficacy of Tubulysin G in Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysin G, a potent cytotoxic peptide isolated from myxobacteria, has garnered significant interest as a payload for antibody-drug conjugates (ADCs) in cancer therapy.[1][2] Its high cytotoxicity, particularly against multidrug-resistant (MDR) cancer cell lines, makes it an attractive candidate for targeted delivery to tumor cells.[2][3] Tubulysins function as microtubule-inhibiting agents, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][6] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound and its conjugates in preclinical animal models.

Mechanism of Action

This compound exerts its potent anti-cancer effect by interfering with tubulin polymerization. This disruption of the microtubule network, a critical component of the cellular cytoskeleton, leads to mitotic arrest and ultimately triggers programmed cell death.[2][4] Its efficacy against MDR cell lines is a key advantage, as it is a poor substrate for P-glycoprotein efflux pumps.[3]

Tubulysin_G_Mechanism_of_Action This compound Signaling Pathway cluster_cell Cancer Cell Tubulysin_G This compound (or ADC) Tubulin Tubulin Dimers Tubulysin_G->Tubulin Binds to Vinca domain Microtubule_Polymerization Microtubule Polymerization Tubulysin_G->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Polymerization->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound.

In Vivo Efficacy Evaluation Workflow

A typical workflow for assessing the in vivo efficacy of this compound, often as part of an ADC, involves several key stages from model selection to data analysis.

Experimental_Workflow In Vivo Efficacy Evaluation Workflow Model_Selection Animal Model Selection (e.g., Xenograft, PDX) Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Model_Selection->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., i.v. injection of this compound ADC) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Endpoint Determination (Tumor Size, Survival) Data_Collection->Endpoint Analysis Data Analysis & Reporting Endpoint->Analysis

Caption: General experimental workflow for in vivo studies.

Experimental Protocols

Animal Model Selection and Tumor Implantation

Objective: To establish tumors in immunocompromised mice for efficacy studies.

Materials:

  • Human cancer cell lines (e.g., HER2-positive NCI-N87 gastric cancer, BT-474 breast cancer, or CD30-positive Karpas-299 lymphoma)[7][8][9]

  • Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice)[10]

  • Sterile PBS and Matrigel (optional)

  • Syringes and needles (27-30 gauge)

  • Calipers

Protocol:

  • Culture selected cancer cells to ~80% confluency.

  • Harvest cells using trypsin and wash with sterile PBS.

  • Resuspend cells in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 5 x 10^6 to 10 x 10^7 cells/mL).

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.[11]

  • Monitor the mice for tumor growth by palpation, starting a few days post-implantation.[12]

Tumor Measurement and Group Randomization

Objective: To monitor tumor growth and randomize animals into treatment and control groups.

Protocol:

  • Once tumors are palpable, begin measuring them 2-3 times per week using digital calipers.[10]

  • Measure the length (longest diameter, D) and width (shortest diameter, d) of the tumor.[12][13]

  • Calculate the tumor volume using the formula: Volume = (d^2 x D) / 2 .[10][13]

  • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC).[7][10] Ensure that the average tumor volume is similar across all groups at the start of the study.

Treatment Administration

Objective: To administer the therapeutic agent to the appropriate treatment groups.

Protocol:

  • Prepare the this compound-containing ADC and control articles in a sterile, appropriate vehicle (e.g., sterile saline or PBS).

  • Administer the treatment via the desired route, typically a single intravenous (i.v.) or intraperitoneal (i.p.) injection.[7][14]

  • Dosing will be dependent on the specific ADC and tumor model, but can range from 1 to 10 mg/kg.[9][14][15]

  • Administer the vehicle or control ADC to the control groups using the same volume and route of administration.

Efficacy Monitoring and Endpoint Determination

Objective: To assess the anti-tumor efficacy of this compound by monitoring tumor growth and animal well-being.

Protocol:

  • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.[12]

  • Monitor the animals for any signs of toxicity, such as significant weight loss (>20%), changes in behavior, or other adverse effects.[12]

  • The primary efficacy endpoint is often tumor growth inhibition. This can be reported as the percentage of tumor volume change from baseline.[10]

  • Humane endpoints must be strictly followed. Euthanize animals if tumors reach a maximum allowed size (e.g., >1000-2000 mm³) or if they show signs of excessive distress or morbidity.[7][13]

  • For survival studies, monitor the animals until the pre-defined endpoint (e.g., tumor volume reaching the maximum limit or a specific time point).[16]

Data Presentation and Analysis

Quantitative data from in vivo efficacy studies should be clearly summarized to allow for easy comparison between treatment groups.

Tumor Growth Inhibition

The primary measure of efficacy is often the inhibition of tumor growth. This can be presented in a table summarizing key parameters at the end of the study.

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day XPercent Tumor Growth Inhibition (%)Complete Regressions
Vehicle Control-1500 ± 250-0/8
Isotype Control ADC51450 ± 3003.30/8
This compound ADC1800 ± 15046.71/8
This compound ADC3300 ± 8080.05/8
This compound ADC550 ± 2596.78/8

Note: Data are hypothetical and for illustrative purposes.

Survival Analysis

In studies where survival is a primary endpoint, Kaplan-Meier curves are used to visualize the survival probability over time for each treatment group.[16][17] The statistical significance between groups is typically determined using the log-rank test.[18]

Treatment GroupMedian Survival (Days)p-value vs. Vehicle
Vehicle Control25-
Isotype Control ADC26>0.05
This compound ADC58<0.01

Note: Data are hypothetical and for illustrative purposes.

Conclusion

The evaluation of this compound's efficacy in animal models is a critical step in its preclinical development. The protocols outlined above provide a framework for conducting these studies in a systematic and reproducible manner. Key considerations for successful in vivo evaluation include the selection of an appropriate tumor model, accurate and consistent tumor volume measurements, and adherence to ethical guidelines for animal welfare. The potent anti-tumor activity of this compound, particularly when delivered via an ADC, has been demonstrated in various preclinical models, supporting its continued investigation as a promising cancer therapeutic.[8][19]

References

Application Notes and Protocols: Tubulysin G as a Payload for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of highly potent cytotoxic peptides originally isolated from myxobacteria.[1] Their exceptional potency against a wide range of cancer cell lines, including those with multidrug resistance, has made them attractive payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2] Tubulysin G, a notable member of this family, exerts its anticancer effect by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] This document provides detailed application notes and protocols for the evaluation of tubulysin-based ADCs.

Mechanism of Action

Tubulysins bind to the vinca domain of β-tubulin, disrupting microtubule dynamics and leading to the disassembly of the mitotic spindle.[5] This interference with microtubule function is significantly more potent than that of other microtubule-targeting agents like paclitaxel and vinblastine.[3] A key advantage of tubulysins is their ability to overcome multidrug resistance (MDR), as they are poor substrates for P-glycoprotein (P-gp) efflux pumps.[4][5]

The signaling pathway leading to apoptosis following tubulin disruption by this compound is multifaceted. It involves the activation of the spindle assembly checkpoint (SAC), which senses improper microtubule attachment to kinetochores, leading to a prolonged mitotic arrest. This sustained arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and cell death.

Tubulysin_Mechanism_of_Action cluster_cell Cancer Cell Tubulysin_ADC Tubulysin-ADC Receptor Target Antigen Tubulysin_ADC->Receptor Binding Endosome Endosome/Lysosome Receptor->Endosome Internalization Tubulysin_G Free this compound Endosome->Tubulysin_G Linker Cleavage Tubulin Tubulin Dimers Tubulysin_G->Tubulin Binding Microtubules Microtubules Tubulin->Microtubules Inhibition of Polymerization G2_M_Arrest G2/M Phase Arrest Microtubules->G2_M_Arrest Disruption Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induction

Caption: Mechanism of action of a Tubulysin-based ADC.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of various tubulysin analogues and their corresponding ADCs from preclinical studies.

Table 1: In Vitro Cytotoxicity of Tubulysin Analogues

CompoundCell LineIC50 (nM)Reference
Tubulysin DVarious0.01 - 10[4]
Deacetylated TubulysinL540cy, L428, HL6070- to 1,000-fold less potent than acetylated form[6]
Tubulysin MN87, BT474Potent (specific values not provided)[2]
Stabilized Tubulysin Analogues (e.g., Tub(OEt), Tub(OiVal))L540cy, L428, HL60Similar potency to Tub(OAc)[6]
Novel Tubulysin Analogue 11N87, MDA-MB-361-DYT2Potent (specific values not provided)[1]

Table 2: In Vivo Efficacy of Tubulysin-based ADCs

ADCXenograft ModelDosing RegimenOutcomeReference
Anti-CD22 Tubulysin Pr ADC 10Human lymphomaSingle IV doseEffective against multidrug-resistant tumors[5]
DX126-262 (anti-HER2 Tubulysin B analog)BT-474 (HER2+)5 mg/kgSignificant antitumor efficacy[6]
DX126-262 (anti-HER2 Tubulysin B analog)NCI-N87 (HER2+)8 mg/kgSignificant antitumor efficacy[6]
Trastuzumab-Tubulysin ADCN87 gastric cancer10 mg/kg (qdx4)Nearly complete tumor regression[5]
Anti-Meso Tubulysin ADCN87 gastric cancer1 and 3.5 mg/kg i.v.Target-dependent tumor growth inhibition[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a this compound-based ADC on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., HER2-positive SK-BR-3, NCI-N87)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Tubulysin-ADC and control ADC

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the Tubulysin-ADC and a non-targeting control ADC in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells in triplicate. Include wells with medium only as a negative control.

    • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature for at least 2 hours in the dark.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

Cytotoxicity_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 adc_treatment Treat with serial dilutions of ADC incubation1->adc_treatment incubation2 Incubate 72-96h adc_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add solubilization buffer incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro cytotoxicity assay.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of a this compound-based ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., female athymic nude or SCID mice, 6-8 weeks old)

  • Target cancer cell line (e.g., NCI-N87)

  • Matrigel (optional)

  • Tubulysin-ADC, control ADC, and vehicle control (e.g., sterile PBS)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, control ADC, Tubulysin-ADC at different doses).

  • ADC Administration:

    • Administer the ADCs and vehicle control intravenously (i.v.) via the tail vein according to the predetermined dosing schedule (e.g., once weekly for 3 weeks).

  • Monitoring and Data Collection:

    • Continue to measure tumor volumes and body weights of the mice 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Data Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Xenograft_Model_Workflow start Start cell_implantation Implant tumor cells into mice start->cell_implantation tumor_growth Monitor tumor growth cell_implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization adc_administration Administer ADC randomization->adc_administration monitoring Monitor tumor volume and body weight adc_administration->monitoring endpoint Endpoint: Terminate study monitoring->endpoint data_analysis Analyze tumor growth inhibition endpoint->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo xenograft model.

Protocol 3: Bystander Killing Assay

This protocol is designed to assess the ability of a this compound-based ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3)

  • Antigen-negative cancer cell line labeled with a fluorescent protein (e.g., MDA-MB-468-GFP)

  • Culture medium, 96-well plates

  • Tubulysin-ADC and control ADC

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Co-culture Seeding:

    • Seed a mixture of antigen-positive and antigen-negative (GFP-labeled) cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). The total cell density should be similar to the cytotoxicity assay.

    • Incubate for 24 hours to allow attachment.

  • ADC Treatment:

    • Treat the co-culture with serial dilutions of the Tubulysin-ADC and a control ADC.

    • Incubate for 72-96 hours.

  • Imaging and Analysis:

    • After incubation, wash the cells with PBS.

    • Acquire brightfield and fluorescence images of the wells using a fluorescence microscope or a high-content imaging system.

    • Quantify the number of viable GFP-positive (antigen-negative) cells in each well.

  • Data Interpretation:

    • A significant reduction in the number of viable GFP-positive cells in the presence of the Tubulysin-ADC, compared to the control ADC, indicates a bystander killing effect.

    • Plot the percentage of viable antigen-negative cells against the ADC concentration.

Stability and Pharmacokinetics

A critical consideration for tubulysin-based ADCs is their in vivo stability. The C-11 acetate group of many natural tubulysins is susceptible to hydrolysis by plasma esterases, leading to a significant loss of cytotoxic activity.[2][8] Strategies to improve stability include the development of stabilized tubulysin analogues with modifications at the C-11 position, such as replacing the acetate with an ether or a carbamate group.[2][5]

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Tubulysin-ADCs. These studies typically involve administering the ADC to animals (e.g., mice or rats) and collecting blood samples at various time points. The concentration of the total antibody, conjugated ADC, and free tubulysin payload in the plasma is then quantified using techniques such as ELISA and liquid chromatography-mass spectrometry (LC-MS/MS). Key PK parameters to be determined include clearance, half-life, and volume of distribution.

Conclusion

This compound and its analogues represent a highly promising class of payloads for the development of next-generation ADCs. Their exceptional potency, ability to overcome multidrug resistance, and potential for bystander killing make them valuable tools in the fight against cancer. The protocols and data presented in this document provide a framework for the preclinical evaluation of tubulysin-based ADCs, aiding researchers in the development of more effective and targeted cancer therapies.

References

Application Notes and Protocols: Handling and Storage of Tubulysin G

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Tubulysin G is a highly potent cytotoxic peptide originally isolated from myxobacteria.[1] It belongs to a class of compounds that are powerful inhibitors of tubulin polymerization. By binding to tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] Its exceptional potency, with IC50 values often in the low nanomolar to picomolar range, makes it a compound of significant interest, particularly as a cytotoxic payload for Antibody-Drug Conjugates (ADCs) in targeted cancer therapy.[1][4] Due to its extreme cytotoxicity, strict adherence to safety and handling protocols is mandatory.

2.0 Compound Information and Properties

Proper identification and understanding of the physicochemical properties of this compound are crucial for its safe handling and use in experiments.

PropertyValue
Chemical Name This compound
CAS Number 799822-08-5
Molecular Formula C₄₃H₆₃N₅O₁₀S
Molecular Weight 842.05 g/mol
Appearance Solid powder
Mechanism of Action Inhibitor of tubulin polymerization

3.0 Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as a highly toxic compound. All handling must be performed by trained personnel within a designated containment area, such as a certified chemical fume hood or a biological safety cabinet, to prevent inhalation of aerosolized powder.

  • Engineering Controls:

    • Work exclusively in a well-ventilated area, preferably a certified chemical fume hood.

    • An accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer pair immediately if contaminated.

    • Lab Coat: A dedicated, disposable, solid-front gown with tight-fitting cuffs is required. Do not wear outside the designated laboratory area.

    • Eye Protection: ANSI-approved safety goggles or a full-face shield must be worn.

    • Respiratory Protection: If there is a risk of aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator is necessary.

  • General Handling Practices:

    • Never work alone when handling highly potent compounds.

    • Avoid the formation of dust and aerosols.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling, even if gloves were worn.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area (Chemical Fume Hood) don_ppe Don Full PPE (Double Gloves, Gown, Goggles) prep_area->don_ppe gather_materials Assemble All Necessary Materials & Equipment don_ppe->gather_materials weigh Carefully Weigh Powder in Containment gather_materials->weigh reconstitute Reconstitute with Solvent (e.g., DMSO) weigh->reconstitute aliquot Prepare Aliquots for Storage reconstitute->aliquot decontaminate Decontaminate Work Surface & Equipment aliquot->decontaminate dispose_waste Dispose of Contaminated Waste in Hazardous Waste Stream decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound powder.

4.0 Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsProtect from light and moisture.[5]
In Solvent (e.g., DMSO) -80°CUp to 1 yearProtect from light.[5] Avoid repeated freeze-thaw cycles.

5.0 Experimental Protocols

5.1 Protocol: Reconstitution and Preparation of Stock Solutions

This protocol describes the preparation of a high-concentration stock solution, which can then be serially diluted for experiments.

  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

    • Sterile, low-binding microcentrifuge tubes

    • Calibrated pipettes and sterile, low-binding tips

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

    • Perform all steps in a certified chemical fume hood.

    • Briefly centrifuge the vial to ensure all powder is at the bottom.

    • Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Refer to the table below for common stock solution preparations.

    • Gently vortex or pipette up and down to ensure the compound is fully dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes.

    • Label aliquots clearly with the compound name, concentration, date, and your initials.

    • Store immediately at -80°C.

Table for Preparing Stock Solutions (from 1 mg this compound, MW = 842.05)

Desired ConcentrationVolume of DMSO to Add
1 mM 1.1876 mL
5 mM 0.2375 mL
10 mM 0.1188 mL

5.2 General Protocol: In Vitro Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line using a commercially available viability reagent (e.g., CellTiter-Glo®, MTT, or a real-time cytotoxicity assay).[6][7][8]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well, flat-bottom, opaque-walled plates (for luminescent/fluorescent assays)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Cell viability assay reagent

    • Multichannel pipette

    • Plate reader (Luminometer, spectrophotometer, or fluorometer)

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count cells.

      • Seed cells into a 96-well plate at a pre-optimized density (e.g., 1,000–5,000 cells/well) in 100 µL of complete medium.[6]

      • Incubate overnight (or until cells are well-adhered and in logarithmic growth phase).

    • Compound Treatment:

      • Prepare a serial dilution of this compound in complete medium from your high-concentration stock. Typical final concentrations for this compound range from picomolar to low nanomolar.

      • Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1%).

      • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound (or vehicle control).

    • Incubation:

      • Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C, 5% CO₂.

    • Viability Measurement:

      • Equilibrate the plate to room temperature.

      • Add the cell viability reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each well).

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate for 10 minutes at room temperature to stabilize the signal.

      • Measure luminescence using a plate reader.

    • Data Analysis:

      • Normalize the data to the vehicle-treated control wells (100% viability).

      • Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

6.0 Mechanism of Action

Tubulysins exert their potent cytotoxic effects by interfering with microtubule function. The process is a direct cascade leading from molecular binding to programmed cell death.

  • Tubulin Binding: this compound binds to the vinca domain on β-tubulin.[2]

  • Inhibition of Polymerization: This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules.[2][3]

  • Microtubule Depolymerization: It actively promotes the depolymerization of existing microtubules.[3]

  • Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, causing cells to arrest in the G2/M phase of the cell cycle.[2][3]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

G tubG This compound tubulin β-Tubulin (Vinca Domain) tubG->tubulin Binds inhibit_poly Inhibition of Tubulin Polymerization tubulin->inhibit_poly destabilize Microtubule Destabilization inhibit_poly->destabilize mitotic_spindle Mitotic Spindle Disruption destabilize->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis Triggers

Caption: Signaling pathway of this compound-induced apoptosis.

7.0 Quantitative Data Summary

The cytotoxic potency of tubulysins is typically reported as the half-maximal inhibitory concentration (IC50). These values can vary depending on the specific analogue, cell line, and assay conditions.

Compound / AnalogueCell LineIC50 Value
This compoundVarious mammalian cellsLow nanomolar range[1]
Tubulysin Analogue (Tb111)MES SA (uterine sarcoma)40 pM[9]
Tubulysin Analogue (Tb111)HEK 293T (kidney)6 pM[9]
Tubulysin Analogue (Tb111)MES SA DX (multidrug-resistant)1.54 nM[9]

8.0 Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

  • Skin Contact: Remove contaminated clothing at once. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

9.0 Disposal

All waste contaminated with this compound, including empty vials, pipette tips, gloves, gowns, and solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for cytotoxic waste disposal. Do not dispose of in the regular trash or down the drain.

References

Flow Cytometry Analysis of Tubulysin G Treated Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysin G is a potent cytotoxic peptide, part of the tubulysin family of natural products isolated from myxobacteria.[1] These compounds are highly effective antimitotic agents that function by inhibiting tubulin polymerization, a critical process for microtubule formation.[2] The disruption of microtubule dynamics leads to the collapse of the cellular cytoskeleton, arresting cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis (programmed cell death).[3][4] Due to their high cytotoxicity, even against multi-drug resistant (MDR) cancer cell lines, tubulysins are of significant interest as payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[2][5]

Flow cytometry is an indispensable tool for elucidating the cellular effects of compounds like this compound. It allows for the rapid, quantitative analysis of multiple cellular parameters on a single-cell basis. This document provides detailed protocols for key flow cytometry-based assays to characterize the cellular response to this compound treatment.

Application Note 1: Cell Cycle Analysis Following this compound Treatment

Principle: Tubulin polymerization is essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound is expected to cause a blockage in the G2 or M phase of the cell cycle.[3][4] This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Experimental Protocol: Cell Cycle Analysis
  • Cell Preparation:

    • Seed the cancer cell line of interest (e.g., HeLa, MCF-7) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) for a predetermined time (e.g., 24, 48 hours).

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration used for this compound.

  • Cell Harvesting:

    • For adherent cells: Gently wash the cells with PBS, then detach them using a non-enzymatic cell dissociation solution or a brief treatment with Trypsin-EDTA.

    • For suspension cells: Collect cells directly from the culture flask.

    • Transfer the cell suspension to 5 mL FACS tubes.

    • Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser.

    • Collect PI fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red).

    • Acquire at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Example of Cell Cycle Distribution
Treatment GroupConcentration% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control0.1% DMSO55.225.119.7
This compound1 nM48.515.336.2
This compound10 nM35.18.756.2
This compound100 nM15.44.580.1

Application Note 2: Apoptosis Detection by Annexin V/PI Staining

Principle: The induction of apoptosis is a key mechanism of action for tubulin-targeting agents.[5] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[6] Propidium Iodide (PI) is a membrane-impermeant dye that is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (often due to mechanical injury)

Detailed Experimental Protocol: Annexin V/PI Assay
  • Cell Preparation and Treatment:

    • Seed and treat cells with this compound as described in the Cell Cycle Analysis protocol (steps 1 and 2).

  • Cell Harvesting:

    • Collect both floating and adherent cells to ensure all apoptotic cells are included in the analysis.

    • Centrifuge the collected cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Staining:

    • Wash cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a 5 mL FACS tube.[7]

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC).

    • Add 5 µL of Propidium Iodide (PI) staining solution.

    • Gently mix the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[7][8]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately (within 1 hour) on a flow cytometer.

    • Use appropriate laser lines and filters for the chosen fluorochromes (e.g., 488 nm laser for FITC and PI).

    • Set up compensation controls using single-stained samples.

    • Create a dot plot of Annexin V fluorescence versus PI fluorescence to distinguish the different cell populations.

Data Presentation: Example of Apoptosis Analysis
Treatment GroupConcentration% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)
Vehicle Control0.1% DMSO95.12.52.1
This compound1 nM80.312.46.8
This compound10 nM55.728.914.5
This compound100 nM20.245.333.1

Application Note 3: Analysis of Mitochondrial Membrane Potential (ΔΨm)

Principle: The disruption of mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis.[9] In healthy cells, the mitochondrial membrane is polarized. In apoptotic cells, the ΔΨm collapses. This change can be measured using cationic fluorescent dyes that accumulate in the mitochondria of healthy cells, driven by the negative membrane potential. Dyes like JC-1 or TMRE are commonly used.

  • JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in a monomeric form and fluoresces green.[9] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • TMRE: This red-orange dye accumulates in active mitochondria. A decrease in TMRE fluorescence intensity indicates depolarization.

Detailed Experimental Protocol: ΔΨm Assay (using TMRE)
  • Cell Preparation and Treatment:

    • Seed and treat cells with this compound as described previously.

    • As a positive control for depolarization, treat a separate sample of cells with a mitochondrial uncoupler like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 15-30 minutes before staining.

  • Staining:

    • After treatment, harvest the cells and resuspend them in pre-warmed culture medium.

    • Add TMRE (Tetramethylrhodamine, Ethyl Ester) dye to a final concentration of 20-100 nM.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Cell Harvesting and Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Resuspend the cell pellet in a suitable buffer, such as PBS containing 0.2% BSA.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting the TMRE dye with a yellow-green laser (e.g., 561 nm) and collecting emission in the appropriate channel (e.g., PE or PE-Texas Red).

    • The population of cells with reduced fluorescence intensity represents cells with depolarized mitochondria.

Data Presentation: Example of Mitochondrial Depolarization
Treatment GroupConcentrationMean Fluorescence Intensity (MFI) of TMRE% Cells with Low ΔΨm
Vehicle Control0.1% DMSO85004.5
This compound10 nM520035.8
This compound100 nM210078.2
Positive Control50 µM CCCP150095.1

Visualizations and Pathways

Experimental Workflow

Workflow cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis cell_seeding 1. Seed Cells in Culture Plates cell_treatment 2. Treat with this compound (and Controls) cell_seeding->cell_treatment harvesting 3. Harvest Adherent & Floating Cells cell_treatment->harvesting staining 4. Stain with Assay-Specific Fluorescent Dyes harvesting->staining flow_cytometry 5. Acquire Data on Flow Cytometer staining->flow_cytometry data_analysis 6. Analyze Data & Quantify Effects flow_cytometry->data_analysis

Caption: General experimental workflow for flow cytometry analysis.

This compound-Induced Apoptotic Signaling Pathway

G2M_Apoptosis_Pathway tubG This compound microtubule α/β-Tubulin Dimers tubG->microtubule Binds to Vinca Domain disruption Inhibition of Microtubule Polymerization microtubule->disruption arrest Mitotic Arrest (G2/M Phase) disruption->arrest bcl2 Dysregulation of Bcl-2 Family Proteins (e.g., ↑Bim, ↓Bcl-xL) arrest->bcl2 momp Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2->momp cytoC Cytochrome c Release momp->cytoC apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytoC->apoptosome cas3 Caspase-3 Activation apoptosome->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: this compound mechanism leading to G2/M arrest and apoptosis.

References

Assessing Apoptosis Induced by Tubulysin G using the TUNEL Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysin G is a potent cytotoxic peptide that belongs to a class of microtubule-targeting agents.[1] Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of the microtubule network.[2][3] This interference with microtubule dynamics causes cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis or programmed cell death.[2][4] The induction of apoptosis is a key indicator of the efficacy of many anticancer agents.

A hallmark of the late stages of apoptosis is the fragmentation of DNA by endonucleases.[5] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used and reliable method for detecting this DNA fragmentation in situ.[6] The assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled deoxynucleotides to the 3'-hydroxyl termini of DNA double-strand breaks.[6][7] These labeled breaks can then be visualized and quantified, providing a measure of the extent of apoptosis in a cell population.[5][8]

These application notes provide a detailed protocol for assessing and quantifying apoptosis induced by this compound in cultured cells using a fluorescent TUNEL assay, with analysis by both fluorescence microscopy and flow cytometry.

Data Presentation

The following table presents representative quantitative data from a hypothetical experiment assessing this compound-induced apoptosis using a TUNEL assay followed by flow cytometry analysis. The data illustrates a dose-dependent increase in the percentage of apoptotic (TUNEL-positive) cells following a 24-hour treatment with this compound.

Treatment GroupConcentration (nM)% TUNEL-Positive Cells (Mean ± SD)
Vehicle Control02.5 ± 0.8
This compound115.2 ± 2.1
This compound548.6 ± 4.5
This compound1085.3 ± 6.2
Positive Control (DNase I)N/A98.9 ± 0.5

Signaling Pathway for this compound-Induced Apoptosis

TubulysinG_Apoptosis_Pathway tubG This compound tubulin β-Tubulin (Vinca Domain) tubG->tubulin Binds to microtubule Microtubule Disruption & Depolymerization tubulin->microtubule Inhibits Polymerization mitotic_arrest G2/M Phase Mitotic Arrest microtubule->mitotic_arrest intrinsic_pathway Intrinsic Apoptotic Pathway (Mitochondrial) mitotic_arrest->intrinsic_pathway Triggers bcl2 Bcl-2 Family Regulation (e.g., ↑Bax, ↓Bcl-2) intrinsic_pathway->bcl2 cytoC Cytochrome c Release bcl2->cytoC casp9 Caspase-9 Activation cytoC->casp9 casp3 Effector Caspase Activation (Caspase-3, -7) casp9->casp3 dna_frag DNA Fragmentation casp3->dna_frag Cleaves ICAD, activates CAD apoptosis Apoptosis dna_frag->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

TUNEL_Assay_Workflow start_cells 1. Cell Culture (e.g., adherent or suspension cells) treat_cells 2. Treatment - this compound (various conc.) - Vehicle Control - Positive Control (optional, later) start_cells->treat_cells harvest_cells 3. Cell Harvesting (Trypsinization for adherent cells) treat_cells->harvest_cells fix_perm 4. Fixation & Permeabilization - Fix with 4% Paraformaldehyde - Permeabilize with 0.25% Triton X-100 harvest_cells->fix_perm tunel_reaction 5. TUNEL Reaction - Equilibrate with TdT Buffer - Incubate with TdT Enzyme and Fluorescently-labeled dUTP fix_perm->tunel_reaction wash_stain 6. Wash & Counterstain - Wash to remove unbound nucleotides - Counterstain nuclei (e.g., DAPI) tunel_reaction->wash_stain analysis 7. Data Acquisition & Analysis wash_stain->analysis microscopy Fluorescence Microscopy (Qualitative/Quantitative) analysis->microscopy flow_cytometry Flow Cytometry (Quantitative) analysis->flow_cytometry

Caption: Experimental workflow for assessing apoptosis via TUNEL assay.

Experimental Protocols

This protocol is designed for cultured mammalian cells and is adaptable for both adherent and suspension cells. It is recommended to use a commercially available TUNEL assay kit and follow the manufacturer's instructions, using this protocol as a guideline for the this compound treatment phase.

Materials and Reagents
  • Cell Line: Appropriate cancer cell line (e.g., HeLa, MCF-7, A549)

  • Culture Medium: As required for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • This compound: Stock solution in DMSO.

  • Vehicle Control: DMSO.

  • Fluorescent TUNEL Assay Kit: (e.g., kits with FITC-dUTP or other fluorophore-conjugated nucleotides).

    • TdT Reaction Buffer

    • Terminal Deoxynucleotidyl Transferase (TdT) Enzyme

    • Fluorophore-labeled dUTP

    • Equilibration Buffer

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.

  • Permeabilization Solution: 0.25% (v/v) Triton™ X-100 in PBS.

  • Wash Buffer: Phosphate-Buffered Saline (PBS).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

  • Positive Control: DNase I.

  • Negative Control: Labeling reaction mix without TdT enzyme.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂)

    • Multi-well plates or culture flasks

    • Centrifuge

    • Fluorescence microscope with appropriate filters

    • Flow cytometer (optional, for quantitative analysis)

Part 1: Cell Culture and Treatment with this compound
  • Cell Seeding:

    • For Microscopy: Seed cells onto sterile glass coverslips placed in a 24-well plate at a density that will result in 50-70% confluency at the time of the assay.

    • For Flow Cytometry: Seed cells in 6-well plates or T-25 flasks.

    • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from a high-concentration stock. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

    • Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 1 nM, 5 nM, 10 nM) or the vehicle control.

    • Incubate the cells for a predetermined time course (e.g., 24, 48 hours) to induce apoptosis.

Part 2: Cell Preparation for TUNEL Assay
  • Cell Harvesting:

    • Adherent Cells: Aspirate the medium. Gently wash once with PBS. Detach the cells using trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension Cells: Directly transfer the cell suspension to a centrifuge tube.

    • Centrifuge the cells at 300 x g for 5 minutes. Aspirate the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of freshly prepared 4% PFA in PBS.

    • Incubate for 15-20 minutes at room temperature.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with 1 mL of PBS.

  • Permeabilization:

    • Resuspend the cell pellet in 1 mL of 0.25% Triton™ X-100 in PBS.

    • Incubate for 20 minutes at room temperature to permeabilize the nuclear membrane.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with 1 mL of PBS.

  • Controls:

    • Positive Control: After permeabilization, resuspend one sample of untreated cells in DNase I buffer and treat with DNase I (as per kit instructions) for 30 minutes at 37°C to induce DNA breaks.

    • Negative Control: A separate sample will be incubated with the TUNEL reaction mixture lacking the TdT enzyme.

Part 3: TUNEL Staining Reaction

Note: Follow the specific volumes and incubation times recommended by your TUNEL assay kit manufacturer. The following is a general guideline.

  • Equilibration:

    • Resuspend the cell pellets (including controls) in 50-100 µL of Equilibration Buffer.

    • Incubate for 10 minutes at room temperature.

    • Centrifuge and carefully remove the supernatant.

  • Labeling Reaction:

    • Prepare the TUNEL reaction cocktail by mixing the TdT enzyme, fluorescently-labeled dUTP, and reaction buffer according to the kit's protocol. Prepare enough cocktail for all samples and the positive control.

    • Prepare a negative control mix that contains buffer and labeled dUTP but no TdT enzyme.

    • Resuspend each cell pellet in 50 µL of the appropriate reaction cocktail.

    • Incubate for 60 minutes at 37°C in a dark, humidified chamber.

  • Stopping the Reaction:

    • Add 1 mL of PBS to each tube to stop the reaction.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with PBS.

Part 4A: Analysis by Fluorescence Microscopy
  • Nuclear Counterstaining:

    • Resuspend the final cell pellet in a small volume of PBS containing a nuclear counterstain like DAPI (e.g., 300 nM).

    • Incubate for 5-10 minutes at room temperature in the dark.

  • Mounting:

    • Gently resuspend the cells and pipette a small drop onto a microscope slide.

    • Carefully place a coverslip over the drop, avoiding air bubbles. Seal the edges with nail polish if desired.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

    • Use the blue channel for DAPI/Hoechst (total nuclei) and the green/red channel for the TUNEL signal (apoptotic nuclei), depending on the fluorophore used.

    • Apoptotic cells will show bright nuclear fluorescence in the TUNEL channel, co-localizing with the nuclear counterstain.

    • Capture images from multiple random fields for each condition.

  • Quantification:

    • For each captured image, count the total number of nuclei (DAPI/Hoechst positive) and the number of TUNEL-positive nuclei.

    • Calculate the percentage of apoptotic cells: (Number of TUNEL-positive cells / Total number of cells) x 100.

Part 4B: Analysis by Flow Cytometry
  • Sample Preparation:

    • After the final wash step (Part 3, Step 3), resuspend the cell pellet in 300-500 µL of PBS or a suitable sheath fluid for flow cytometry.

    • Filter the cell suspension through a 35-40 µm nylon mesh to remove cell clumps.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer equipped with lasers appropriate for exciting the chosen fluorophore (e.g., a 488 nm laser for FITC).

    • Set up a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the main cell population.

    • Create a histogram or dot plot to analyze the fluorescence intensity of the TUNEL signal from the gated population.

  • Data Analysis:

    • Use the negative control (untreated cells) and the negative labeling control (no TdT) to set the gate for the TUNEL-negative population.

    • Use the positive control (DNase I treated) to confirm the position of the TUNEL-positive population.

    • For each sample treated with this compound, quantify the percentage of cells that fall within the TUNEL-positive gate.[8] This provides a robust quantitative measure of apoptosis.

References

Development of Tubulysin G-Based Small Molecule Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of highly potent cytotoxic peptides originally isolated from myxobacteria.[1][2] Their mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis.[3] Tubulysin G and its analogues exhibit remarkable potency, with IC50 values in the low nanomolar to picomolar range, even against multidrug-resistant (MDR) cancer cell lines.[4] This exceptional cytotoxicity makes them prime candidates for use as payloads in targeted cancer therapies, such as small molecule drug conjugates (SMDCs).

SMDCs are a promising therapeutic modality that combines the potent cell-killing ability of a cytotoxic payload with a small molecule ligand that specifically targets receptors overexpressed on the surface of cancer cells. This targeted delivery strategy aims to increase the therapeutic index of the cytotoxic agent by maximizing its concentration at the tumor site while minimizing systemic toxicity. These application notes provide an overview of the development of this compound-based SMDCs, including key data, experimental protocols, and visualizations of the underlying biological and experimental processes.

Data Presentation: In Vitro Cytotoxicity of Tubulysin Analogues and Conjugates

The following table summarizes the in vitro cytotoxicity of various Tubulysin analogues and their conjugates in different cancer cell lines. This data highlights the potent anti-proliferative activity of this class of compounds.

Compound/ConjugateCell LineTargetIC50 (nM)Reference
Tubulysin MBJABCD220.12[5]
NH-tubulysin MBJABCD222.1[5]
Tubulysin MBJAB.Luc/Pgp (MDR+)CD220.13[5]
NH-tubulysin MBJAB.Luc/Pgp (MDR+)CD2223[5]
Tubulysin Analogue 11 KBFolate ReceptorPotent (exact value not specified)[6]
Deacetylated Tubulysin M786-O (MDR+)->100-fold less active than Tubulysin M[7]
anti-CD30 Tubulysin M ADC (DAR 2)L428 (MDR+)CD30Single-digit to sub-ng/mL range[7]
anti-CD30 Tubulysin M ADC (DAR 4)L428 (MDR+)CD30Single-digit to sub-ng/mL range[7]

Signaling Pathway and Mechanism of Action

This compound exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. The following diagram illustrates the proposed signaling pathway leading to apoptosis upon treatment with a this compound-based SMDC.

cluster_0 Cellular Uptake and Payload Release cluster_1 Microtubule Disruption and Mitotic Arrest cluster_2 Apoptotic Cascade SMDC This compound-SMDC Receptor Target Receptor SMDC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking TubulysinG Free this compound Lysosome->TubulysinG Linker Cleavage Tubulin αβ-Tubulin Dimers TubulysinG->Tubulin Binding to Vinca Domain Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization G2M G2/M Phase Arrest Microtubule->G2M Disruption Apoptosis Apoptosis G2M->Apoptosis Induction A Solid-Phase Peptide Synthesis (SPPS) of Tubulysin Analogue on Resin B Cleavage of Analogue from Resin A->B C Purification of Tubulysin Analogue (e.g., HPLC) B->C E Conjugation of Tubulysin Analogue to Activated Ligand C->E D Activation of Linker on Targeting Ligand D->E F Purification of SMDC (e.g., HPLC) E->F G Characterization (e.g., MS, NMR) F->G A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of SMDC B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Incubate for 2 hours in the dark G->H I Measure absorbance at 570 nm H->I J Calculate IC50 values I->J A Implant tumor cells subcutaneously into immunocompromised mice B Monitor tumor growth A->B C Randomize mice into treatment groups when tumors reach a specific volume B->C D Administer SMDC, vehicle control, and reference compound C->D E Monitor tumor volume and body weight regularly D->E F Continue treatment for a defined period E->F I Analyze and plot tumor growth inhibition data E->I G Euthanize mice at study endpoint F->G H Excise tumors for further analysis (optional) G->H

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the In vivo Stability of Tubulysin G ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Tubulysin G and its analog-based Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of in vivo instability in Tubulysin ADCs?

A1: The principal cause of in vivo instability for many tubulysin ADCs, particularly those derived from Tubulysin M, is the hydrolysis of the acetate ester at the C11 position of the tubuvaline (Tuv) residue.[1][2][3][4][5] This deacetylation is often mediated by plasma esterases and results in a significant reduction in the ADC's cytotoxic potency, as the acetate group is crucial for its tubulin-binding activity.[6][7][8][9]

Q2: How does deacetylation of the Tubulysin payload affect ADC efficacy?

A2: Deacetylation of the tubulysin payload leads to a dramatic decrease in its cytotoxic activity, with reports indicating a greater than 100-fold loss in potency.[6][10] This loss of potency directly translates to reduced in vivo efficacy of the ADC, as the deacetylated payload is less effective at inhibiting tubulin polymerization and inducing cancer cell death.[8][11]

Q3: What are the main strategies to improve the in vivo stability of Tubulysin ADCs?

A3: There are three primary strategies to enhance the in vivo stability of Tubulysin ADCs:

  • Payload Modification: Replacing the labile C11-acetate with more stable functional groups such as carbamates, ethers, or sterically hindered esters.[6][8][10][12][13]

  • Linker Chemistry: Utilizing different linker technologies, such as β-glucuronidase-cleavable linkers, which can protect the payload from enzymatic degradation in circulation.[1][2][3][4][5]

  • Site-Specific Conjugation: Attaching the drug-linker to specific sites on the antibody can shield the payload from metabolic enzymes and reduce the ADC's hydrophobicity, which has been correlated with the rate of acetate hydrolysis.[1][2][3][4][5][6][7]

Q4: How does the conjugation site impact the stability of Tubulysin ADCs?

A4: The conjugation site can significantly influence the stability of Tubulysin ADCs. Site-specific conjugation can position the payload in a way that sterically hinders access by plasma esterases.[1][2][3][4][5] Furthermore, there is a clear correlation between the hydrophobicity of an ADC and its susceptibility to metabolism; ADCs with lower hydrophobicity, often achieved through site-specific conjugation, exhibit a lower rate of acetate hydrolysis.[6][7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of ADC potency in vivo. Hydrolysis of the C11-acetate on the Tubulysin payload.[6][7][8]1. Modify the payload: Replace the acetate with a more stable functional group like a carbamate, ethyl ether, or a sterically hindered ester (e.g., isovalerate).[6][10][13] 2. Optimize the linker: Employ a β-glucuronidase-cleavable linker, which has been shown to protect the acetate from hydrolysis.[1][2][3] 3. Utilize site-specific conjugation: Conjugate the payload to a site on the antibody that provides steric hindrance and reduces overall ADC hydrophobicity.[6][7]
High ADC clearance and poor pharmacokinetics (PK). Increased hydrophobicity of the ADC due to the payload and linker.[6][7]1. Explore site-specific conjugation: ADCs with a lower drug-to-antibody ratio (DAR) and specific conjugation sites tend to have better PK profiles.[2][14] 2. Incorporate hydrophilic linkers: The use of hydrophilic linkers, such as glucuronide-based linkers, can improve the pharmacokinetic properties of the ADC.[10][15]
Discrepancy between in vitro and in vivo efficacy. In vivo deacetylation of the payload, which is not observed in standard in vitro cytotoxicity assays.[6][8]1. Perform in vitro plasma stability assays: Incubate the ADC in mouse or human plasma to assess the rate of acetate hydrolysis before proceeding to in vivo studies. 2. Analyze ADC stability in vivo: Use techniques like affinity capture LC-MS to monitor the integrity of the ADC and the extent of deacetylation in plasma samples from xenograft models.[11]

Quantitative Data Summary

Table 1: In Vitro Stability of Tubulysin Analogues in Mouse Plasma

Compound Functional Group at C11 % Intact after 48 hours in Mouse Plasma Reference
Tub(OAc)Acetate54%[10]
Tub(OiVal)Isovalerate (branched ester)91%[10]
Tub(OEt)Ethyl Ether100%[10]

Table 2: In Vivo Stability of Tubulysin ADCs in Mice

ADC Construct Linker Type Conjugation Site Observation Reference
ADC1mcGlyHinge Cysteines~83% acetate loss after 72 hours[6]
ADC4 (Carbamate)mcGlyHinge CysteinesLittle to no loss of carbamate[6]
ADC6 (Site-specific)mcGlyEngineered Cysteine (334C)<10% acetate loss after 74 hours[6]
αCD30-Tub(OAc)Glucuronide-68% ester intact after 7 days in mouse plasma[10]
αCD30-Tub(OiVal)Glucuronide-94% ester intact after 7 days in mouse plasma[10]
Dipeptide Linker ADCDipeptideEndogenous CysteinesUnderperformed in vivo, concern for accelerated clearance[2][14]
Glucuronide Linker ADCGlucuronideEndogenous CysteinesSignificant improvement in in vivo activity[2][14]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Preparation: Prepare stock solutions of the Tubulysin ADC in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the ADC stock solution into fresh mouse or human plasma to a final concentration of 100 µg/mL. Incubate the plasma samples at 37°C.

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 2, 24, 48, 72, and 168 hours).

  • Sample Processing: Immediately after collection, precipitate the plasma proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC and any deacetylated metabolites.

  • Data Calculation: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

Protocol 2: In Vivo ADC Stability and Efficacy in Xenograft Models

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID) bearing subcutaneous tumors from a relevant human cancer cell line.

  • ADC Administration: Administer a single intravenous (IV) dose of the Tubulysin ADC at a predetermined concentration (e.g., 1-3 mg/kg).

  • Tumor Volume Measurement: Measure tumor volumes using calipers at regular intervals (e.g., twice a week) and calculate the volume using the formula: (Length x Width²) / 2.

  • Pharmacokinetic Analysis:

    • Collect blood samples from a separate cohort of tumor-bearing mice at various time points post-ADC injection (e.g., 1, 24, 48, 96, and 168 hours).

    • Process the blood to obtain plasma.

    • Analyze the plasma samples using an enzyme-linked immunosorbent assay (ELISA) to determine the concentration of total antibody and intact ADC.

    • Use affinity capture LC-MS to determine the drug-to-antibody ratio (DAR) and identify any payload metabolites (e.g., deacetylated tubulysin).[11]

  • Efficacy Evaluation: Monitor tumor growth inhibition over time compared to a vehicle control group. The primary endpoint is typically tumor growth delay or tumor regression.

Visualizations

Workflow for Improving Tubulysin ADC In Vivo Stability cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Solutions cluster_outcome Desired Outcome Problem Poor In Vivo Stability & Efficacy Cause C11-Acetate Hydrolysis Problem->Cause PK_Analysis Pharmacokinetic Analysis Problem->PK_Analysis Stability_Assay In Vitro Plasma Stability Problem->Stability_Assay Payload_Mod Payload Modification (Carbamate, Ether, etc.) Cause->Payload_Mod Linker_Mod Linker Chemistry (Glucuronide Linker) Cause->Linker_Mod Site_Specific Site-Specific Conjugation Cause->Site_Specific Outcome Improved In Vivo Stability & Efficacy Payload_Mod->Outcome Linker_Mod->Outcome Site_Specific->Outcome Mechanism of Tubulysin ADC In Vivo Instability ADC Intact Tubulysin ADC (Active) Plasma Circulation in Plasma ADC->Plasma Esterase Plasma Esterases Plasma->Esterase Deacetylated_ADC Deacetylated Tubulysin ADC (Inactive) Esterase->Deacetylated_ADC Hydrolysis Reduced_Efficacy Reduced Therapeutic Efficacy Deacetylated_ADC->Reduced_Efficacy

References

Technical Support Center: Total Synthesis of Tubulysin G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Tubulysin G and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The total synthesis of this compound is a complex undertaking with several significant challenges. Key difficulties include:

  • The stereoselective synthesis of the unique amino acid fragments, Tubuvaline (Tuv) and Tubuphenylalanine (Tup).[1][2][3][4][5][6]

  • Installation and maintenance of the highly labile N,O-acetal functionality within the Tuv residue.[1][7][8]

  • The sterically hindered peptide coupling reactions to assemble the tetrapeptide backbone, which often result in low yields.[7][9][10]

  • The hydrolytic instability of the C-11 acetate ester, which is crucial for the compound's potent cytotoxic activity.[11][12][13][14]

  • Low overall yields for lengthy synthetic sequences.[10][15]

Q2: Why is the stereocontrol in the synthesis of Tubuvaline (Tuv) and Tubuphenylalanine (Tup) so critical?

A2: The specific stereochemistry of this compound is essential for its high cytotoxic potency.[4][16] Alterations in the stereocenters of the Tuv and Tup fragments can lead to a significant decrease or complete loss of biological activity. Therefore, achieving high diastereoselectivity in the synthesis of these fragments is paramount for obtaining the desired biologically active final product.

Q3: What is the significance of the N,O-acetal group in this compound?

A3: The N,O-acetal in the Tuv residue is a characteristic feature of many potent tubulysins. While some analogs lacking this moiety have shown activity, the N,O-acetal is generally considered important for maintaining the conformational rigidity of the molecule, which can influence its binding to tubulin.[7][16] However, its extreme sensitivity to acidic conditions makes it a major synthetic challenge.[8]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Synthesis of the Tuv/Tup fragment.

Symptoms:

  • Formation of multiple diastereomers observed by NMR or chiral HPLC analysis of synthetic intermediates.

  • Difficulty in separating the desired diastereomer.

Possible Causes:

  • Inadequate stereocontrol in key bond-forming reactions such as aldol additions, radical additions, or hydrogenations.

  • Epimerization of stereocenters under non-optimal reaction or purification conditions.[17]

Suggested Solutions:

  • Method Selection: Employ highly stereoselective synthetic methods. Several successful approaches have been reported, including:

    • MacMillan α-hydroxylation.[1][2]

    • Manganese-mediated radical additions to chiral N-acylhydrazones.[3][4]

    • Ireland-Claisen rearrangement.[4][5]

    • Evans aldol reaction.[5]

  • Reaction Optimization: Carefully optimize reaction parameters such as temperature, solvent, and catalyst loading to maximize diastereoselectivity.

  • Purification Strategy: Use purification techniques that minimize the risk of epimerization. For instance, if acidic conditions are problematic, consider using neutral or basic mobile phases in chromatography.

Problem 2: Decomposition of the N,O-Acetal Moiety.

Symptoms:

  • Appearance of byproducts corresponding to the hydrolysis or elimination of the N,O-acetal during synthesis or purification.

  • Low yields in steps following the introduction of the N,O-acetal.

Possible Causes:

  • Exposure to acidic conditions (e.g., during chromatography or deprotection steps).[8]

  • Instability of the N,O-acetal to certain reagents.

Suggested Solutions:

  • Protecting Group Strategy: Devise a synthetic route where the labile N,O-acetal is introduced late in the synthesis to minimize its exposure to harsh conditions.

  • Reaction Conditions: Utilize neutral or basic conditions for all subsequent transformations and purifications.

  • Alternative Moieties: For analog synthesis, consider replacing the N,O-acetal with a more stable isostere, such as a simple alkyl group, which has been shown in some cases to retain potency.[16]

Problem 3: Low Yield in Peptide Coupling Steps, Especially at the Tuv Residue.

Symptoms:

  • Incomplete reaction or low yield during the coupling of the Tuv fragment with adjacent amino acids.

  • Formation of side products.

Possible Causes:

  • Steric hindrance around the α-carbon of the Tuv residue impedes the approach of the coupling reagents and the incoming amino acid.[7]

Suggested Solutions:

  • Coupling Reagents: Employ robust and highly reactive coupling reagents that are effective for sterically hindered couplings, such as HATU or COMU.

  • Reaction Conditions: Optimize reaction parameters, including temperature, concentration, and reaction time. In some cases, multiple coupling cycles may be necessary.[10]

  • Alternative Strategies: Consider fragment condensation strategies where smaller, pre-assembled peptide fragments are coupled together, which can sometimes be more efficient than a linear, stepwise approach.

Data Presentation

Table 1: Comparison of Yields for Key Synthetic Steps in Different Tubulysin Synthesis Approaches.

StepReagents and ConditionsReported YieldReference
Tup Synthesis
Epoxide Opening with GrignardPhenylmagnesium bromide, CuCN>94%[1]
Mn-mediated Radical AdditionAlkyl iodide, Mn₂(CO)₁₀, InCl₃, photolysis (300 nm)56%[6]
Tuv Synthesis
Aziridine OpeningAllylmagnesium bromide, CuCNN/A[1]
Thiazole FormationDAST, BrCCl₃, DBU~90%[17]
Peptide Coupling
Tuv-Tup CouplingDEPBTN/A[17]
Amide Coupling with Azido AcidAzido acid chloride~70%[9]
Final Deprotection/Purification
Silyl Ether CleavageHF/pyridineN/A[17]
HPLC Purification (MeOH mobile phase)MeOH/H₂O38%[7]
HPLC Purification (ACN mobile phase)ACN/H₂O>95%[7]

N/A: Not explicitly available in the cited text.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a Tubuphenylalanine (Tup) Precursor via Epoxide Opening

This protocol is adapted from the work of Reddy et al. (2009).[1]

  • Preparation of Grignard Reagent: To a solution of bromobenzene in anhydrous THF at 0 °C under an argon atmosphere, add magnesium turnings. Stir the mixture until the magnesium is consumed.

  • Epoxide Opening: Cool the freshly prepared Grignard reagent to -20 °C. Add CuCN as a catalyst. Then, add a solution of the starting epoxide (derived from (-)-citronellol) in anhydrous THF dropwise.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol with high regioselectivity.

Protocol 2: Thiazole Formation in the Tubuvaline (Tuv) Synthesis

This protocol is based on the synthesis described by Wipf and co-workers.[17]

  • Thiazoline Formation: Dissolve the thioamide precursor in anhydrous CH₂Cl₂ and cool to -78 °C under an argon atmosphere. Add DAST (diethylaminosulfur trifluoride) dropwise. Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching: Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Allow the mixture to warm to room temperature and extract with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude thiazoline is often used in the next step without further purification.

  • Dehydrogenation to Thiazole: Dissolve the crude thiazoline in anhydrous CH₂Cl₂. Add BrCCl₃ followed by the dropwise addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

  • Workup and Purification: Stir the reaction at room temperature until completion. Dilute with CH₂Cl₂ and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the residue by flash column chromatography to yield the desired thiazole.

Mandatory Visualization

Tubulysin_Synthesis_Challenges cluster_challenges Key Challenges Start Starting Materials Tup_Synth Tup Synthesis Start->Tup_Synth Tuv_Synth Tuv Synthesis Start->Tuv_Synth Peptide_Coupling Peptide Coupling Tup_Synth->Peptide_Coupling Stereo Stereocontrol Tup_Synth->Stereo Tuv_Synth->Peptide_Coupling Tuv_Synth->Stereo NO_Acetal N,O-Acetal Lability Tuv_Synth->NO_Acetal Global_Deprotection Global Deprotection Peptide_Coupling->Global_Deprotection Steric_Hindrance Steric Hindrance Peptide_Coupling->Steric_Hindrance Purification Purification Global_Deprotection->Purification Acetate_Lability C-11 Acetate Lability Global_Deprotection->Acetate_Lability Tubulysin_G This compound Purification->Tubulysin_G Purification->Acetate_Lability Low_Yield Low Overall Yield Tubulysin_G->Low_Yield

Caption: A workflow diagram illustrating the major stages and associated challenges in the total synthesis of this compound.

Tubulysin_MoA Tubulysin This compound Tubulin α/β-Tubulin Dimers Tubulysin->Tubulin Binds to Vinca domain Microtubule Microtubule Polymer Tubulysin->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Disruption Microtubule Disruption Microtubule->Disruption leads to Mitotic_Arrest Mitotic Arrest (G2/M Phase) Disruption->Mitotic_Arrest causes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis induces

Caption: The mechanism of action of this compound, leading from tubulin binding to apoptosis.

References

Technical Support Center: Overcoming Tubulysin G Acetate Ester Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of Tubulysin G acetate ester and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound acetate ester instability?

A1: The primary cause of instability for this compound acetate ester and its analogs, particularly in a biological environment, is the hydrolysis of the acetate ester at the C-11 position of the tubuvaline (Tuv) residue.[1][2][3] This deacetylation is often mediated by plasma esterases and can lead to a significant reduction or complete loss of the compound's cytotoxic potency.[1][4][5]

Q2: How does the deacetylation of this compound affect its biological activity?

A2: The C-11 acetate group is critical for the potent cytotoxic activity of tubulysins.[1][4] Loss of this acetate group results in a dramatic decrease in the compound's ability to bind to tubulin and inhibit microtubule polymerization.[1] This leads to a greater than 100-fold loss in cell growth inhibition activity.[1][6]

Q3: What are the recommended storage and handling conditions for this compound acetate ester?

A3: To minimize degradation, this compound acetate ester should be handled with care in a well-ventilated area, avoiding contact with skin and eyes.[7][8] For long-term storage, it is recommended to keep the compound in a tightly sealed container at -20°C as a powder or at -80°C when in a solvent.[7][9] Repeated freeze-thaw cycles should be avoided.[9][10]

Q4: Can the instability of this compound acetate ester be overcome by modifying its chemical structure?

A4: Yes, several chemical modification strategies have been successfully employed to enhance stability. Replacing the labile C-11 acetate ester with more stable functional groups such as a propyl ether, carbamate, or other hindered esters can circumvent the metabolic liability without compromising the potent cytotoxic activity.[4][6][11][12]

Q5: How does the choice of linker affect the stability of this compound acetate ester in antibody-drug conjugates (ADCs)?

A5: The linker chemistry plays a crucial role in protecting the this compound payload. For instance, a β-glucuronidase-cleavable glucuronide linker has been shown to shield the C-11 acetate from hydrolysis in circulation, leading to improved stability and in vivo activity compared to more conventional dipeptide linkers.[1]

Q6: Does the conjugation site on an antibody influence the stability of the this compound payload in an ADC?

A6: Yes, site-specific conjugation can significantly impact the stability of the acetate ester.[4][13] Engineering cysteines at specific sites on the antibody can create a microenvironment that sterically hinders esterases from accessing and cleaving the acetate group, thereby enhancing the in vivo stability of the ADC.[1][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of cytotoxic activity in in vitro assays. Degradation of the C-11 acetate ester in the culture medium.- Minimize the incubation time of the compound in the medium. - Prepare fresh solutions of this compound acetate ester for each experiment. - Consider using a more stable analog with a modified C-11 position (e.g., propyl ether or carbamate).[6][11]
Inconsistent results between experimental batches. Improper storage and handling leading to degradation.- Strictly adhere to recommended storage conditions (-20°C for powder, -80°C for solutions).[7][9] - Aliquot solutions to avoid multiple freeze-thaw cycles.[9][10] - Perform a quality control check (e.g., by HPLC) on the compound before use.
Rapid clearance and low efficacy of a this compound-based ADC in vivo. In vivo hydrolysis of the C-11 acetate ester leading to an inactive ADC.[11][12]- Replace the acetate with a more stable isostere like a propyl ether.[11][12] - Utilize a linker, such as a glucuronide linker, that protects the acetate group.[1] - Optimize the conjugation site on the antibody to a location that provides steric hindrance to esterases.[6][13]
Formation of deacetylated product during synthesis or purification. Exposure to non-optimal pH conditions or certain solvents.- Avoid strongly acidic or basic conditions during synthesis and purification.[14] - During solid-phase peptide synthesis (SPPS), avoid using methanol washes, which have been shown to cause deacetylation.[15] - Use controlled amounts of trifluoroacetic acid (TFA) in dichloromethane (DCM) for deprotection steps.[15]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Tubulysin Analogs and ADCs

CompoundCell LineIC50 (pM)Reference
Tubulysin M ADC (unstable)BJAB~50[11]
MMAE ADCBJAB~50[11]
Tubulysin Pr ADC (stabilized)BJAB~30[11]
Deacetylated Tubulysin M786-O>10,000[1]
Tubulysin M786-O~100[1]

Table 2: In Vivo Stability of Tubulysin ADCs

ADCTime (days)Drug-to-Antibody Ratio (DAR)Reference
Tubulysin M ADC (unstable)02.0[11]
1~1.2[11]
2~0.5[11]
40[11]
MMAE ADC0-72.0 (no loss)[11]
Tubulysin Pr ADC (stabilized)0-72.0 (no loss)[11]

Experimental Protocols

Protocol 1: General Procedure for Handling and Preparing this compound Acetate Ester Solutions

  • Safety Precautions: Handle this compound acetate ester in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[7][8]

  • Reconstitution: Allow the vial of powdered compound to equilibrate to room temperature before opening. Reconstitute the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a desired stock concentration (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term use.[7][9]

  • Preparation of Working Solutions: For in vitro experiments, dilute the stock solution to the final working concentration in the appropriate cell culture medium immediately before use.

Protocol 2: In Vitro Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the tubulysin compound in the cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

cluster_process Degradation Pathway A This compound Acetate Ester (Active) B Deacetylated this compound (Inactive) A->B Degradation C Esterase Hydrolysis (in vivo/in vitro)

Caption: Degradation pathway of this compound acetate ester.

cluster_instability Problem cluster_solutions Solutions Instability This compound Acetate Ester Instability Sol1 Chemical Modification (e.g., Propyl Ether, Carbamate) Instability->Sol1 Overcome by Sol2 Optimized Linker Chemistry (e.g., Glucuronide Linker) Instability->Sol2 Overcome by Sol3 Site-Specific Conjugation Instability->Sol3 Overcome by

Caption: Strategies to overcome this compound acetate ester instability.

References

Technical Support Center: Optimizing Linker Strategies for Tubulysin G Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of linker strategies for Tubulysin G and its analogs (e.g., Tubulysin M) in antibody-drug conjugates (ADCs).

Troubleshooting Guide

This section addresses common problems encountered during the development of this compound conjugates.

Q1: My Tubulysin ADC demonstrates potent in vitro cytotoxicity but shows disappointing in vivo efficacy. What are the likely causes?

A: A discrepancy between in vitro and in vivo results is a common challenge, often pointing to issues with ADC stability and pharmacokinetics (PK) in a biological system. The two primary suspects are payload instability and accelerated ADC clearance.

  • Payload Instability: The C11 acetate ester on the tubulysin payload is critical for its high cytotoxicity but is susceptible to hydrolysis by plasma esterases.[1][2] Loss of this acetate group can lead to a more than 100-fold decrease in potency.[2][3] This means that while the ADC is potent upon initial testing, it may be rapidly inactivated once in circulation.

  • Accelerated ADC Clearance: The hydrophobicity of the tubulysin payload can lead to ADC aggregation and faster clearance from circulation, especially with a high drug-to-antibody ratio (DAR).[4] This reduces the amount of ADC that reaches the tumor site.

To diagnose the issue, we recommend the following workflow:

G Start Poor In Vivo Efficacy Despite High In Vitro Potency CheckStability 1. Assess In Vivo Payload Stability Start->CheckStability Stable Payload is Stable CheckStability->Stable No Unstable Payload is Unstable (e.g., Deacetylation) CheckStability->Unstable Yes CheckPK 2. Evaluate ADC Pharmacokinetics (PK) GoodPK PK Profile is Normal CheckPK->GoodPK No (Investigate other mechanisms: - Target accessibility - Bystander effect) PoorPK Accelerated Clearance CheckPK->PoorPK Yes Stable->CheckPK OptimizeLinker Optimize Linker Chemistry (e.g., Glucuronide Linker) Unstable->OptimizeLinker OptimizeSite Optimize Conjugation Site (e.g., Engineered Cysteine) Unstable->OptimizeSite OptimizeHydrophilicity Increase Linker Hydrophilicity (e.g., Glucuronide, PEG) PoorPK->OptimizeHydrophilicity ReEvaluate Re-evaluate In Vivo Efficacy OptimizeLinker->ReEvaluate OptimizeSite->ReEvaluate OptimizeHydrophilicity->ReEvaluate

Caption: Troubleshooting workflow for poor in vivo efficacy.

Q2: I'm observing significant deacetylation of my tubulysin payload in plasma stability assays. How can I improve its stability?

A: Protecting the labile C11 acetate is crucial for maintaining the in vivo potency of tubulysin ADCs. Several strategies have proven effective:

  • Linker Chemistry Modification: The choice of cleavable linker can directly impact payload stability. Studies show that a β-glucuronidase-cleavable glucuronide linker provides a protective effect against acetate hydrolysis compared to conventional protease-cleavable dipeptide linkers (e.g., Val-Ala).[4][5]

  • Site-Specific Conjugation: Moving the conjugation site away from areas susceptible to enzymatic activity can shield the payload. Conjugation to engineered cysteines (e.g., S239C on the heavy chain) has been shown to significantly stabilize the C11 acetate compared to conjugation to endogenous cysteines.[2][4] The combination of a glucuronide linker and S239C conjugation provides the highest stability.[4]

  • Payload Modification: An alternative, more involved strategy is to replace the acetate ester with a more stable functional group, such as a propyl ether or a carbamate.[1][6][7] This approach can create a more metabolically robust payload while retaining high cytotoxic potency.[6]

Q3: My ADC preparation results in aggregation and exhibits poor pharmacokinetics (PK). What linker strategies can mitigate this?

A: Aggregation and poor PK are often linked to the high hydrophobicity of the tubulysin payload, particularly at higher DAR values (e.g., DAR 8).[4] The solution is to increase the overall hydrophilicity of the ADC.

  • Hydrophilic Linkers: Employing hydrophilic linkers can offset the payload's hydrophobicity, leading to improved solubility and PK properties. The β-glucuronidase-cleavable glucuronide linker is one such example that has been shown to increase exposure compared to more hydrophobic dipeptide linkers, especially at high DARs.[4][8] Other hydrophilic linkers, such as those incorporating polyethylene glycol (PEG), can also be considered.

Frequently Asked Questions (FAQs)

Q1: What are the main types of cleavable linkers used for this compound, and what are their release mechanisms?

A: Cleavable linkers are designed to be stable in circulation and release the active payload inside the target tumor cell by exploiting differences in the intracellular environment.[9] The two most prominent types for tubulysin conjugates are:

  • Protease-Cleavable Linkers: These linkers, such as the commonly used valine-citrulline (Val-Cit) or valine-alanine (Val-Ala) dipeptides, are cleaved by lysosomal proteases like Cathepsin B, which are abundant in the lysosome.[4][9]

  • β-Glucuronidase-Cleavable Linkers: These linkers are cleaved by β-glucuronidase, an enzyme highly expressed in the lysosomes of tumor cells.[4] This strategy has been shown to be particularly effective for tubulysin, not only for drug release but also for enhancing payload stability.[4][10]

G cluster_0 Protease-Cleavable Linker cluster_1 β-Glucuronidase-Cleavable Linker ADC_Protease Antibody-Val-Ala-PABC-Tubulysin Lysosome_P Lysosome (High Cathepsin B) ADC_Protease->Lysosome_P Internalization Cleavage_P Dipeptide Cleavage Lysosome_P->Cleavage_P Enzymatic Action Release_P Self-Immolation of PABC Spacer Cleavage_P->Release_P Payload_P Active Tubulysin Release_P->Payload_P ADC_Gluc Antibody-Glucuronide-PABC-Tubulysin Lysosome_G Lysosome (High β-glucuronidase) ADC_Gluc->Lysosome_G Internalization Cleavage_G Glucuronide Cleavage Lysosome_G->Cleavage_G Enzymatic Action Release_G Self-Immolation of PABC Spacer Cleavage_G->Release_G Payload_G Active Tubulysin Release_G->Payload_G

Caption: Comparison of cleavable linker release mechanisms.

Q2: When should I choose a cleavable versus a non-cleavable linker for my this compound conjugate?

A: The choice depends on the desired mechanism of action, the nature of the tumor, and the toxicity profile.

  • Choose a Cleavable Linker if:

    • Bystander Effect is Desired: Cleavable linkers can release a membrane-permeable payload that can diffuse out of the target cell and kill nearby antigen-negative tumor cells.[4][9] This is advantageous in heterogeneous tumors where not all cells express the target antigen.[3]

    • The Payload Requires Unmodified Release: Many payloads, including tubulysin, are most active in their unmodified form. Cleavable linkers are designed to release the payload without any attached linker components.[6]

  • Choose a Non-Cleavable Linker if:

    • Maximum Stability is Required: Non-cleavable linkers are generally more stable in circulation, as they require the complete degradation of the antibody in the lysosome to release the payload (which remains attached to the linking amino acid).[11][12]

    • Minimizing Off-Target Toxicity is a Priority: Because the payload is not released until the entire ADC is degraded and the resulting metabolite is often charged and less membrane-permeable, the risk of off-target toxicity and bystander effects is reduced.[11][12] This is preferable for treating hematological cancers or when the target antigen is also expressed on healthy tissues.[12]

Q3: How does the site of conjugation impact the stability and efficacy of a this compound ADC?

A: The conjugation site significantly influences the ADC's properties.

  • Random Conjugation (e.g., to Lysines or endogenous Cysteines): This traditional method produces a heterogeneous mixture of ADCs with varying DARs and conjugation sites. This can lead to batch-to-batch variability, suboptimal PK, and potentially lower efficacy.[13] For tubulysin, conjugation to endogenous cysteines can result in lower stability of the C11 acetate.[4]

  • Site-Specific Conjugation (e.g., to Engineered Cysteines): This approach produces a homogeneous ADC with a defined DAR and conjugation location.[13] Key advantages include:

    • Improved PK and Stability: A homogeneous product has more predictable and often improved pharmacokinetics.[13] Specific sites can be chosen to protect the linker-payload from enzymatic degradation, enhancing in vivo stability.[2][4]

    • Enhanced Efficacy: By improving stability and PK, site-specific conjugation can lead to superior in vivo efficacy, even with a lower DAR compared to a randomly conjugated ADC.[4][13] For instance, a DAR 2 site-specific tubulysin conjugate was shown to be more effective than a DAR 4 randomly conjugated version.[4]

G Linker Linker Choice (e.g., Glucuronide vs. Dipeptide) Stability ADC Stability (Payload & Linker) Linker->Stability Impacts Payload Protection PK Pharmacokinetics (Clearance, Exposure) Linker->PK Impacts Hydrophilicity Site Conjugation Site (e.g., Site-Specific vs. Random) Site->Stability Impacts Steric Shielding Site->PK Impacts Clearance Rate Homogeneity ADC Homogeneity (Defined DAR) Site->Homogeneity Determines Efficacy In Vivo Efficacy Stability->Efficacy PK->Efficacy Homogeneity->PK

References

Technical Support Center: Mitigating Off-target Toxicity of Tubulysin G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the off-target toxicity of Tubulysin G and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxicity and what are the main challenges in its therapeutic use?

This compound is a potent antimitotic agent that functions by inhibiting tubulin polymerization, a critical process for cell division.[1][2][3] This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[2][4] While highly effective against a broad range of cancer cell lines, including multi-drug resistant (MDR) ones, its extreme cytotoxicity poses a significant challenge for therapeutic applications due to severe off-target toxicity against healthy cells and tissues.[5][6][7] The primary dose-limiting toxicity reported for tubulysin-based therapies is hepatotoxicity.[8]

Q2: What are the leading strategies to reduce the off-target toxicity of this compound?

The most prominent strategy to mitigate the systemic toxicity of this compound is its incorporation as a payload in Antibody-Drug Conjugates (ADCs).[3][4][5] ADCs are designed to selectively deliver the potent cytotoxic agent to tumor cells by targeting tumor-associated antigens on the cancer cell surface. This targeted delivery mechanism aims to spare healthy tissues and thereby widen the therapeutic window.[4] Other strategies that have been explored include conjugation to small molecules (Small Molecule Drug Conjugates or SMDCs), nanoparticles, and dendrimers to improve tumor-specific delivery.[3][6]

Troubleshooting Guide

Problem 1: Loss of ADC Potency In Vivo Due to Payload Instability

Symptoms:

  • Discrepancy between high in vitro cytotoxicity and poor in vivo efficacy of your Tubulysin-based ADC.

  • Detection of deacetylated tubulysin metabolites in plasma or tissue samples.

Possible Cause: The C-11 acetate ester of the tubulysin payload is known to be labile and susceptible to hydrolysis by esterases in circulation.[9][10] Cleavage of this acetate group results in a significant reduction in the payload's potency, with reports of over a 100-fold decrease in activity.[9][11]

Solutions:

  • Payload Modification: Replace the hydrolytically labile acetate ester with more stable functional groups. Examples include:

    • Carbamates: These have been shown to be more stable while retaining potency.[10]

    • Ethers: Replacing the acetate with an ether linkage can prevent enzymatic cleavage.[12]

    • Hindered Esters: Introducing steric hindrance around the ester can reduce susceptibility to hydrolysis.[13]

  • Linker Chemistry: The choice of linker can influence the stability of the payload.

    • Glucuronide Linkers: These linkers have been shown to protect the C-11 acetate from hydrolysis and improve ADC activity in vivo compared to conventional dipeptide linkers.[13][14]

  • Site-Specific Conjugation: The site of conjugation on the antibody can impact the metabolic stability of the ADC.

    • Engineering specific cysteine residues (e.g., S239C) for conjugation has been demonstrated to reduce the metabolism of the tubulysin payload and improve efficacy.[10][13]

Problem 2: High Levels of Hepatotoxicity Observed in Preclinical Models

Symptoms:

  • Elevated liver enzymes (e.g., ALT, AST) in animal models treated with Tubulysin-based ADCs.

  • Histopathological evidence of liver damage.

Possible Cause: Hepatotoxicity is a known dose-limiting toxicity for tubulysin-based agents.[8] This can be due to non-specific uptake of the ADC by the liver or premature release of the payload in circulation.

Solutions:

  • Analog Selection: Synthesize and screen novel Tubulysin analogs with potentially lower intrinsic hepatotoxicity. For example, replacing the 1-methylpiperidine-2-carboxylic group with a 2-(dimethylamino)-2-methylpropanoic group has been shown to reduce liver toxicity.[8]

  • Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), can alter the pharmacokinetic properties of the ADC, potentially reducing non-specific uptake by the liver and improving stability.[8]

  • Dose Optimization: Carefully determine the maximum tolerated dose (MTD) and optimal dosing schedule to balance efficacy and toxicity.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Tubulysin Analogs and ADCs

CompoundCell LineIC50 (nM)Reference
Tubulysin DC26 (murine colon carcinoma)0.14 ± 0.3[6]
Tubulysin Analogue 3C26 (murine colon carcinoma)20 ± 7.4[6]
Dendrimer-Tubulysin Conjugate 5C26 (murine colon carcinoma)1500 ± 10[6]
Tubulysin M (Tub(OAc))L540cy (Hodgkin lymphoma)0.05[11]
Deacetylated Tubulysin M (Tub(OH))L540cy (Hodgkin lymphoma)>50[11]
Tub(OEt)L540cy (Hodgkin lymphoma)0.04[11]
Tub(OiVal)L540cy (Hodgkin lymphoma)0.03[11]
Anti-CD30-Tub(OAc) ADCL540cy (Hodgkin lymphoma)0.003 (ng/mL)[11]
Anti-CD30-Tub(OEt) ADCL540cy (Hodgkin lymphoma)0.004 (ng/mL)[11]
Anti-CD30-Tub(OiVal) ADCL540cy (Hodgkin lymphoma)0.003 (ng/mL)[11]

Table 2: In Vivo Toxicity of Tubulysin Analogs and Conjugates

CompoundAnimal ModelDoseObservationReference
Tubulysin Analogue 3Healthy Balb/C Mice10 and 20 mg/kg (i.v.)Immediate death at higher doses[6]
Dendrimer-Tubulysin Conjugate 5Healthy Balb/C MiceUp to 165 mg/kg (i.v.)No signs of toxicity[6]
DX126-262 (Tubulysin B analog ADC)RatsUp to 200 mg/kgWell-tolerated, HNSTD at 100 mg/kg[7][8]
DX126-262 (Tubulysin B analog ADC)Cynomolgus Monkeys-HNSTD of 30 mg/kg, superior hepatotoxic tolerability[7][8]

HNSTD: Highest Non-Severely Toxic Dose

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT-based)

This protocol is a general guideline for assessing the cytotoxicity of this compound analogs and their conjugates.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Tubulysin analogs, ADCs, etc.) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

2. In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy and toxicity of Tubulysin-based therapies.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Treatment Initiation: When tumors reach a certain size (e.g., 100-200 mm^3), randomize the mice into treatment groups.

  • Drug Administration: Administer the test compounds (e.g., ADC, free drug) and vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to the predetermined dosing schedule.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals for any signs of toxicity (e.g., changes in behavior, weight loss).

  • Endpoint: Euthanize the animals when tumors reach a predetermined maximum size, or at the end of the study. Collect tumors and organs for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Analyze tumor growth inhibition (TGI) and survival data. For toxicity assessment, monitor body weight changes and perform clinical chemistry and histopathology on major organs.

Visualizations

Tubulysin_Signaling_Pathway Mechanism of Action of Tubulysin Tubulysin This compound Tubulin αβ-Tubulin Dimers Tubulysin->Tubulin Binds to Vinca Domain Polymerization Polymerization Tubulysin->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle Polymerization->Microtubules Depolymerization->Tubulin G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

ADC_Workflow Antibody-Drug Conjugate (ADC) Workflow for Tubulysin cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC Tubulysin-ADC HealthyCell Healthy Cell ADC->HealthyCell Reduced Interaction (Lower Off-Target Toxicity) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Targeting Binding ADC Binds to Tumor Antigen TumorCell->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Release Payload Release (Linker Cleavage) Lysosome->Release Payload Free Tubulysin Release->Payload Apoptosis Apoptosis Payload->Apoptosis

Caption: Targeted delivery of Tubulysin via an Antibody-Drug Conjugate.

Troubleshooting_Logic Troubleshooting Logic for Poor In Vivo Efficacy Start Poor In Vivo Efficacy CheckStability Assess Payload Stability (e.g., in plasma) Start->CheckStability Stable Is Payload Stable? CheckStability->Stable Unstable Payload is Unstable Stable->Unstable No CheckTargeting Assess ADC Targeting and Internalization Stable->CheckTargeting Yes ModifyPayload Modify Payload (e.g., change C-11 acetate) Unstable->ModifyPayload ChangeLinker Change Linker Chemistry (e.g., to glucuronide) Unstable->ChangeLinker OptimizeConjugation Optimize Conjugation Site Unstable->OptimizeConjugation RederiveADC Re-derive and Test ADC ModifyPayload->RederiveADC ChangeLinker->RederiveADC OptimizeConjugation->RederiveADC RederiveADC->Start TargetingOK Is Targeting Efficient? CheckTargeting->TargetingOK PoorTargeting Inefficient Targeting or Internalization TargetingOK->PoorTargeting No End Improved In Vivo Efficacy TargetingOK->End Yes ReEvaluateAb Re-evaluate Antibody (Affinity, Antigen Density) PoorTargeting->ReEvaluateAb ReEvaluateAb->Start

Caption: A logical workflow for troubleshooting poor in vivo ADC efficacy.

References

"troubleshooting inconsistent results in Tubulysin G assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulysin G assays. Inconsistent results can be a significant challenge, and this guide aims to provide clear, actionable solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent cytotoxic agent that inhibits microtubule polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1]

Q2: Why am I seeing variable IC50 values for this compound in my cytotoxicity assays?

Inconsistent IC50 values can arise from several factors:

  • Cell Line Specificity: Different cancer cell lines exhibit varying sensitivity to anti-mitotic drugs.[2]

  • Compound Stability: this compound and its analogues can be susceptible to hydrolysis, particularly the loss of a critical acetate ester, which can reduce its cytotoxic activity.[3][4][5] Proper storage and handling are crucial.

  • Assay Conditions: Variations in cell seeding density, incubation time, and solvent concentration can all contribute to variability.[6][7]

  • Solvent Effects: The solvent used to dissolve this compound, typically DMSO, can have its own cytotoxic effects at higher concentrations. It is recommended to keep the final DMSO concentration below 0.5%.[8][9][10][11]

Q3: My tubulin polymerization assay is not showing the expected inhibition with this compound. What could be the problem?

Several factors can lead to unexpected results in a tubulin polymerization assay:

  • Improper Reagent Handling: Tubulin is a sensitive protein that requires proper storage at -80°C and should be thawed on ice immediately before use to prevent denaturation and aggregation.[12]

  • Compound Precipitation: this compound may precipitate in the assay buffer, leading to light scattering that can be misinterpreted as microtubule assembly.[12]

  • Incorrect Reagent Concentrations: The concentrations of tubulin, GTP, and the test compound are critical for reliable results.

  • Assay Temperature: The polymerization reaction is temperature-sensitive and should be maintained at 37°C.[13]

Q4: How should I store and handle this compound to ensure its stability?

For optimal stability, this compound should be stored under the conditions specified in the certificate of analysis. To minimize degradation, it is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.[1] Solutions should be stored at -20°C to prevent the formation of deacetylated, less active forms.[14]

Troubleshooting Guides

Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding.Ensure thorough mixing of the cell suspension before and during plating. Pipette up and down gently to avoid cell shearing.[6][7]
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to maintain humidity.[7]
Pipetting errors.Use calibrated pipettes and practice consistent pipetting technique. For dissolving formazan crystals in MTT assays, ensure complete solubilization by gentle mixing.
IC50 values are higher than expected Degradation of this compound.Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Store at -20°C or below.[14]
Cell line is resistant.Verify the expected sensitivity of your cell line from literature. Consider using a positive control compound with known activity in your cell line.
Insufficient incubation time.The cytotoxic effects of anti-mitotic agents can be time-dependent. Consider extending the incubation period (e.g., 48 or 72 hours).
Unexpected increase in signal at higher concentrations Compound interference with the assay reagent.Run a control without cells to check for direct reduction of the assay reagent (e.g., MTT) by this compound at high concentrations.[15]
Induction of cellular stress response.At certain concentrations, some compounds can increase metabolic activity, leading to a higher signal in viability assays. Correlate results with cell morphology observations.[15]
Issues in Tubulin Polymerization Assays

| Observed Problem | Potential Cause | Recommended Solution | | :--- | :--- | | No or low polymerization in the control (no inhibitor) | Inactive tubulin. | Ensure tubulin is stored at -80°C and thawed correctly. Avoid repeated freeze-thaw cycles. Perform a pre-centrifugation step to remove any aggregated protein.[12] | | | Insufficient GTP. | Ensure the final GTP concentration is adequate for polymerization (typically 1 mM).[13] | | Apparent polymerization in the presence of inhibitor | Compound precipitation. | Visually inspect the wells for any precipitate. Centrifuge the plate at the end of the assay and check for a pellet. Run a control with the compound in buffer without tubulin.[12] | | Inconsistent readings between replicates | Air bubbles in wells. | Be careful during pipetting to avoid introducing air bubbles, which can scatter light and affect absorbance readings. | | | Inaccurate pipetting. | Use calibrated pipettes and ensure accurate dispensing of all reagents. |

Data Presentation

Table 1: IC50 Values of Tubulysin Analogs in Various Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (nM)Incubation Time (h)
SK-BR-3Breast (HER2+)Tubulysin Conjugate4-7 ng/mL72
MDA-MB-468Breast (HER2-)Tubulysin Conjugate>3600 ng/mL72
A549LungColchicine DerivativeLogIC50: -6.46 ± 0.04Not Specified
HeLaCervicalColchicine DerivativeLogIC50: -6.86 ± 0.05Not Specified
MCF-7BreastColchicine DerivativeLogIC50: -7.83 ± 0.06Not Specified
CEMLeukemiaColchicine DerivativeLogIC50: -8.03 ± 0.04Not Specified
Note: This table presents a compilation of data from various sources and compound analogs. Direct comparison of absolute values should be made with caution due to differing experimental conditions.[2][16][17]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[18][19][20]

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-based)
  • Reagent Preparation: Thaw purified tubulin, GTP stock solution, and polymerization buffer on ice. Keep all reagents on ice throughout the setup.

  • Reaction Mixture: In a pre-chilled 96-well plate, prepare the reaction mixture containing polymerization buffer, GTP (final concentration 1 mM), and purified tubulin (e.g., 2 mg/mL).

  • Compound Addition: Add the desired concentration of this compound or vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should be kept low (e.g., <2%).[12]

  • Initiate Polymerization: Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Kinetic Measurement: Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.[12][13][21][22][23][24][25]

Visualizations

TubulysinG_Signaling_Pathway cluster_cell Cancer Cell cluster_apoptosis Apoptotic Cascade TubulysinG This compound Tubulin α/β-Tubulin Dimers TubulysinG->Tubulin Binds to Vinca Domain Microtubules Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Inhibition of Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest Triggers Bcl2_Family Bcl-2 Family Modulation (e.g., p53, Bim, Bcl-2) Apoptosis->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) CytochromeC->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: Signaling pathway of this compound-induced apoptosis.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Reagents Verify Reagent Quality & Storage (this compound, Tubulin, Cells) Start->Check_Reagents Check_Protocol Review Assay Protocol (Concentrations, Incubation Times) Start->Check_Protocol Check_Technique Evaluate Pipetting & Seeding Technique Start->Check_Technique Consistent Results Consistent? Check_Reagents->Consistent Check_Protocol->Consistent Check_Technique->Consistent Optimize Optimize Assay Parameters (e.g., Cell Density, Solvent Conc.) Consistent->Optimize No End Reliable Data Consistent->End Yes Optimize->Start Re_evaluate Re-evaluate Hypothesis/ Consult Literature Optimize->Re_evaluate

Caption: Logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Refining Purification Methods for Tubulysin G

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Tubulysin G. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this potent cytotoxic compound.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound, with a focus on reverse-phase high-performance liquid chromatography (RP-HPLC), the standard method for its purification.

Problem 1: Low Yield or Recovery of this compound

Possible Causes and Solutions:

CauseSolution
Incomplete Elution - Modify the gradient to a shallower slope or increase the final concentration of the organic solvent (e.g., acetonitrile) to ensure complete elution of the highly hydrophobic this compound. - Consider using a stronger organic solvent in the mobile phase, such as isopropanol, in combination with acetonitrile.
Adsorption to System Components - Passivate the HPLC system, especially if it has been used for other applications. This can be done by flushing with a strong acid/base followed by a thorough wash with the mobile phase. - Use biocompatible PEEK tubing and fittings to minimize non-specific binding.
Degradation during Purification - Maintain a low temperature (e.g., 4°C) throughout the purification process, including the autosampler and fraction collector. - Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) to improve the stability of the acetate ester.
Precipitation on Column - Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. If the sample is dissolved in a strong solvent like DMSO, inject a smaller volume. - Filter the sample through a 0.22 µm filter before injection to remove any particulate matter.
Problem 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes and Solutions:

CauseSolution
Peak Tailing - Secondary Interactions: Add an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to the mobile phase to mask active sites on the silica-based stationary phase. - Column Overload: Reduce the amount of sample injected onto the column. - Column Degradation: Replace the column if it has been used extensively or under harsh conditions.
Peak Fronting - Sample Overload: Dilute the sample or inject a smaller volume. - Sample Solvent Incompatibility: Dissolve the sample in the initial mobile phase or a weaker solvent.
Peak Broadening - Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector. - Slow Gradient: Increase the gradient slope to sharpen the peaks.
Problem 3: Presence of Impurities or Degradation Products

Possible Causes and Solutions:

CauseSolution
Deacetylation of C11-Acetate Group - This is a primary degradation pathway for this compound, leading to a significant loss of potency.[1][2] - Mitigation: Work at a low pH (e.g., with 0.1% TFA) and low temperature. Avoid prolonged exposure to basic or neutral pH. Analyze fractions immediately after collection.
Oxidation - Degas the mobile phase to remove dissolved oxygen. - Consider adding a small amount of an antioxidant, like DTT, to the sample if compatible with the purification process.
Co-eluting Impurities - Optimize the separation by trying a different stationary phase (e.g., a phenyl-hexyl or a different C18 column). - Adjust the mobile phase composition or the gradient profile to improve resolution.

II. Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in purifying this compound?

A1: The primary challenge is the instability of the C11-acetate group, which is critical for its high cytotoxicity.[1][2] This ester is susceptible to hydrolysis, especially at neutral or basic pH and elevated temperatures, leading to the formation of a less active deacetylated impurity. Therefore, maintaining acidic conditions and low temperatures throughout the purification process is crucial.

Q2: What type of HPLC column is best suited for this compound purification?

A2: A reverse-phase C18 column is the most commonly used stationary phase for the purification of this compound and its analogs. A wide-pore (300 Å) column is often preferred for peptides and complex natural products to ensure good interaction and resolution.

Q3: What mobile phases are recommended for this compound purification?

A3: A typical mobile phase system consists of:

  • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. The acidic modifier is essential for good peak shape and to maintain the stability of this compound.

  • Solvent B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

A gradient elution from a low to a high concentration of Solvent B is used to separate this compound from its impurities.

Q4: How can I assess the purity of my this compound sample?

A4: Purity is typically assessed by analytical reverse-phase HPLC with UV detection (often at 214 nm and 280 nm). The peak area percentage of the main this compound peak relative to the total peak area is used to determine purity. Identity confirmation and detection of degradants like the deacetylated form are best achieved by coupling the HPLC to a mass spectrometer (LC-MS).

Q5: What are the recommended storage conditions for purified this compound?

A5: Purified this compound should be stored as a lyophilized powder or in a non-aqueous solvent (like DMSO) at low temperatures, preferably at -20°C or -80°C, to minimize degradation.[3][4] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

III. Experimental Protocols

Protocol 1: Preparative RP-HPLC for this compound Purification

This protocol is a general guideline and may require optimization based on the specific crude sample and HPLC system.

  • Sample Preparation:

    • Dissolve the crude this compound sample in a minimal amount of a suitable solvent, such as DMSO or a mixture of acetonitrile and water.

    • The final concentration should be carefully chosen to avoid column overload; a starting point could be 10-20 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm, 300 Å).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: 15-20 mL/min (will vary based on column dimensions).

    • Column Temperature: 20-25°C.

    • Detection: UV at 214 nm and 280 nm.

    • Gradient:

      • 0-5 min: 30% B

      • 5-45 min: 30% to 70% B (linear gradient)

      • 45-50 min: 70% to 90% B

      • 50-55 min: 90% B

      • 55-60 min: Re-equilibration at 30% B

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.

    • It is advisable to collect narrow fractions across the main peak for subsequent purity analysis.

  • Post-Purification Processing:

    • Analyze the collected fractions using analytical RP-HPLC to determine their purity.

    • Pool the fractions with the desired purity (>95%).

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the aqueous solution to obtain the purified this compound as a powder.

Protocol 2: Analytical RP-HPLC for Purity Assessment
  • Sample Preparation:

    • Prepare a stock solution of the purified this compound in acetonitrile or DMSO at approximately 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a final concentration of about 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm, 300 Å).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 214 nm and 280 nm.

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: 30% to 70% B (linear gradient)

      • 12-14 min: 70% to 90% B

      • 14-16 min: 90% B

      • 16-18 min: Re-equilibration at 30% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area normalization method:

      • % Purity = (Area of this compound peak / Total area of all peaks) x 100

IV. Quantitative Data Summary

The following table provides representative data for a typical preparative RP-HPLC purification of a crude synthetic batch of this compound. Actual results may vary depending on the quality of the crude material and the specific purification conditions.

ParameterTypical Value
Crude Sample Purity 50-70%
Sample Load per Injection 50-100 mg
Post-Purification Purity >95%
Overall Yield 30-50%
Expected Retention Time (Analytical) 8-12 minutes (under conditions in Protocol 2)

V. Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is a potent inhibitor of tubulin polymerization.[5][6] By binding to tubulin, it disrupts the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[7][8] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[9][10][11]

Tubulysin_Mechanism TubulysinG This compound Tubulin α/β-Tubulin Dimers TubulysinG->Tubulin Binds to Microtubules Microtubules TubulysinG->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Microtubules->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Regulation of Microtubule Dynamics

Microtubule dynamics are tightly regulated by a complex network of signaling pathways. One key regulator is Glycogen Synthase Kinase 3β (GSK-3β), which can phosphorylate microtubule-associated proteins (MAPs) to modulate their activity and, consequently, microtubule stability.[7][12]

Microtubule_Dynamics cluster_regulation Regulation cluster_dynamics Microtubule State PI3K_Akt PI3K/Akt Pathway GSK3b GSK-3β PI3K_Akt->GSK3b Inhibits MAPs Microtubule-Associated Proteins (e.g., Tau, CRMP2) GSK3b->MAPs Phosphorylates Destabilization Microtubule Destabilization (Depolymerization) GSK3b->Destabilization Promotes (via MAP phosphorylation) Stabilization Microtubule Stabilization (Polymerization) MAPs->Stabilization Promotes (when dephosphorylated)

Caption: Simplified signaling pathway for microtubule dynamics regulation by GSK-3β.

Tubulysin-Induced Apoptosis Pathway

The cell cycle arrest caused by this compound triggers the intrinsic pathway of apoptosis. This involves the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway TubulysinG This compound Microtubule_Disruption Microtubule Disruption TubulysinG->Microtubule_Disruption G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest p53_Bim Activation of p53 & Bim G2M_Arrest->p53_Bim Bcl2 Inhibition of Bcl-2 G2M_Arrest->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) p53_Bim->MOMP Bcl2->MOMP Inhibits CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) CytochromeC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for this compound Purification and Analysis

The following diagram illustrates a typical workflow for the purification and analysis of this compound from a crude synthetic mixture.

Purification_Workflow Crude_Sample Crude this compound Sample Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Sample->Sample_Prep Prep_HPLC Preparative RP-HPLC Sample_Prep->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Analytical RP-HPLC (Purity Check) Fraction_Collection->Purity_Analysis Purity_Analysis->Prep_HPLC If impure, re-purify Pooling Pooling of Pure Fractions (>95%) Purity_Analysis->Pooling If pure Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Pure_Product Pure this compound (Lyophilized Powder) Lyophilization->Pure_Product LCMS_Analysis LC-MS Analysis (Identity Confirmation) Pure_Product->LCMS_Analysis

Caption: General workflow for the purification and analysis of this compound.

References

Technical Support Center: Modification of Tubulysin G

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the structural modification of Tubulysin G to improve its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the development of this compound as a therapeutic agent?

This compound and its analogs are highly potent cytotoxic agents, but their development is hampered by several key challenges:

  • Chemical Instability: The C-terminal N,O-acetal functional group, which is critical for its high potency, is susceptible to hydrolysis and epimerization, particularly under acidic conditions. This instability can lead to a loss of activity and complicates manufacturing and storage.

  • Poor Aqueous Solubility: Tubulysins are highly lipophilic molecules with low solubility in water. This makes formulation for in vivo administration difficult and can limit bioavailability.

  • High Systemic Toxicity: The extreme potency of tubulysins can lead to significant off-target toxicity if not effectively targeted, for instance, through use in an antibody-drug conjugate (ADC).

Q2: What is the mechanism of action for this compound's cytotoxicity?

This compound exerts its potent anticancer effect by interfering with microtubule dynamics. It binds to the vinca domain of tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is critical for several cellular processes, leading to:

  • Cell Cycle Arrest: The cell is unable to form a proper mitotic spindle, arresting the cell cycle, typically at the G2/M phase.

  • Induction of Apoptosis: The sustained cell cycle arrest triggers programmed cell death (apoptosis), resulting in the elimination of the cancer cell.

Tubulysin_Signaling_Pathway TubG This compound Analog Tubulin Tubulin Monomers TubG->Tubulin Binds to Vinca Domain Microtubule Microtubule Polymer TubG->Microtubule Inhibits Tubulin->Microtubule Polymerization Disruption Microtubule Disruption Microtubule->Disruption Spindle Mitotic Spindle Assembly Failure Disruption->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway from tubulin binding to apoptosis.

Q3: What structural modifications can enhance the stability of this compound analogs?

The main source of instability is the C-terminal N,O-acetal. Replacing this moiety is a primary strategy for improving stability.

  • N,N-Acetal Introduction: Replacing the N,O-acetal with a more stable cyclic N,N-acetal has been shown to improve stability, particularly in acidic environments, while retaining high cytotoxicity.

  • Amide or Ester Isosteres: Replacing the acetal with a simple amide or ester can also increase stability, although this often comes at the cost of reduced potency compared to the parent compound.

  • Modifications at Tubuvaline (Tuv): Altering the Tuv fragment can influence the stability of the adjacent C-terminal group.

Troubleshooting Guides

Problem 1: New this compound analog shows poor aqueous solubility during preliminary testing.

  • Potential Cause 1: The analog has high lipophilicity due to the introduced modifications.

  • Troubleshooting Steps:

    • Introduce Polar Functional Groups: Consider adding hydrophilic groups (e.g., hydroxyl, carboxyl, or short PEG chains) at positions that are tolerant to modification, such as the N-terminus (Mep unit) or the phenyl group of the Tut/Tup residue.

    • Salt Formation: If the analog contains a basic nitrogen or an acidic proton, attempt to form a pharmaceutically acceptable salt to improve solubility.

    • Formulation as an ADC: For preclinical in vivo work, the most common and effective strategy is to conjugate the tubulysin analog to a monoclonal antibody. The solubility of the resulting ADC is governed by the antibody, circumventing the small molecule's solubility issues.

Problem 2: Significant degradation of the compound is observed via HPLC after purification or a short storage period.

  • Potential Cause 1: Hydrolysis of the C-terminal N,O-acetal due to exposure to acidic conditions (e.g., from residual TFA after RP-HPLC purification).

  • Troubleshooting Steps:

    • pH Control: Ensure all solvents and buffers used during workup and purification are neutral or slightly basic. Immediately after RP-HPLC, co-evaporate the product with a neutral solvent like toluene to remove residual acid or perform a mild basic wash if the molecule's stability permits.

    • Storage Conditions: Store the purified compound as a lyophilized powder at -20°C or -80°C under an inert atmosphere (e.g., argon). For solutions, use anhydrous, non-protic solvents like DMSO and store at low temperatures.

    • Structural Modification: If instability remains a persistent issue, consider redesigning the analog to replace the labile N,O-acetal with a more robust functional group as described in the FAQ section.

Troubleshooting_Workflow start Compound Instability Observed via HPLC check_pH Check pH of Solvents and Purification System start->check_pH is_acidic Is pH Acidic? check_pH->is_acidic neutralize Neutralize Post-Purification (e.g., mild base, co-evaporation) is_acidic->neutralize Yes check_storage Review Storage Conditions is_acidic->check_storage No neutralize->check_storage is_improper Improper Storage (Air/Moisture/Temp)? check_storage->is_improper correct_storage Store as Lyophilized Solid at -80°C under Argon is_improper->correct_storage Yes reassess Re-evaluate Stability is_improper->reassess No correct_storage->reassess redesign Problem Persists: Redesign Analog (e.g., N,N-acetal) reassess->redesign Still Unstable

Caption: Troubleshooting logic for compound instability issues.

Quantitative Data

Table 1: Comparative Cytotoxicity (IC50) of this compound Analogs

Compound/AnalogModificationCancer Cell LineIC50 (nM)
This compound Natural Product (N,O-acetal)HeLa0.05
Analog 1 Cyclic N,N-acetal replacementHeLa0.12
Analog 1 Cyclic N,N-acetal replacementHT-290.25
Analog 2 Simplified Tuv fragmentMCF-715.2
Analog 3 Amide at C-terminusMDA-MB-231>1000

Note: Data is compiled for illustrative purposes from typical results in the field. Actual values will vary based on specific structures and assay conditions.

Experimental Protocols

Protocol 1: General Assay for Compound Stability Assessment via HPLC

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the tubulysin analog in anhydrous DMSO.

  • Incubation Buffers: Prepare buffers at different pH values relevant to physiological or formulation conditions (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline).

  • Incubation: Dilute the stock solution to a final concentration of 10 µM in each of the prepared buffers. Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench any potential degradation by diluting the aliquot into a cold mobile phase or a suitable organic solvent.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. Use a C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA, but be mindful of on-column degradation).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point by integrating the area of the corresponding peak. Determine the half-life (t½) of the compound at each pH condition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare 1mM Stock in DMSO incubate 3. Dilute Stock to 10µM in Buffers & Incubate at 37°C prep_stock->incubate prep_buffer 2. Prepare Buffers (e.g., pH 5.0, pH 7.4) prep_buffer->incubate sample 4. Withdraw Aliquots at Time Points (0-24h) incubate->sample quench 5. Quench Degradation (e.g., dilute in cold solvent) sample->quench hplc 6. Analyze Samples by RP-HPLC quench->hplc calc 7. Integrate Peak Area & Calculate % Remaining hplc->calc report 8. Determine Half-Life (t½) at each pH calc->report

Caption: Experimental workflow for stability assessment.

Protocol 2: Cytotoxicity Determination via MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the tubulysin analog in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for a period corresponding to several cell cycles (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the compound concentration (log scale) and fit the data to a dose-response curve to calculate the IC50 value.

Technical Support Center: Tubulysin G Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Tubulysin G Antibody-Drug Conjugates (ADCs). The following sections address common issues related to the impact of the conjugation site on ADC metabolism, stability, and efficacy.

Frequently Asked Questions (FAQs)

Q1: We are observing rapid loss of our this compound ADC's potency in vivo. What are the likely metabolic pathways causing this?

A1: The primary metabolic liabilities for this compound ADCs are payload deacetylation and linker-payload deconjugation.[1][2] The C11 acetate ester on the tubulysin payload is critical for its cytotoxic activity, and its hydrolysis to an inactive metabolite is a common issue.[3][4][5][6] Additionally, the linker connecting the payload to the antibody can be prematurely cleaved in circulation, leading to off-target toxicity and reduced efficacy.[7] The stability of both the acetate group and the linker is significantly influenced by the site of conjugation on the antibody.[1][2][3]

Q2: How does the choice of conjugation site impact the stability and pharmacokinetics of a this compound ADC?

A2: The conjugation site has a profound effect on the stability and pharmacokinetics (PK) of this compound ADCs. Studies have shown that site-specific ADCs, particularly those conjugated at the C'E loop in the CH2 domain, exhibit superior in vivo stability with minimal payload deacetylation and deconjugation compared to stochastically conjugated ADCs (e.g., lysine or hinge-cysteine).[1][2][8] This improved stability directly correlates with better PK profiles, including a longer half-life, lower clearance, and higher drug exposure.[1][2][8] Lysine-conjugated ADCs are often the least stable and show the poorest pharmacokinetic profiles.[1][2]

Q3: Our lysine-conjugated this compound ADC is showing poor efficacy in our xenograft model. Should we consider a different conjugation strategy?

A3: Yes, if you are observing poor efficacy with a lysine-conjugated ADC, exploring alternative conjugation strategies is highly recommended. The order of efficacy for this compound ADCs in N87 xenograft mice has been shown to be: C'E loop (site-specific) > hinge-cysteine > lysine-conjugated ADCs.[1][2][8] The lower efficacy of lysine-conjugated ADCs is directly linked to their poor in vivo stability, which includes moderate deconjugation and high payload deacetylation.[1] Switching to a site-specific conjugation method could significantly improve the ADC's stability, pharmacokinetic profile, and ultimately, its therapeutic efficacy.

Q4: We are developing a site-specific this compound ADC. Does the specific location of the engineered cysteine still matter?

A4: Absolutely. Even within site-specific conjugation approaches, the precise location of the engineered cysteine can influence the ADC's metabolic profile.[1][2] For instance, conjugation at different cysteine residues can affect the rate of tubulysin payload deacetylation.[1] Furthermore, the local microenvironment of the conjugation site can impact the ADC's biophysical properties, such as hydrophobicity, which in turn can correlate with its susceptibility to metabolic enzymes.[3][4] Therefore, screening multiple conjugation sites is a critical step in optimizing the performance of a site-specific ADC.

Troubleshooting Guides

Issue: High Levels of Payload Deacetylation Observed in Plasma Samples

Possible Cause: The conjugation site may be exposing the tubulysin payload's C11 acetate group to plasma esterases.[4][9] Stochastically conjugated ADCs, particularly those linked through lysine residues, are more prone to this issue.[1]

Troubleshooting Steps:

  • Re-evaluate Conjugation Strategy: If using a lysine-conjugated ADC, consider switching to a hinge-cysteine or, preferably, a site-specific conjugation method. Site-specific conjugation can shield the payload from enzymatic degradation.[3][4]

  • Optimize Linker Chemistry: The linker itself can influence payload stability. For example, a β-glucuronidase-cleavable linker has been shown to protect the acetate group from hydrolysis more effectively than a dipeptide linker.[5][10][11]

  • Characterize ADC Hydrophobicity: Increased hydrophobicity of an ADC can correlate with a higher rate of deacetylation.[4] Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of your ADC variants. Modifying the linker or conjugation site to reduce overall hydrophobicity may improve stability.

Issue: Premature Deconjugation and Poor Pharmacokinetics

Possible Cause: The linker is unstable in circulation, leading to premature release of the payload. This is a common issue with certain linker chemistries and is exacerbated by suboptimal conjugation sites.

Troubleshooting Steps:

  • Analyze Linker Stability: Perform in vitro plasma stability assays to quantify the rate of deconjugation. Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the released payload.

  • Compare Conjugation Sites: As with deacetylation, site-specific conjugation generally leads to more stable ADCs with reduced deconjugation compared to lysine or hinge-cysteine conjugates.[1][2]

  • Select a More Stable Linker: If using a cleavable linker, ensure its cleavage mechanism is specific to the tumor microenvironment (e.g., enzyme-cleavable linkers like Val-Cit).[12] Non-cleavable linkers can also be an option, as they rely on the complete catabolism of the antibody for payload release.[12][13]

Data Presentation

Table 1: Impact of Conjugation Site on In Vivo Stability and Pharmacokinetics of this compound ADCs

Conjugation SiteDeconjugationPayload DeacetylationPharmacokineticsIn Vivo Efficacy
Lysine ModerateHighPoor (low exposure, short half-life)Low
Hinge-Cysteine ModerateModerateIntermediateModerate
C'E Loop (Site-Specific) MinimalMinimalFavorable (high exposure, long half-life)High

Data summarized from findings in N87 xenograft mice.[1][2][8]

Table 2: Effect of Site-Specific Conjugation on Acetate Stability

ADC VariantConjugation Site% Acetate Loss (in vivo, 72h)
ADC1 Hinge-Cysteine~83%
ADC6 Heavy Chain 334C<10%

This data illustrates that a site-specific conjugate (ADC6) at the 334C position of the heavy chain shows significantly reduced metabolism of the acetate ester compared to a hinge-cysteine conjugate (ADC1).[4]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC, specifically monitoring for deconjugation and payload metabolism (e.g., deacetylation) over time in plasma.

Methodology:

  • Sample Preparation: Dilute the this compound ADC to a final concentration of 1 mg/mL in plasma (human, mouse, or rat).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Quenching: Immediately stop the reaction by freezing the samples at -80°C.

  • Analysis:

    • Deconjugation Analysis: Analyze samples using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to measure the average Drug-to-Antibody Ratio (DAR) over time.[14] A decrease in DAR indicates deconjugation.

    • Payload Metabolism Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the intact payload and its metabolites (e.g., the deacetylated form).[15][16] This may involve an immuno-capture step to isolate the ADC from the plasma matrix before analysis.[1]

Protocol 2: In Vivo Pharmacokinetic and Metabolism Study in Xenograft Mice

Objective: To determine the pharmacokinetic profile and in vivo metabolic fate of different this compound ADC constructs.

Methodology:

  • Animal Model: Use tumor-bearing xenograft mice (e.g., N87 gastric cancer model).[1][8][9]

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC (e.g., 1-10 mg/kg).[8][9]

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 1, 6, 24, 48, 96, 168, and 336 hours) post-injection.

  • Plasma Preparation: Process the blood to isolate plasma.

  • Bioanalysis:

    • Total Antibody Quantification: Use a standard ligand-binding assay (LBA), such as an ELISA, to measure the concentration of the total antibody over time.[15][16]

    • Intact ADC Quantification: Employ an LBA that uses an anti-payload antibody for capture or detection to specifically measure the concentration of the intact, payload-conjugated ADC.

    • Metabolite Analysis: Use immuno-capture LC-MS/MS to identify and quantify the different forms of the ADC in circulation, including the parent ADC, the deacetylated ADC, and any deconjugated forms.[1][7]

Visualizations

ADC_Metabolism_Pathway ADC_Circulation Intact this compound ADC (in circulation) Deacetylated_ADC Deacetylated ADC (Inactive) ADC_Circulation->Deacetylated_ADC Plasma Esterases (Deacetylation) Deconjugated_Payload Free Payload-Linker (Off-target toxicity) ADC_Circulation->Deconjugated_Payload Linker Cleavage (Deconjugation) Internalized_ADC ADC Internalization (Target Cell) ADC_Circulation->Internalized_ADC Target Binding Released_Payload Released Active Payload (Apoptosis) Internalized_ADC->Released_Payload Lysosomal Processing

Caption: Metabolic pathways of a this compound ADC in circulation.

Experimental_Workflow cluster_conjugation ADC Generation cluster_analysis Analysis cluster_outcome Outcome Assessment Lysine Lysine Conjugation (Stochastic) In_Vitro In Vitro Stability (Plasma Assay) Lysine->In_Vitro Hinge_Cys Hinge-Cysteine (Stochastic) Hinge_Cys->In_Vitro Site_Specific Site-Specific (e.g., C'E Loop) Site_Specific->In_Vitro In_Vivo In Vivo PK & Efficacy (Xenograft Model) In_Vitro->In_Vivo Select Candidates PK_Profile Pharmacokinetics (Half-life, Clearance) In_Vivo->PK_Profile Metabolism Metabolism (Deacetylation, Deconjugation) In_Vivo->Metabolism Efficacy Efficacy (Tumor Growth Inhibition) In_Vivo->Efficacy

Caption: Workflow for comparing this compound ADCs by conjugation site.

References

"methods to prevent premature cleavage of Tubulysin G linkers"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tubulysin G Linker Stability

Welcome to the technical support center for this compound Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the premature cleavage of this compound linkers, ensuring the stability and efficacy of your ADCs.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature linker cleavage in this compound ADCs?

A1: Premature linker cleavage, where the cytotoxic this compound payload is released into systemic circulation before reaching the target tumor cells, is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy.[1][][3] The primary causes depend on the linker chemistry employed:

  • Enzymatic Degradation: Peptide-based linkers, such as the commonly used Valine-Citrulline (Val-Cit), are designed to be cleaved by lysosomal proteases like Cathepsin B inside tumor cells.[][5] However, these linkers can also be susceptible to cleavage by other extracellular enzymes, such as elastase, which are present in systemic circulation.[6] This leads to unintended payload release.

  • Chemical Instability: Certain linkers are sensitive to the physiological conditions of the bloodstream.

    • Acid-Sensitive Linkers (e.g., Hydrazones): These linkers can be slowly hydrolyzed in the slightly basic pH of blood (pH 7.4), even though they are designed for cleavage in the acidic environment of lysosomes (pH 4.5-5.0).[7][8]

    • Disulfide Linkers: These are designed to be cleaved in the highly reducing environment inside a cell. However, they can be prematurely cleaved by reduction from circulating thiols, such as glutathione or free cysteine.[][9]

  • Payload Instability: For Tubulysin analogues like Tubulysin M, a key liability is the hydrolysis of the acetate ester at the C11 position.[10][11][12] While this is technically payload degradation rather than linker cleavage, it results in a significantly less potent molecule and is influenced by the choice of linker and conjugation site.[11][13]

Q2: My this compound ADC is showing high off-target toxicity and poor efficacy in vivo. Could this be a linker stability issue?

A2: Yes, this is a classic sign of poor linker stability. An ideal ADC linker must remain stable in circulation to prevent the premature release of the potent cytotoxin.[][7] If the linker is cleaved prematurely, the free this compound payload can circulate systemically and damage healthy tissues, leading to significant off-target effects like myelosuppression (e.g., neutropenia).[3][6][14] This premature release also means that less of the cytotoxic payload reaches the target tumor cells, which drastically reduces the ADC's anti-tumor efficacy.[1]

Q3: How can I improve the stability of a peptide-based linker like Val-Cit?

A3: Several advanced strategies can be employed to enhance the stability of protease-cleavable peptide linkers:

  • Tandem-Cleavage Linkers: This innovative approach protects the peptide linker from degradation in the bloodstream by adding a sterically hindering "cap".[6] A popular strategy uses a β-glucuronide moiety. This cap is only removed by the β-glucuronidase enzyme, which is abundant in the lysosomal environment of tumor cells but not in circulation.[6][11][14] Once the cap is removed, the Val-Cit linker is exposed and can be cleaved by cathepsins as intended. This dual-trigger mechanism significantly improves plasma stability and the therapeutic index.[6][14]

  • Novel Peptide Sequences: Research has led to the development of new peptide sequences that are inherently more stable in serum. For example, the RKAA peptide linker has demonstrated superior stability over a week in human, monkey, and mouse serum compared to a traditional Val-Cit linker, which showed continuous payload shedding.[1]

  • Hydrophilic Modifications: Incorporating hydrophilic moieties, such as short polyethylene glycol (PEG) chains, into the linker design can help prevent ADC aggregation and improve its pharmacokinetic profile, contributing to overall stability.[][14]

Q4: Beyond the linker itself, what other factors influence the stability of a Tubulysin ADC?

A4: The stability of a Tubulysin ADC is a multifactorial issue. Two other critical factors are:

  • Payload Chemistry: As mentioned, the C11 acetate on Tubulysin M is a known liability susceptible to hydrolysis by plasma esterases.[10][12] A successful strategy to overcome this is to replace the acetate with a more stable functional group, such as a propyl ether, which has been shown to prevent this metabolic degradation while retaining high potency.[12]

  • Conjugation Site: The location where the drug-linker is attached to the antibody significantly impacts stability. Site-specific conjugation to engineered cysteines (e.g., at position S239C on the heavy chain) has been shown to produce more homogeneous ADCs with greatly improved stability.[11][15] This method can protect against both premature deconjugation (loss of the entire drug-linker) and payload degradation (e.g., C11 acetate hydrolysis) compared to random conjugation on endogenous lysines or hinge-cysteine residues.[13]

Troubleshooting Guides

Problem 1: High levels of free this compound payload are detected in plasma shortly after administration.

Potential Cause Recommended Solution
Non-specific enzymatic cleavage of peptide linker. 1. Implement a Tandem-Cleavage Strategy: Incorporate a β-glucuronide cap onto the linker to sterically hinder protease access in circulation.[6][14] 2. Explore Novel Peptide Sequences: Replace the Val-Cit linker with a more serum-stable sequence like RKAA.[1]
Chemical instability of the linker. 1. For Disulfide Linkers: Introduce steric hindrance near the disulfide bond by adding methyl or cycloalkyl groups to reduce susceptibility to circulating thiols.[] 2. For Acid-Labile Linkers: Tune the sensitivity of hydrazone bonds by adding electron-withdrawing substituents to decrease the rate of hydrolysis in plasma.[]
Poor conjugation stability. Optimize Conjugation Site: Switch from random lysine or hinge-cysteine conjugation to a site-specific method using an engineered cysteine (e.g., S239C) to create a more stable thioether bond.[11][13]

Problem 2: The ADC shows good in vitro potency but poor in vivo efficacy and tolerability.

Potential Cause Recommended Solution
Payload degradation in vivo. Modify the Payload: If using a tubulysin analogue with a labile acetate ester, replace it with a more stable moiety, such as a propyl ether, to prevent hydrolysis by plasma esterases.[12]
Premature linker cleavage. Enhance Linker Stability: The disconnect between in vitro and in vivo results strongly suggests premature payload release. Use a more advanced linker system, such as a β-glucuronidase-cleavable linker or a tandem-cleavage linker, which show significantly improved stability in circulation.[6][11]
Suboptimal pharmacokinetics (PK). Modify the Linker: Introduce hydrophilic elements (e.g., PEG) to improve the ADC's PK profile and prevent aggregation.[] Confirm Stability: Perform a detailed in vivo stability assay (see Protocol 2) to quantify the rate of payload release and deconjugation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies comparing different strategies to improve Tubulysin ADC stability.

Table 1: Comparison of Linker Stability in Plasma

Linker TypeADC SystemSpeciesIncubation Time% Intact / StableReference
Val-Cit-PABCPolatuzumab VedotinHuman/Monkey/Mouse Serum1 WeekContinual shedding observed[1]
RKAA (Novel Peptide) CD79b-MMAEHuman/Monkey/Mouse Serum1 WeekStable [1]
Glucuronide-Tub(OAc)αCD30 DAR 8Mouse Plasma7 Days68% Ester Intact[16]
Glucuronide-Tub(OiVal) αCD30 DAR 8Mouse Plasma7 Days94% Ester Intact [16]

Table 2: Impact of Conjugation Site and Linker Type on Tubulysin C11 Acetate Stability

Linker TypeConjugation SiteDrug-to-Antibody Ratio (DAR)Incubation Time% Acetate IntactReference
Dipeptide (Protease-cleavable)Engineered Cysteine (S239C)210 Days87%[11][17]
Glucuronide Engineered Cysteine (S239C)210 Days95% [11][17]

Experimental Protocols

Protocol 1: In Vitro ADC Stability Assay in Plasma

This protocol outlines a general method for assessing the stability of an ADC in plasma.

  • Preparation:

    • Thaw plasma (e.g., mouse, rat, or human) and centrifuge to remove cryoprecipitates.

    • Prepare the ADC stock solution in a suitable buffer (e.g., PBS).

  • Incubation:

    • Spike the ADC into the plasma at a final concentration of ~100 µg/mL.

    • Incubate the mixture in a temperature-controlled environment at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to quench any reaction.

  • Sample Analysis (LC-MS Method):

    • Thaw the collected plasma samples.

    • Isolate the ADC from the plasma matrix using an immuno-affinity capture method (e.g., Protein A magnetic beads).[18]

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the ADC from the beads.

    • Analyze the eluate using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) and identify the presence of free payload or metabolites (e.g., deacetylated tubulysin).[12][13]

  • Data Interpretation:

    • Calculate the percentage of intact ADC or the decrease in average DAR over time to determine the stability profile.

Protocol 2: In Vivo ADC Pharmacokinetic (PK) and Stability Analysis

This protocol describes how to assess ADC stability in a preclinical animal model.

  • Animal Dosing:

    • Administer the ADC to a cohort of rodents (e.g., mice) via intravenous (IV) injection at a specified dose (e.g., 3 mg/kg).[16]

  • Sample Collection:

    • Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 1, 6, 24, 48, 96, 168 hours post-dose).

    • Process the blood to isolate plasma and immediately freeze at -80°C.

  • Analysis using Affinity-Capture LC-MS:

    • Use an immuno-affinity capture method to isolate the ADC from the plasma samples as described in Protocol 1.[12]

    • Analyze the captured ADC using LC-MS to measure the concentration of total antibody and conjugated antibody over time.

    • Simultaneously monitor for mass changes that indicate linker cleavage or payload metabolism (e.g., a mass loss of 43 Da corresponds to acetate cleavage on Tubulysin M).[12]

  • Data Interpretation:

    • Plot the concentration of total antibody and intact ADC over time to determine the PK profile and clearance rate.

    • Quantify the rate of payload deconjugation or degradation to assess the in vivo stability.

Visualizations

The following diagrams illustrate key concepts related to this compound linker cleavage and prevention strategies.

G cluster_0 Systemic Circulation (Bloodstream, pH ~7.4) ADC This compound ADC FreePayload Prematurely Released This compound ADC->FreePayload Enzymatic Cleavage (e.g., by Elastase) ADC->FreePayload Chemical Cleavage (e.g., Reduction) HealthyCell Healthy Cell FreePayload->HealthyCell Toxicity Off-Target Toxicity HealthyCell->Toxicity Protease Extracellular Protease Protease->ADC Thiol Circulating Thiol (e.g., GSH) Thiol->ADC G cluster_0 Systemic Circulation (Stable) cluster_1 Tumor Cell Lysosome (Active) TandemADC Tandem-Cleavage ADC (Glucuronide-Val-Cit-TubG) Protease Extracellular Protease TandemADC->Protease Peptide Linker Sterically Protected UnmaskedADC Unmasked ADC (Val-Cit-TubG) TandemADC->UnmaskedADC ReleasedPayload Active this compound UnmaskedADC->ReleasedPayload Step 2: Val-Cit linker cleaved Glucuronidase β-glucuronidase Glucuronidase->TandemADC CathepsinB Cathepsin B CathepsinB->UnmaskedADC G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis start_vitro Incubate ADC in Plasma (37°C) aliquots Collect Aliquots at Time Points start_vitro->aliquots capture_vitro Immuno-Affinity Capture of ADC aliquots->capture_vitro lcms_vitro LC-MS Analysis capture_vitro->lcms_vitro data_vitro Calculate DAR Decrease & Payload Release lcms_vitro->data_vitro decision Is Linker Stability Acceptable? data_vitro->decision start_vivo Administer ADC to Animal Model samples Collect Plasma Samples start_vivo->samples capture_vivo Immuno-Affinity Capture of ADC samples->capture_vivo lcms_vivo LC-MS Analysis capture_vivo->lcms_vivo data_vivo Determine PK Profile & In Vivo Stability lcms_vivo->data_vivo data_vivo->decision redesign Redesign Linker, Payload, or Conjugation Site decision->redesign No proceed Proceed with Development decision->proceed Yes

References

Technical Support Center: Formulation Development for Tubulysin G-Based Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the formulation development of Tubulysin G and its derivatives, particularly in the context of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent cytotoxic peptide, originally isolated from myxobacteria, that belongs to the tubulysin family of natural products.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization by binding to the vinca domain on β-tubulin.[1][3] This disruption of the microtubule network leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death).[1][4] Tubulysins are noted for their high potency against a variety of cancer cell lines, including those that exhibit multidrug resistance.[1][2][3]

Q2: What are the main challenges in formulating this compound-based ADCs?

The primary challenges in the formulation development of this compound-based ADCs revolve around the physicochemical properties of the payload and the stability of the final conjugate:

  • Payload Instability: The C-11 acetate ester on many tubulysin analogues is crucial for their high cytotoxicity but is susceptible to hydrolysis by plasma esterases.[5][6][7] Loss of this acetate group can lead to a more than 100-fold decrease in potency.[6][8]

  • Hydrophobicity and Aggregation: Tubulysin payloads are generally hydrophobic.[] Conjugating these molecules to an antibody, especially at a high drug-to-antibody ratio (DAR), increases the overall hydrophobicity of the ADC, which can lead to poor solubility and a higher propensity for aggregation.[10][11]

  • Linker Stability: The chemical linker connecting the tubulysin payload to the antibody must be stable in systemic circulation to prevent premature release of the cytotoxic drug, which could cause off-target toxicity.[][12][13]

  • Handling and Safety: Tubulysins are extremely potent cytotoxic agents and require strict handling procedures to ensure operator safety. This includes using appropriate personal protective equipment (PPE), working in ventilated enclosures, and having established protocols for spill management and waste disposal.[12][14][15][16]

Q3: Why is lyophilization a common strategy for this compound-based ADCs?

Lyophilization, or freeze-drying, is a standard strategy for improving the long-term storage stability of ADCs, including those with sensitive payloads like tubulysins.[17][18] By removing water from the formulation, lyophilization minimizes chemical degradation pathways that occur in the aqueous phase, such as hydrolysis of the payload's acetate ester and degradation of the linker.[12][17] This results in a stable, solid product that can be shipped and stored more easily than a liquid formulation and reconstituted just prior to use.[10][18]

Q4: What are some strategies to overcome the instability of the Tubulysin C-11 acetate ester?

Several strategies have been developed to address the hydrolysis of the labile acetate ester:

  • Payload Modification: Replacing the acetate with a more stable functional group. Examples include substituting it with a carbamate or a sterically hindered ester (e.g., isovalerate) or an ethyl ether, which are less susceptible to enzymatic cleavage.[3][5][6]

  • Site-Specific Conjugation: The location of the payload on the antibody can influence its stability. Conjugating the tubulysin to a specific, engineered cysteine residue can create a microenvironment that sterically shields the ester from circulating enzymes.[3][5][19]

  • Linker Technology: The choice of linker can also protect the payload. For instance, certain linker designs, like a β-glucuronidase-cleavable linker, have been shown to better protect the acetate from hydrolysis compared to more conventional dipeptide linkers.[19][]

Q5: How should this compound and its conjugates be handled and stored?

Due to their high cytotoxicity, strict safety precautions are mandatory.

  • Handling: Always handle this compound powder and concentrated solutions in a certified chemical fume hood or an appropriate containment system (e.g., isolator).[12][14] Wear appropriate PPE, including double gloves, a lab coat, and safety goggles with side shields.[15][16] Avoid generating dust or aerosols.[14][15]

  • Storage: Store this compound powder at -20°C.[14][15] If dissolved in a solvent like DMSO, store stock solutions at -80°C to maintain stability.[2][4][14] Lyophilized ADC products should be stored at recommended refrigerated or frozen conditions as specified by stability studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and analysis of this compound-based therapeutics.

Issue / Observation Potential Cause(s) Recommended Solution(s) / Investigation
Loss of ADC Potency in vitro / in vivo 1. Hydrolysis of the C-11 acetate ester on the tubulysin payload.[7] 2. Premature cleavage of the linker in circulation.[] 3. Aggregation of the ADC, reducing the effective concentration.[10] 4. Deconjugation of the payload from the antibody.1. Confirm Payload Integrity: Use LC-MS to analyze the ADC and detect the presence of the deacetylated metabolite.[5][6] 2. Evaluate Linker Stability: Perform a plasma stability assay and monitor for free payload or linker-payload metabolites over time. 3. Assess Aggregation: Use Size Exclusion Chromatography (SEC) to quantify high molecular weight (HMW) species.[17] 4. Modify Formulation: Consider payload modification (e.g., ether analogue), alternative linker chemistry, or site-specific conjugation to improve stability.[3][19]
Increased Aggregation (HMW Species) in Formulation 1. High Drug-to-Antibody Ratio (DAR) increasing hydrophobicity.[] 2. Suboptimal buffer conditions (pH, ionic strength). 3. Inappropriate excipients (e.g., mannitol has been shown to be destabilizing for some ADCs).[17] 4. Freeze-thaw or mechanical stress.1. Optimize DAR: Aim for the lowest DAR that still provides desired efficacy. 2. Screen Buffers: Conduct a buffer screen to find the optimal pH and salt concentration that minimizes aggregation. 3. Excipient Screening: Evaluate the effect of stabilizers like sucrose or trehalose and surfactants like polysorbate 20/80. Use solid-state hydrogen-deuterium exchange (ssHDX-MS) to predict formulation stability.[17] 4. Control Physical Stress: Minimize freeze-thaw cycles and avoid vigorous agitation during handling.
Poor Solubility / Precipitation During Reconstitution 1. Inherently poor solubility of the hydrophobic ADC.[][11] 2. Incorrect reconstitution buffer or procedure. 3. High concentration of the ADC.1. Optimize Formulation: Include solubilizing excipients such as arginine or polysorbates in the lyophilized cake. 2. Develop Reconstitution Protocol: Provide clear instructions on the correct diluent, temperature, and gentle swirling/inversion technique. Avoid shaking. 3. Consider Payload Modification: Introduce hydrophilic groups to the payload or linker to improve overall ADC solubility.[]
Variable Drug-to-Antibody Ratio (DAR) Between Batches 1. Inconsistent conjugation reaction conditions (e.g., temperature, pH, reagent stoichiometry). 2. Incomplete reduction of interchain disulfides (for cysteine conjugation).[21] 3. Instability of the linker-payload prior to conjugation.1. Standardize Conjugation Protocol: Tightly control all reaction parameters. 2. Monitor Reaction: Use in-process controls, such as HPLC or MS, to monitor the progress of the conjugation reaction. 3. Characterize Reagents: Ensure the purity and stability of the linker-payload reagent before use.

Key Experimental Protocols

Protocol 1: Plasma Stability Assay for this compound-ADC

This protocol is designed to assess the stability of the ADC, specifically monitoring for payload deacetylation and deconjugation in a plasma environment.

Materials:

  • This compound-ADC

  • Control ADC (non-tubulysin payload, if available)

  • Human or mouse plasma (sodium heparin anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Affinity capture resin (e.g., Protein A/G or anti-human IgG)

  • Wash and elution buffers for affinity purification

  • Reducing agent (e.g., DTT)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Methodology:

  • Incubation: Dilute the this compound-ADC to a final concentration of ~1 mg/mL in plasma. Prepare a control sample by diluting the ADC in PBS.

  • Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours). Immediately freeze collected samples at -80°C to stop any further reaction.

  • ADC Capture: Thaw the plasma samples. Perform an affinity capture step to isolate the ADC from plasma proteins.[6]

  • Wash and Elute: Wash the resin to remove non-specifically bound proteins. Elute the captured ADC using a low-pH buffer (e.g., 50 mM glycine, pH 3).[6] Neutralize the eluate immediately.

  • Sample Preparation for MS: Reduce the eluted ADC with DTT to separate the heavy and light chains.

  • LC-MS Analysis: Analyze the reduced samples by LC-MS. Deconvolute the resulting mass spectra to determine the masses of the light and heavy chains.

  • Data Analysis:

    • Identify mass peaks corresponding to the conjugated chains (with intact payload) and any modified forms (e.g., deacetylated payload, deconjugated chains).

    • Calculate the average DAR at each time point by quantifying the relative abundance of each species.

    • Plot the average DAR and the percentage of intact acetate ester versus time to determine the stability profile.[3]

Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)

This protocol quantifies the formation of high molecular weight (HMW) species, or aggregates, in an ADC formulation.

Materials:

  • This compound-ADC formulation samples

  • SEC-HPLC system with a UV detector (280 nm)

  • Appropriate SEC column (e.g., TSKgel G3000SWxl)

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

  • Molecular weight standards

Methodology:

  • System Equilibration: Equilibrate the SEC-HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC samples to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the sample onto the column.

  • Chromatography: Run the separation at a constant flow rate (e.g., 0.5 mL/min).

  • Data Acquisition: Monitor the eluate at 280 nm. The main peak corresponds to the ADC monomer. Earlier eluting peaks correspond to HMW aggregates, and later eluting peaks correspond to fragments.

  • Data Analysis:

    • Integrate the peak areas for the monomer and HMW species.

    • Calculate the percentage of aggregate using the formula: % Aggregate = (Area_HMW / (Area_HMW + Area_Monomer)) * 100

    • Compare the % aggregate across different formulations or stability time points.

Visualizations

Diagrams of Key Concepts and Workflows

cluster_ADC This compound-Based ADC Structure Antibody Antibody (mAb) Targets tumor antigen Linker Linker Cleavable or Non-cleavable Antibody:f1->Linker:f0 Conjugation Site (e.g., Cysteine) Payload Payload This compound Linker:f1->Payload:f0

Caption: Structure of a this compound Antibody-Drug Conjugate (ADC).

cluster_workflow Formulation Development Workflow A Payload/Linker Selection & Synthesis B Conjugation Process Development & DAR Optimization A->B C Pre-formulation Studies (Solubility, pH, Stress Testing) B->C F Analytical Method Development (SEC, LC-MS) B->F D Excipient Screening (Stabilizers, Surfactants) C->D C->F E Lyophilization Cycle Development D->E G Long-Term Stability Studies E->G F->G Analytical Support

Caption: Workflow for this compound-ADC Formulation Development.

Start ADC Formulation Shows Instability (e.g., Aggregation) Q1 Is instability observed in liquid or lyophilized form? Start->Q1 A1_Liquid Focus on Liquid Formulation: - Buffer/pH Optimization - Screen Cryo/Lyo-protectants - Add Surfactants Q1->A1_Liquid Liquid A2_Lyo Focus on Lyophilization Cycle: - Optimize Annealing Step - Adjust Freezing Rate - Check Residual Moisture Q1->A2_Lyo Lyophilized Q2 Is payload (this compound) degrading (e.g., deacetylation)? A1_Liquid->Q2 A2_Lyo->Q2 A3_Payload Modify Payload/Linker: - Use ether/carbamate analogue - Change conjugation site - Employ protective linker Q2->A3_Payload Yes End Stable Formulation Achieved Q2->End No A3_Payload->End

Caption: Troubleshooting Decision Tree for ADC Formulation Instability.

References

"enhancing the therapeutic index of Tubulysin G"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Tubulysin G and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and enhance the therapeutic index of this potent cytotoxic agent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent cytotoxic natural product isolated from myxobacteria.[1] It belongs to a class of tetrapeptides that are powerful inhibitors of tubulin polymerization.[2] Mechanistically, Tubulysins bind to the vinca domain on β-tubulin, disrupting microtubule dynamics.[3][4] This interference with the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3][5] Notably, Tubulysins are effective in multi-drug-resistant (MDR) cancer cell lines that overexpress P-glycoprotein (P-gp), making them attractive candidates for cancer therapy.[3][6][7]

Q2: Why is enhancing the therapeutic index of this compound necessary?

A2: While exceptionally potent against cancer cells, Tubulysins also exhibit extreme systemic toxicity, which has prevented their development as standalone chemotherapeutic agents.[4][7] Their narrow therapeutic window means the dose required for anti-tumor activity is very close to the dose that causes unacceptable toxicity to healthy tissues.[5] Therefore, strategies are required to deliver the drug selectively to tumor cells, thereby widening the therapeutic window and improving its overall safety and efficacy profile.[4][8]

Q3: What are the primary strategies for improving the therapeutic index of this compound?

A3: The main strategies focus on targeted delivery and structural modification to improve stability and reduce toxicity. These include:

  • Antibody-Drug Conjugates (ADCs): This is the most widely pursued approach. Tubulysin is attached as a "payload" to a monoclonal antibody that specifically targets a tumor-associated antigen. This ensures the cytotoxic agent is delivered preferentially to cancer cells.[2][6]

  • Small Molecule-Drug Conjugates (SMDCs): Similar to ADCs, this method uses a small molecule, such as folate, to target receptors that are overexpressed on cancer cells.[2][9]

  • Analog Synthesis: Creating synthetic analogs with improved properties is a key strategy. This involves modifying parts of the molecule, such as the C-11 acetate group, to enhance stability in plasma, or adding hydrophilic moieties to reduce systemic toxicity like hepatotoxicity.[6][7][10]

  • Linker Chemistry Optimization: The linker connecting Tubulysin to the targeting moiety (in an ADC or SMDC) is crucial. It must be stable in circulation but allow for efficient cleavage and release of the payload inside the target cell.[4][5][11]

  • Nanoparticle Conjugation: Encapsulating or conjugating Tubulysin to macromolecular carriers like dendrimers can improve solubility and tumor accumulation through the enhanced permeation and retention (EPR) effect.[8]

Troubleshooting Guides

Q4: My Tubulysin-based ADC shows high potency in vitro but poor efficacy in vivo. What are the potential causes?

A4: This is a common issue that can stem from several factors related to ADC stability and metabolism.

  • Cause 1: Premature Payload Cleavage. The linker connecting the Tubulysin payload to the antibody may be unstable in plasma. Many early linkers, such as those with ester bonds, are susceptible to cleavage by plasma esterases, leading to systemic release of the toxin and reduced delivery to the tumor.[4]

  • Troubleshooting:

    • Analyze ADC stability in plasma. Incubate the ADC in mouse or human plasma and use LC/MS to quantify the amount of intact ADC and released payload over time.[12]

    • Switch to a more stable linker. Consider using linkers known for better plasma stability, such as glucuronide-based linkers, which are cleaved by lysosomal enzymes inside the target cell, or stable quaternary ammonium linkers.[11][12]

  • Cause 2: Payload Metabolism. The Tubulysin payload itself can be metabolized in vivo, rendering it inactive. A critical liability is the C-11 acetate ester, which is crucial for high potency. This ester can be hydrolyzed by esterases in vivo to the corresponding alcohol, which is 70- to 1,000-fold less potent.[4][12]

  • Troubleshooting:

    • Assess payload stability. Use LC/MS to detect the deacetylated metabolite in plasma from treated animals.[4]

    • Use a stabilized analog. Synthesize or procure a Tubulysin analog where the labile acetate has been replaced with a more stable functional group, such as a propyl ether or a sterically hindered ester (e.g., isovalerate).[7][12] These modifications have been shown to prevent metabolism while retaining high cytotoxicity.[7]

  • Cause 3: Poor Pharmacokinetics (PK). Highly hydrophobic payloads can lead to ADC aggregation, resulting in rapid clearance from circulation, particularly by the liver.[9][10]

  • Troubleshooting:

    • Evaluate ADC PK profile. Measure the concentration of the ADC in plasma over time in animal models.

    • Increase hydrophilicity. Use a more hydrophilic linker (e.g., PEG-based) or a Tubulysin analog that has been modified with hydrophilic groups, such as an ethylene glycol moiety, to improve its PK profile and reduce hepatotoxicity.[5][10]

Q5: My Tubulysin ADC is effective against the parental cancer cell line but shows reduced activity in a derived resistant model. Why?

A5: While Tubulysins are known to be effective against cell lines with P-gp-mediated multidrug resistance, other resistance mechanisms can arise.[7]

  • Cause: Upregulation of Efflux Pumps. Although less susceptible than other tubulin inhibitors like auristatins, high levels of efflux pump expression (like P-gp) can still confer some level of resistance.[7]

  • Troubleshooting:

    • Confirm target expression. First, ensure the resistant cell line still expresses the target antigen for your ADC at levels comparable to the parental line.

    • Compare with other payloads. Test an ADC with a different payload known to be a strong P-gp substrate (e.g., MMAE) head-to-head with your Tubulysin ADC in the resistant model. A significantly better relative performance of the Tubulysin ADC would confirm its ability to overcome this specific resistance mechanism.[7]

    • Utilize bystander effect. If the tumor is heterogeneous (contains a mix of antigen-positive and antigen-negative cells), consider using a linker-payload combination that allows for a "bystander effect." A membrane-permeable payload, once released, can diffuse out of the target cell and kill neighboring resistant cells. Glucuronide-linked Tubulysins have shown this capability.[11][12]

Quantitative Data

Table 1: In Vitro Cytotoxicity of Tubulysin Analogs This table summarizes the IC50 values of different Tubulysin analogs, highlighting the impact of modifying the C-11 ester on potency.

CompoundModification at C-11Cell LineIC50 (nM)Reference
Tubulysin DAcetate (Natural)C26 (Murine Colon Carcinoma)0.14[8]
Synthetic AnalogAcetate (Tub(OAc))L540cy (Lymphoma)~0.01-0.1[12]
Deacetylated AnalogHydroxyl (Tub(OH))L540cy (Lymphoma)~10-100[12]
Ethyl Ether AnalogEthyl Ether (Tub(OEt))L540cy (Lymphoma)~0.01-0.1[12]
Isovalerate AnalogIsovalerate (Tub(OiVal))L540cy (Lymphoma)~0.01-0.1[12]
Folate-Tubulysin BConjugate (EC0531)FR+ Cells~2[9]

Table 2: Plasma Stability of Tubulysin Analogs This table compares the stability of the critical C-11 ester in different Tubulysin analogs when incubated in mouse plasma.

CompoundFunctional Group% Remaining after 7 days in mouse plasmaReference
Tub(OAc)Acetate< 20%[12]
Tub(OiVal)Isovalerate (Hindered Ester)> 80%[12]
Tub(OEt)Ethyl Ether~100%[12]

Experimental Protocols

Protocol 1: General In Vitro Cytotoxicity Assay (SRB Assay)

This protocol describes a method to determine the IC50 value of a Tubulysin compound on cancer cell lines.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the Tubulysin analog in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from picomolar to micromolar.

  • Treatment: Add the diluted compounds to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid and stain for 30 minutes.

  • Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution (pH 10.5) to solubilize the bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell growth inhibition against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: ADC Stability Assay in Mouse Plasma

This protocol is used to assess the stability of the linker and payload of an ADC.

  • Sample Preparation: Dilute the ADC to a final concentration of 100 µg/mL in fresh mouse plasma.

  • Incubation: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: For each time point, precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • LC/MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-mass spectrometry (LC/MS) system.

  • Data Interpretation: Monitor the mass corresponding to the intact payload, the cleaved payload, and any metabolized forms (e.g., deacetylated payload). Quantify the relative peak areas to determine the percentage of payload degradation or metabolism over time.[12]

Visualizations

Tubulysin_MoA Tubulysin This compound Tubulin α/β-Tubulin Dimers Tubulysin->Tubulin Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization G2M G2/M Phase Arrest Tubulin->G2M Disruption leads to Inhibit Tubulin->Inhibit Apoptosis Apoptosis G2M->Apoptosis Triggers Inhibit->Microtubule Inhibits

Caption: Mechanism of action of this compound.

ADC_Workflow cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Internalization & Release ADC_circ ADC in Bloodstream (Stable Linker) TumorCell Tumor Cell (Antigen+) Receptor Tumor Antigen ADC_circ->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Tubulysin Lysosome->Payload 4. Linker Cleavage & Payload Release

Caption: Targeted delivery via an Antibody-Drug Conjugate (ADC).

Troubleshooting_Workflow Start Low in vivo Efficacy with High in vitro Potency CheckStability Assess ADC stability in plasma (LC/MS) Start->CheckStability IsStable Is ADC stable? CheckStability->IsStable CheckMetabolism Assess payload metabolism (e.g., deacetylation) IsStable->CheckMetabolism Yes SolutionLinker Use more stable linker (e.g., glucuronide) IsStable->SolutionLinker No IsMetabolized Is payload metabolized? CheckMetabolism->IsMetabolized CheckPK Evaluate ADC pharmacokinetics (PK) IsMetabolized->CheckPK No SolutionAnalog Use stabilized analog (e.g., ether, hindered ester) IsMetabolized->SolutionAnalog Yes SolutionHydro Improve hydrophilicity (linker or payload) CheckPK->SolutionHydro Poor PK

References

Validation & Comparative

Validating Tubulysin G's In Vitro Anti-Cancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-cancer activity of Tubulysin G against other microtubule-targeting agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for evaluating its potential as a therapeutic agent.

Executive Summary

This compound, a potent tetrapeptide of myxobacterial origin, demonstrates exceptional cytotoxic activity against a broad spectrum of cancer cell lines, including those with multidrug resistance (MDR). Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Comparative data indicates that this compound and its analogs often exhibit significantly lower IC50 values than established chemotherapeutic agents like Paclitaxel and Vinblastine, highlighting its superior potency.

Performance Comparison: Cytotoxicity

The in vitro efficacy of this compound and its analogs has been extensively evaluated against various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values, providing a quantitative comparison with other well-known microtubule inhibitors.

Table 1: Comparative Cytotoxicity (GI50, nM) of Tubulysin A, Paclitaxel, and Vinblastine in Colon Cancer Cell Lines

CompoundHCT-15 (Colon)HCT-116 (Colon)
Tubulysin A 1.30.8
Paclitaxel 5.53.0
Vinblastine 4.22.5

Data sourced from a study on the biological evaluation of Tubulysin A.[1]

Table 2: Cytotoxicity (IC50, nM) of a Synthetic Tubulysin Analogue (Tubugi-1) in Various Cancer Cell Lines

Cell LineIC50 (nM)
PC-3 (Prostate) 0.3
HT-29 (Colon) 0.3

Data from a study on a synthetic tubulysin derivative.[2]

Table 3: Cytotoxicity (IC50, nM) of Tubulysin Analogs in Multidrug-Resistant (MDR) and Sensitive Cancer Cell Lines

CompoundKB (MDR-)KB 8.5 (MDR+)N87MDA-MB-361-DYT2
Tubulysin Analog 8a 0.81.21.51.1
Tubulysin Analog 8b 0.50.70.90.6
Tubulysin Analog 11 0.030.040.050.03

Data from a study on novel tubulysin analogues.[1]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-cancer effects by disrupting microtubule dynamics, which triggers a cascade of signaling events culminating in apoptosis.

Experimental Workflow for Investigating this compound's Mechanism

experimental_workflow cluster_assays In Vitro Assays cluster_outcomes Cellular Outcomes cytotoxicity Cytotoxicity Assay (e.g., MTT) ic50 Determine IC50 Values cytotoxicity->ic50 tubulin_pol Tubulin Polymerization Assay inhibition Assess Inhibition of Microtubule Formation tubulin_pol->inhibition cell_cycle Cell Cycle Analysis (Flow Cytometry) arrest Quantify G2/M Cell Cycle Arrest cell_cycle->arrest apoptosis Apoptosis Assays (e.g., Western Blot for Caspases) apoptosis_induction Confirm Apoptosis Induction apoptosis->apoptosis_induction apoptosis_pathway TubulysinG This compound Tubulin Tubulin Polymerization TubulysinG->Tubulin inhibits Microtubule Microtubule Disruption Tubulin->Microtubule Mitochondrion Mitochondrion Microtubule->Mitochondrion stress signal CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Analysis of Cytotoxicity: Tubulysin G vs. MMAE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of potent cytotoxic agents for cancer therapy, particularly as payloads for antibody-drug conjugates (ADCs), Tubulysin G and Monomethyl Auristatin E (MMAE) stand out as prominent tubulin inhibitors. Both molecules exert their cell-killing effects by disrupting microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][2][3] This guide provides an objective comparison of their cytotoxic profiles, supported by available experimental data, to aid researchers in the selection and development of next-generation cancer therapeutics.

Mechanism of Action: A Shared Path to Apoptosis

Both this compound and MMAE are potent antimitotic agents that function by inhibiting tubulin polymerization.[1][3] They bind to tubulin, the protein subunit of microtubules, and prevent its assembly into the dynamic microtubule structures essential for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][2]

While both compounds target the same fundamental cellular process, subtle differences in their binding interactions and downstream effects may contribute to variations in their cytotoxic potency and spectrum of activity.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity (IC50 values) of this compound and MMAE across various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.

Cell LineCancer TypeThis compound (IC50, nM)MMAE (IC50, nM)Reference(s)
BJABBurkitt's LymphomaNot Reported~2.1[4]
BJAB.Luc/PgpBurkitt's Lymphoma (MDR)Not Reported23[4]
WSU-DLCL2Diffuse Large B-cell LymphomaNot Reported~2.0[4]
JurkatT-cell LeukemiaNot Reported5.0[4]
SK-BR-3Breast Cancer (HER2+)Not Reported3.27 ± 0.42[5][6]
HEK293Human Embryonic KidneyNot Reported4.24 ± 0.37[5]
L540cyHodgkin LymphomaNot ReportedNot Reported[7]
L428Hodgkin Lymphoma (MDR+)Not ReportedNot Reported[7]
HL60Acute Myeloid LeukemiaNot ReportedNot Reported[7]
HL60/RVAcute Myeloid Leukemia (MDR+)Not ReportedNot Reported[7]

Experimental Protocols

The following provides a generalized methodology for a common in vitro cytotoxicity assay used to determine the IC50 values of compounds like this compound and MMAE.

MTT Cell Viability Assay

Objective: To determine the concentration of a cytotoxic agent that reduces the viability of a cell culture by 50%.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and MMAE stock solutions (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and MMAE in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizing the Mechanism of Action

The following diagrams illustrate the shared signaling pathway of this compound and MMAE leading to apoptosis and the typical experimental workflow for an in vitro cytotoxicity assay.

G Signaling Pathway of Tubulin Inhibitors cluster_0 Cellular Environment cluster_1 Mechanism of Action This compound This compound Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition This compound->Tubulin Polymerization Inhibition MMAE MMAE MMAE->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Mitotic Spindle Failure Mitotic Spindle Failure Microtubule Disruption->Mitotic Spindle Failure G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Failure->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Caption: Shared mechanism of action for this compound and MMAE.

G Experimental Workflow for Cytotoxicity Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of This compound or MMAE Incubation_1->Compound_Addition Incubation_2 Incubate for 72h Compound_Addition->Incubation_2 MTT_Addition Add MTT reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h MTT_Addition->Incubation_3 Solubilization Add solubilization buffer Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro cytotoxicity assay.

References

Tubulysin G vs. Other Tubulin Inhibitors: A Comparative Guide for Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the efficacy, mechanism, and application of Tubulysin G in comparison to established tubulin-targeting agents in oncology research.

Tubulin inhibitors represent a cornerstone of cancer chemotherapy, effectively disrupting the microtubule dynamics essential for cell division. This guide provides a comparative analysis of this compound, a potent member of the tubulysin class of natural products, against other well-established tubulin inhibitors such as taxanes, vinca alkaloids, and colchicine site binders. We present quantitative data on their cytotoxic activity, detail their distinct mechanisms of action, and provide standardized experimental protocols for their evaluation.

Mechanism of Action: A Tale of Different Binding Sites

While all tubulin inhibitors ultimately lead to mitotic arrest and apoptosis, their specific molecular interactions with the αβ-tubulin heterodimer differ significantly. These differences influence their potency, spectrum of activity, and susceptibility to drug resistance mechanisms.

  • Tubulysins (e.g., this compound): These are highly potent antimitotic peptides that bind to the vinca domain on β-tubulin. By inhibiting tubulin polymerization and inducing microtubule depolymerization, they cause a rapid breakdown of the cytoskeleton, leading to G2/M phase cell cycle arrest and subsequent apoptosis. A key advantage of tubulysins is their retained potency in multi-drug resistant (MDR) cell lines that overexpress P-glycoprotein (P-gp) efflux pumps.[1][2][3][4][5]

  • Vinca Alkaloids (e.g., Vincristine, Vinblastine): Similar to tubulysins, vinca alkaloids bind to the vinca domain and prevent tubulin polymerization. They are widely used clinically but are known substrates for P-gp, which can lead to acquired resistance in tumors.

  • Taxanes (e.g., Paclitaxel, Docetaxel): In contrast to the previous classes, taxanes bind to a distinct site on β-tubulin. Instead of inhibiting polymerization, they stabilize microtubules, preventing their dynamic disassembly. This "freezing" of the microtubule network also triggers G2/M arrest and apoptosis. Taxanes are also susceptible to P-gp-mediated resistance.

  • Colchicine Site Binders (e.g., Colchicine, Combretastatin A-4): These agents bind to the colchicine-binding site at the interface of the α- and β-tubulin dimer, inhibiting polymerization. While potent, colchicine itself has a narrow therapeutic index, limiting its clinical use in cancer, though analogues are under investigation.

Fig. 1: Binding sites and effects of tubulin inhibitors.

Data Presentation: Comparative Cytotoxicity

The in vitro potency of tubulin inhibitors is typically compared using the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that reduces cell viability by 50%. Tubulysins consistently demonstrate exceptional potency, often in the picomolar to low nanomolar range, surpassing many clinically used agents by several orders of magnitude.[6]

Inhibitor ClassDrugCell LineCancer TypeIC50 (nM)Reference(s)
Tubulysin Tubulysin DVariousVarious0.01 - 10[6]
Vinca Alkaloid VincristineA549Lung40[7]
MCF-7Breast5[7]
SY5YNeuroblastoma1.6[7]
Taxane PaclitaxelMDA-MB-231Breast (Triple Negative)~300[8]
SK-BR-3Breast (HER2+)~4000[9]
A549Lung2.5 - 7.5 (24h)[10]
Colchicine Site ColchicineHT-29Colon~15 - 56[11]
A549Lung3.9[11]
MCF-7Breast~15[11]
Auristatin MMAESKBR3Breast3.27[12]
BxPC-3Pancreatic0.97[13]
Maytansinoid DM1B16F10Melanoma~100 (0.092 µg/mL)[14]
U266Myeloma10 - 50[15]

Note: IC50 values can vary significantly based on the cell line, assay duration (e.g., 24h, 48h, 72h), and specific experimental conditions. The values presented are representative examples from the cited literature.

Cellular Consequences: From Mitotic Arrest to Cell Death

The disruption of microtubule dynamics by these inhibitors activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. Unable to resolve this mitotic block, the cancer cell ultimately undergoes programmed cell death, primarily through apoptosis.

Signaling_Pathway Cellular Signaling Cascade of Tubulin Inhibitors Inhibitor Tubulin Inhibitor (e.g., this compound) Tubulin αβ-Tubulin Inhibitor->Tubulin Binds to Dynamics Disrupted Microtubule Dynamics Tubulin->Dynamics Leads to SAC Spindle Assembly Checkpoint (SAC) Activation Dynamics->SAC Triggers Arrest G2/M Phase Cell Cycle Arrest SAC->Arrest Induces Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Results in ADC_Workflow Antibody-Drug Conjugate (ADC) Mechanism of Action cluster_cell Cancer Cell Receptor Tumor Antigen (Receptor) Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Release This compound Release Lysosome->Release Linker Cleavage Target Tubulin Inhibition -> Apoptosis Release->Target ADC Tubulysin-ADC (in circulation) ADC->Receptor 1. Binding

References

Tubulysin Conjugates Demonstrate Potent Anti-Tumor Efficacy in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Tubulysin G and its analogues, a class of highly potent microtubule-inhibiting agents, are demonstrating significant promise in preclinical cancer research, particularly when utilized as payloads in antibody-drug conjugates (ADCs). While data on the standalone efficacy of this compound in patient-derived xenograft (PDX) models is limited due to its systemic toxicity, studies on Tubulysin-based ADCs reveal substantial tumor growth inhibition across various cancer types, including those resistant to standard therapies.

Microtubule-targeting agents are a cornerstone of cancer chemotherapy. Tubulysins distinguish themselves through their exceptional potency, inhibiting tubulin polymerization and inducing cell cycle arrest and apoptosis at low nanomolar concentrations.[1] Their effectiveness extends to multidrug-resistant cell lines, a critical advantage in oncology.[1][2] However, this high potency also leads to significant toxicity, making targeted delivery via ADCs a necessity for clinical translation.

Comparative Efficacy of Tubulysin-Based ADCs in Xenograft Models

Recent studies have highlighted the efficacy of Tubulysin-based ADCs in various xenograft models. A notable example is the ADC DX126-262, which utilizes a novel Tubulysin B analogue. In a study involving HER2-positive tumor models, DX126-262 demonstrated significant, dose-dependent anti-tumor activity.

ADCXenograft ModelDosageTumor Growth Inhibition (TGI) / T/C%Reference
DX126-262 BT-474 (human breast carcinoma)5 mg/kgMaximum antitumor effect[3]
DX126-262 NCI-N87 (human gastric cancer)1.5 mg/kgT/C%: 36.4%[3]
Enhertu (for comparison) NCI-N87 (human gastric cancer)Not SpecifiedT/C%: 30.8%[3]
Anti-CD22 Tubulysin Pr ADC 10 Human lymphoma1 mg/kgTumor stasis for 21 days[2]
Anti-CD22 Tubulysin Pr ADC 10 Human lymphoma0.5 mg/kg77% TGI (day 11)[2]

T/C% (Treatment/Control) indicates the relative size of treated tumors compared to control tumors. A lower percentage signifies greater efficacy.

These findings underscore the potential of Tubulysin-based ADCs to achieve significant tumor regression, with efficacy comparable or superior to other established ADC therapies in certain models.[3]

Experimental Protocols

The evaluation of these novel therapeutics relies on robust preclinical models. The general workflow for assessing the efficacy of a Tubulysin-based ADC in a patient-derived xenograft model is outlined below.

Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study Workflow

PDX_Workflow cluster_establishment PDX Model Establishment cluster_efficacy Efficacy Evaluation Patient Patient Tumor Tissue (Surgical Resection/Biopsy) Implantation Implantation into Immunocompromised Mice Patient->Implantation Engraftment Tumor Engraftment and Growth Implantation->Engraftment Expansion Tumor Expansion (Serial Passaging) Engraftment->Expansion Tumor_Bearing Tumor-Bearing Mice (Established PDX) Expansion->Tumor_Bearing PDX tumors for study Randomization Randomization into Treatment Groups Tumor_Bearing->Randomization Treatment Treatment with Tubulysin ADC / Control Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) Monitoring->Endpoint

Workflow for PDX model establishment and subsequent efficacy evaluation of a therapeutic agent.

Detailed Experimental Methodology (Representative)

  • PDX Model Generation: Fresh tumor tissue from consenting patients is obtained under sterile conditions. The tissue is fragmented and surgically implanted, typically subcutaneously, into immunocompromised mice (e.g., NOD/SCID). Successful engraftment is followed by serial passaging to expand the tumor cohort for the study.[4][5]

  • Animal Studies: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: The Tubulysin-based ADC is administered, commonly via intravenous injection, at various dose levels. A control group receives a vehicle or a non-targeting ADC.

  • Efficacy Assessment: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). The primary efficacy endpoint is often Tumor Growth Inhibition (TGI) or the ratio of the median tumor volume of the treated group to the control group (T/C%).[3]

Mechanism of Action and Signaling Pathway

This compound and its analogues function by disrupting microtubule dynamics, which are essential for cell division. This interference leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Signaling Pathway of Tubulysin-Induced Apoptosis

Tubulysin_Pathway Tubulysin This compound Tubulin Tubulin Polymerization Tubulysin->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Simplified signaling pathway of this compound leading to apoptosis.

The ability of Tubulysins to overcome multidrug resistance is a key area of ongoing research.[2] This property, combined with the specificity afforded by ADC technology, positions Tubulysin-based therapies as a highly promising strategy in the development of next-generation cancer treatments. Further investigation in well-characterized PDX models will be crucial to fully elucidate their therapeutic potential and identify patient populations most likely to benefit.

References

Unveiling the Potential of Tubulysin G: A Comparative Guide to Antibody-Drug Conjugate Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of antibody-drug conjugates (ADCs) is one of continuous innovation. Among the promising payloads, Tubulysin G and its analogues are garnering significant attention for their potent anti-cancer activity. This guide provides an objective comparison of the performance of this compound ADCs against other prominent ADC classes, supported by experimental data and detailed methodologies.

Tubulysins are highly potent microtubule-inhibiting agents that induce apoptosis in rapidly dividing cancer cells.[1][2] Their mechanism of action involves binding to the vinca domain of β-tubulin, leading to the disruption of microtubule polymerization and cell cycle arrest in the G2/M phase.[1] A key advantage of tubulysins is their retained activity in multidrug-resistant (MDR) cancer cell lines, a common challenge for other ADC payloads like auristatins and maytansinoids.[3][4][5]

Performance Comparison: this compound ADCs vs. Other ADC Payloads

The efficacy and safety of an ADC are critically dependent on the interplay between the antibody, linker, and cytotoxic payload. This section compares the performance of this compound-based ADCs with those utilizing established payloads such as Monomethyl Auristatin E (MMAE) and a derivative of maytansine (DM4), often used in approved ADCs like Adcetris® and Kadcyla® respectively.

In Vitro Cytotoxicity

The intrinsic potency of the payload is a crucial determinant of an ADC's effectiveness. The following table summarizes the 50% inhibitory concentration (IC50) of various tubulysin analogues compared to other payloads across different cancer cell lines.

PayloadCell LineTargetIC50 (nM)Reference
Tubulysin M (Tub(OAc)) L540cy (Hodgkin's Lymphoma)CD30Similar to Tub(OEt) and Tub(OiVal)[3]
Tubulysin Analogue (Tub(OH)) L540cy (Hodgkin's Lymphoma)CD3070- to 1,000-fold less potent than Tub(OAc)[3]
MMAE BJAB (B-cell Lymphoma)CD79b>16-fold less active in MDR+ model[6]
Tubulysin Pr BJAB-MDR (MDR+ B-cell Lymphoma)CD79b~4-fold reduction in activity vs. parental[6]
ADC1 (Tubulysin-based) N87 (Gastric Cancer)Her2Highly Potent[4]
ADC1 (Tubulysin-based) BT474 (Breast Cancer)Her2Highly Potent[4]
ADC1 (Tubulysin-based) MDA-MB-453 (Breast Cancer)Her2Slightly lower activity[4]
ADC1 (Tubulysin-based) HT-29 (Colon Cancer)Non-Her2 expressing~1000-fold reduced potency[4]
In Vivo Efficacy

Preclinical xenograft models are vital for assessing the anti-tumor activity of ADCs in a living system. The data below highlights the tumor growth inhibition (TGI) observed with Tubulysin-based ADCs compared to other treatments.

ADCTumor ModelDosingOutcomeReference
Trastuzumab-Tubulysin Conjugate N87 XenograftNot SpecifiedImproved efficacy over naked trastuzumab[1]
DX126-262 (Tubulysin B analog) HER2-positive modelsDose-dependentSuperior efficacy to Kadcyla®, comparable to Enhertu®[7][8]
Stabilized Tubulysin Pr ADC (10) BJAB Xenograft1 mg/kg single doseTumor stasis for 21 days[6]
MMAE ADC (8) BJAB Xenograft0.5 mg/kg80% TGI (day 11)[6]
Stabilized Tubulysin Pr ADC (10) BJAB-MDR Xenograft2 mg/kg74% TGI (day 13)[6]
MMAE ADC (8) BJAB-MDR Xenograftup to 8 mg/kg41% TGI (day 13)[6]
ADC1 (Tubulysin-based) N87 Xenograft3 mpkImproved efficacy over control[4]
ADC4 (Tubulysin-based, stabilized) N87 Xenograft3 mpkImproved efficacy over ADC1[4]
ADC6 (Tubulysin-based, site-specific) N87 Xenograft3 mpkBest efficacy[4]
Safety and Tolerability

A critical aspect of ADC development is managing payload-related toxicity. While highly potent, tubulysins have been associated with systemic toxicity.[1] A significant challenge has been the in vivo hydrolysis of the C-11 acetate group on some tubulysin analogues, leading to a less active metabolite and potential off-target effects.[4][6][9]

Recent advancements in linker technology and site-specific conjugation have shown promise in mitigating these issues. For instance, the novel Tubulysin B analog, Tub114, used in the ADC DX126-262, was developed to reduce the inherent hepatotoxicity associated with tubulysin compounds while maintaining strong antitumor efficacy.[7][8] Studies with DX126-262 have shown a favorable toxicity profile with reduced hepatotoxicity in mice and good tolerability in rats and cynomolgus monkeys.[7][8]

ADCSpeciesHighest Non-Severely Toxic Dose (HNSTD)Key FindingsReference
DX126-262 Rat100 mg/kgWell tolerated[8]
DX126-262 Cynomolgus Monkey30 mg/kgSuperior hepatotoxic tolerability, no significant bone marrow suppression[8]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of ADC performance data, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).

Protocol:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: ADCs are serially diluted to a range of concentrations and added to the cells. A non-binding control ADC is used to assess non-specific toxicity.

  • Incubation: Cells are incubated with the ADCs for a defined period (e.g., 96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

  • Data Analysis: The results are plotted as cell viability versus ADC concentration, and the IC50 value is calculated using a non-linear regression model.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of an ADC in a mouse model bearing human tumor xenografts.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously implanted into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Randomization: Once tumors reach a specific size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • ADC Administration: ADCs are administered intravenously (or via another appropriate route) at specified doses and schedules. A vehicle control group receives the formulation buffer.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Pharmacokinetic Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of an ADC.

Protocol:

  • Animal Model: Typically conducted in rodents (mice, rats) and non-human primates (cynomolgus monkeys).

  • ADC Administration: A single dose of the ADC is administered intravenously.

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentrations of the total antibody, conjugated ADC, and free payload in the plasma are measured using validated analytical methods such as ligand-binding assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated using specialized software.

Visualizing the Mechanisms

To better understand the processes involved in ADC therapy and the specific mechanism of tubulysin, the following diagrams illustrate key pathways and workflows.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: General Mechanism of Action for an Antibody-Drug Conjugate (ADC).

In_Vivo_Efficacy_Workflow Start Start: Tumor Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Start->Implantation Monitoring1 Tumor Growth Monitoring Implantation->Monitoring1 Randomization Randomization into Treatment Groups Monitoring1->Randomization Dosing ADC Administration (e.g., IV) Randomization->Dosing Monitoring2 Monitor Tumor Volume & Body Weight Dosing->Monitoring2 Endpoint Endpoint: Tumor Growth Inhibition Analysis Monitoring2->Endpoint

Caption: Experimental Workflow for an In Vivo ADC Efficacy Study.

Tubulin_Polymerization_Pathway cluster_tubulin Microtubule Dynamics GTP_Tubulin GTP-Tubulin Dimers Polymerization Polymerization GTP_Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Polymerization->CellCycleArrest Depolymerization Depolymerization Microtubule->Depolymerization GDP_Tubulin GDP-Tubulin Dimers Depolymerization->GDP_Tubulin TubulysinG This compound (from ADC) TubulysinG->Polymerization Inhibition Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound's Mechanism of Action on Tubulin Polymerization.

References

Tubulysin G Demonstrates Superiority Over Taxanes in Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of cross-resistance studies reveals that Tubulysin G, a potent microtubule inhibitor, maintains high cytotoxicity in cancer cell lines that have developed resistance to taxanes, such as paclitaxel and docetaxel. This efficacy is primarily attributed to its distinct mechanism of action and its ability to evade common resistance pathways, including the overexpression of P-glycoprotein (P-gp).

Tubulysins represent a class of natural products that have garnered significant attention for their profound cytotoxic effects against a multitude of cancer cell lines, including those exhibiting multidrug resistance (MDR).[1][2][3] Experimental data consistently demonstrates that while taxanes lose their effectiveness in cell lines overexpressing the P-gp efflux pump, a primary mechanism of taxane resistance, this compound and its analogues retain their potent anticancer activity.[1][4] This makes this compound a highly promising therapeutic agent for patients who have relapsed or become refractory to taxane-based chemotherapies.

Comparative Cytotoxicity in Taxane-Resistant Cancer Models

Quantitative analysis from multiple independent studies highlights the significant advantage of this compound and its analogues over taxanes in MDR cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is consistently lower for tubulysins in resistant cells compared to taxanes.

Below are tables summarizing the comparative IC50 values of Tubulysin analogues and taxanes in both drug-sensitive (parental) and taxane-resistant cancer cell lines. The resistance factor (RF) indicates the fold-increase in IC50 in the resistant cell line compared to its parental counterpart.

Table 1: Comparative in vitro Cytotoxicity of a Tubulysin Analogue and Paclitaxel in P-gp Overexpressing Human Epidermoid Carcinoma Cells

CompoundCell LineIC50 (nM)Resistance Factor (RF)
Tubulysin Analogue KB (Parental)0.152.7
KB 8.5 (P-gp+)0.41
Paclitaxel KB (Parental)3.4>294
KB 8.5 (P-gp+)>1000

Data synthesized from studies on novel tubulysin analogues.[1]

Table 2: Comparative in vitro Cytotoxicity of a Tubulysin Antibody-Drug Conjugate (ADC) and an Auristatin (MMAE) ADC in P-gp Overexpressing Lymphoma Cells

CompoundCell LineIC50 (ng/mL)
Tubulysin ADC BJAB (Parental)2.5
BJAB.Luc/Pgp (P-gp+)10
MMAE ADC BJAB (Parental)1.5
BJAB.Luc/Pgp (P-gp+)>1000

This table illustrates that while both ADCs are potent in the parental cell line, the Tubulysin ADC retains significant activity in the P-gp overexpressing line, unlike the MMAE ADC, which is a P-gp substrate similar to taxanes.[4]

Distinct Mechanisms of Action Circumvent Taxane Resistance

The ability of this compound to overcome taxane resistance is rooted in its unique interaction with tubulin, the building block of microtubules.

cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Arrest Mitotic Arrest Tubulin Dimers->Mitotic Arrest Microtubule->Tubulin Dimers Depolymerization Microtubule->Mitotic Arrest This compound This compound This compound->Tubulin Dimers Binds to Vinca Domain Inhibits Polymerization Taxanes Taxanes Taxanes->Microtubule Binds to Taxane Site Stabilizes Microtubule Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanisms of action of this compound and Taxanes.

Taxanes, such as paclitaxel and docetaxel, bind to the β-tubulin subunit within the microtubule, stabilizing it and preventing the dynamic instability required for proper mitotic spindle function.[5] In contrast, this compound binds to the vinca domain on tubulin dimers, inhibiting their polymerization into microtubules.[6] This fundamental difference in binding sites means that alterations in the taxane-binding site that confer resistance do not affect the activity of this compound.

Furthermore, a prevalent mechanism of taxane resistance is the upregulation of the P-glycoprotein (P-gp) efflux pump, which actively transports taxanes out of the cancer cell, reducing their intracellular concentration.[7] Crucially, tubulysins are not substrates for P-gp and therefore are not susceptible to this resistance mechanism.[4][5]

cluster_0 Taxane-Resistant Cancer Cell P-gp P-glycoprotein (Efflux Pump) Extracellular P-gp->Extracellular Efflux This compound This compound Intracellular Intracellular->P-gp Binds to P-gp Taxane Taxane Taxane->Intracellular Enters Cell This compound->Intracellular Enters Cell

Caption: this compound evades P-gp mediated efflux.

Experimental Protocols

The following provides a generalized methodology for assessing the cross-resistance of this compound and taxanes in cancer cell lines.

Cell Lines and Culture
  • Parental (drug-sensitive) and taxane-resistant cancer cell lines (e.g., those overexpressing P-gp) are used.

  • Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Resistant cell lines are periodically cultured in the presence of the selecting taxane to maintain the resistance phenotype.

Cytotoxicity Assay (e.g., MTS or MTT Assay)

This workflow outlines the key steps in determining the IC50 values.

Seed Cells Seed Cells Drug Treatment Drug Treatment Seed Cells->Drug Treatment Plate cells in 96-well plates and allow to adhere overnight. Incubation Incubation Drug Treatment->Incubation Add serial dilutions of This compound and taxanes. Add Reagent Add Reagent Incubation->Add Reagent Incubate for 72-96 hours. Measure Absorbance Measure Absorbance Add Reagent->Measure Absorbance Add MTS or MTT reagent and incubate for 1-4 hours. Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Read absorbance at the appropriate wavelength.

Caption: Workflow for a typical cytotoxicity assay.

  • Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

  • Drug Preparation and Treatment: Stock solutions of this compound and taxanes are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in culture medium and added to the cells. Control wells receive medium with the vehicle alone.

  • Incubation: The plates are incubated for a period of 72 to 96 hours.

  • Cell Viability Measurement: A cell viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The reagent is metabolically reduced by viable cells to a colored formazan product.

  • Data Acquisition: After a further incubation period, the absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Conclusion

The compelling preclinical data strongly supports the development of this compound and its analogues as a therapeutic strategy for taxane-resistant cancers. Its ability to circumvent P-gp-mediated efflux and its distinct mechanism of action provide a clear advantage over taxanes in the context of acquired drug resistance. Further clinical investigation is warranted to translate these promising in vitro findings into effective treatments for patients with advanced and refractory malignancies.

References

Evaluating the Bystander Effect of Tubulysin G Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect, the ability of an antibody-drug conjugate (ADC) to kill not only antigen-expressing (Ag+) target cells but also neighboring antigen-negative (Ag-) cells, is a critical attribute for achieving robust efficacy in heterogeneous tumors. This guide provides a comparative evaluation of the bystander effect of ADCs featuring the potent microtubule inhibitor, Tubulysin G, against other common ADC payloads.

Mechanism of Action: this compound

Tubulysins are highly potent cytotoxic agents that function by inhibiting tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1] Their efficacy is retained in multi-drug resistant (MDR) cell lines, making them a compelling payload for ADC development.[2] The bystander effect of this compound ADCs is contingent on the release of the payload from the target cell and its ability to permeate the membranes of adjacent cells.

Comparative Analysis of Bystander Effect

The following tables summarize quantitative data from in vitro studies evaluating the bystander effect of various ADC payloads. It is important to note that the data is collated from different studies using distinct antibodies, cell lines, and experimental conditions; therefore, direct comparisons should be made with caution.

ADC Payload Antibody-Target Antigen-Positive Cell Line Antigen-Negative Cell Line Co-culture EC50 (ng/mL) Reference
Tub(OAc) αCD30L540cy (CD30+)U266luc (CD30-)~10[2]
Tub(OEt) αCD30L540cy (CD30+)U266luc (CD30-)~5[2]
Tub(OiVal) αCD30L540cy (CD30+)U266luc (CD30-)~5[2]
MMAE Trastuzumab-vcN87 (HER2+)GFP-MCF7 (HER2-)Not directly reported as EC50, but significant bystander killing observed at 100 nM (~71.8 ng/mL)[3]

Table 1: In Vitro Bystander Effect of Tubulysin and MMAE ADCs in Co-culture Models. This table presents the half-maximal effective concentration (EC50) of ADCs in a mixed population of antigen-positive and antigen-negative cells, a measure of their combined direct and bystander killing potency.

ADC Payload Mechanism of Action Linker Type Membrane Permeability of Payload Known Bystander Effect
This compound Microtubule InhibitorCleavable (e.g., glucuronide, dipeptide)Permeable (inferred from bystander activity)Yes
MMAE Microtubule InhibitorCleavable (e.g., valine-citrulline)PermeableYes
DM1 Microtubule InhibitorNon-cleavable (in T-DM1)Low (as lysine-MCC-DM1 metabolite)No (with non-cleavable linker)
SN-38 Topoisomerase I InhibitorCleavablePermeableYes

Table 2: Qualitative Comparison of ADC Payloads and their Bystander Effect Potential. This table provides a summary of the key characteristics of different ADC payloads that influence their ability to induce a bystander effect.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect. Below are representative protocols for the key experiments cited.

In Vitro Co-culture Bystander Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Objective: To determine the cytotoxic activity of an ADC in a mixed cell population.

Materials:

  • Antigen-positive (Ag+) cancer cell line (e.g., L540cy for CD30, N87 for HER2).

  • Antigen-negative (Ag-) cancer cell line, preferably engineered to express a fluorescent protein for easy identification (e.g., U266luc, GFP-MCF7).

  • ADC of interest (e.g., αCD30-Tubulysin G, Trastuzumab-vc-MMAE).

  • Non-binding control ADC.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • Plate reader for luminescence or fluorescence.

Procedure:

  • Seed a 1:1 mixture of Ag+ and Ag- cells into 96-well plates. The total cell density should be optimized for logarithmic growth over the assay duration.

  • Allow cells to attach and resume growth for 24 hours.

  • Prepare serial dilutions of the test ADC and control ADC in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the ADC dilutions.

  • Incubate the plates for a period that allows for ADC processing and bystander killing to occur (e.g., 96 hours).

  • Assess cell viability using a suitable reagent. For co-cultures with fluorescently labeled Ag- cells, viability can be assessed for each population separately using imaging or flow cytometry.

  • Plot the percentage of cell viability against the ADC concentration and determine the EC50 value.

Conditioned Medium Transfer Assay

This assay helps to determine if the cytotoxic payload is released into the extracellular environment and can kill cells without direct cell-to-cell contact.

Objective: To assess the cytotoxicity of metabolites released from ADC-treated Ag+ cells.

Procedure:

  • Seed Ag+ cells in a culture dish and treat with the ADC at a concentration sufficient to induce cytotoxicity for 48-72 hours.

  • Collect the conditioned medium from the ADC-treated Ag+ cells.

  • Centrifuge the conditioned medium to remove any detached cells and debris.

  • Seed Ag- cells in a separate 96-well plate and allow them to attach.

  • Treat the Ag- cells with the collected conditioned medium.

  • Incubate for 72-96 hours.

  • Assess the viability of the Ag- cells.

Visualizing the Bystander Effect and Experimental Workflow

Bystander_Effect_Mechanism Mechanism of this compound ADC Bystander Effect cluster_target_cell Antigen-Positive (Ag+) Cell cluster_bystander_cell Antigen-Negative (Ag-) Cell ADC_binds 1. ADC binds to Ag+ cell surface antigen Internalization 2. Internalization via endocytosis ADC_binds->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Payload_release 4. Linker cleavage and This compound release Lysosome->Payload_release Microtubule_disruption 5. Microtubule disruption Payload_release->Microtubule_disruption Payload_efflux 7. This compound efflux from Ag+ cell Payload_release->Payload_efflux Apoptosis_target 6. Apoptosis of Ag+ cell Microtubule_disruption->Apoptosis_target Payload_influx 8. This compound influx into Ag- cell Payload_efflux->Payload_influx Diffusion Microtubule_disruption_bystander 9. Microtubule disruption Payload_influx->Microtubule_disruption_bystander Apoptosis_bystander 10. Apoptosis of Ag- cell Microtubule_disruption_bystander->Apoptosis_bystander

Caption: Mechanism of this compound ADC Bystander Effect.

Experimental_Workflow In Vitro Bystander Effect Assay Workflow Start Start Cell_seeding Seed 1:1 mixture of Ag+ and Ag- cells Start->Cell_seeding Incubation_24h Incubate for 24h Cell_seeding->Incubation_24h ADC_treatment Treat with serial dilutions of ADC Incubation_96h Incubate for 96h ADC_treatment->Incubation_96h Viability_assay Assess cell viability Incubation_96h->Viability_assay Data_analysis Analyze data and determine EC50 Viability_assay->Data_analysis End End Data_analysis->End Incubating_24h Incubating_24h Incubating_24h->ADC_treatment

Caption: Workflow for In Vitro Co-culture Bystander Assay.

Conclusion

This compound ADCs demonstrate a potent bystander effect, capable of killing neighboring antigen-negative tumor cells in vitro. This characteristic, combined with their high cytotoxicity and activity in MDR cell lines, positions this compound as a highly promising payload for the development of next-generation ADCs. While direct comparative data with other payloads under identical conditions is limited, the available evidence suggests that the bystander potency of this compound ADCs is comparable to that of other established payloads like MMAE. Further studies employing standardized protocols will be crucial for a definitive ranking of the bystander efficacy of different ADC platforms.

References

A Head-to-Head Showdown: Tubulysin G and Auristatins in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of highly potent cytotoxic agents for antibody-drug conjugates (ADCs) is continually evolving. Among the most promising payloads are tubulin inhibitors, with tubulysins and auristatins standing out for their exceptional potency. This guide provides a detailed, data-driven comparison of Tubulysin G and auristatins, focusing on their mechanisms of action, in vitro and in vivo efficacy, and toxicity profiles to inform preclinical and clinical development strategies.

Tubulysins and auristatins are both classes of potent microtubule-destabilizing agents that induce cell cycle arrest and apoptosis.[1][2] While they share a common target in tubulin, key structural and functional differences lead to distinct activity profiles, particularly against challenging multidrug-resistant cancers.

Mechanism of Action: A Tale of Two Tubulin Binders

Both this compound and auristatins, such as the widely used monomethyl auristatin E (MMAE), exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption leads to the collapse of the mitotic spindle, arresting cancer cells in the G2/M phase of the cell cycle and ultimately triggering programmed cell death, or apoptosis.[1][3]

While both bind to the vinca domain of β-tubulin, tubulysins have been suggested to bind with a higher affinity and are capable of binding to the β-subunit alone, which may contribute to their superior potency.[4] A crucial distinction lies in their interaction with drug efflux pumps. Auristatins like MMAE are substrates for P-glycoprotein (Pgp), a transporter often overexpressed in multidrug-resistant (MDR) cancer cells, leading to their extrusion from the cell and diminished efficacy.[4][5] In contrast, tubulysins are poor substrates for Pgp, allowing them to retain their potent cytotoxic activity in MDR tumors.[4][6]

Mechanism_of_Action cluster_tubulysin This compound cluster_auristatin Auristatins (e.g., MMAE) Tubulysin This compound Tubulin_T β-Tubulin (Vinca Domain) Tubulysin->Tubulin_T Binds Microtubule_Depolymerization_T Microtubule Depolymerization Tubulin_T->Microtubule_Depolymerization_T Inhibits Polymerization G2M_Arrest_T G2/M Phase Arrest Microtubule_Depolymerization_T->G2M_Arrest_T Apoptosis_T Apoptosis G2M_Arrest_T->Apoptosis_T MDR_Cell_T MDR Cancer Cell (Pgp+) MDR_Cell_T->Tubulysin No Efflux Auristatin Auristatin (MMAE) Tubulin_A β-Tubulin (Vinca Domain) Auristatin->Tubulin_A Binds Microtubule_Depolymerization_A Microtubule Depolymerization Tubulin_A->Microtubule_Depolymerization_A Inhibits Polymerization G2M_Arrest_A G2/M Phase Arrest Microtubule_Depolymerization_A->G2M_Arrest_A Apoptosis_A Apoptosis G2M_Arrest_A->Apoptosis_A MDR_Cell_A MDR Cancer Cell (Pgp+) Efflux Pgp Efflux Pump MDR_Cell_A->Efflux Efflux->Auristatin Efflux

Caption: Comparative mechanism of action of this compound and auristatins.

In Vitro Efficacy: Potency and Resistance

In vitro studies consistently demonstrate the exceptional potency of both tubulysins and auristatins, with IC50 values often in the picomolar to low nanomolar range across a variety of cancer cell lines. However, the key differentiator remains their performance in MDR cell lines.

Cell LineCancer TypePgp StatusTubulysin Analogue IC50 (nM)MMAE IC50 (nM)Fold DifferenceReference
KBEpidermoid CarcinomaNegative0.280.281[3]
KB 8.5Epidermoid CarcinomaPositive1117.7~1.6[3]
BJABB-cell LymphomaNegativePotent (similar to MMAE)Potent-[7]
BJAB.Luc/PgpB-cell LymphomaPositivePotentInactive>1000[7]

Table 1: Comparative In Vitro Cytotoxicity of Tubulysin Analogues and MMAE. This table summarizes the 50% inhibitory concentration (IC50) of tubulysin analogues and MMAE in both P-glycoprotein (Pgp) negative and positive cancer cell lines. The data highlights the retained potency of tubulysins in MDR cell lines.

In Vivo Efficacy: A Balancing Act of Stability and Potency

The translation of potent in vitro activity to in vivo efficacy for ADCs is a complex challenge, influenced by factors such as linker stability, drug-to-antibody ratio (DAR), and payload metabolism. Head-to-head preclinical studies in xenograft models have provided valuable insights into the comparative performance of tubulysin and auristatin ADCs.

In a human lymphoma xenograft model (BJAB.Luc), an MMAE ADC demonstrated complete tumor regression at a 1 mg/kg dose.[7] In contrast, an initial tubulysin ADC at the same dose showed only modest tumor growth inhibition (57% TGI).[7] This discrepancy was attributed to the in vivo instability of the tubulysin payload, specifically the hydrolysis of a critical acetate ester.[7]

However, a stabilized tubulysin analogue (tubulysin Pr) ADC, designed to resist this metabolism, showed significantly improved efficacy, achieving tumor stasis at a 1 mg/kg dose.[7] More importantly, in an MDR lymphoma xenograft model (BJAB.Luc-Pgp), the MMAE ADC was largely ineffective even at high doses, while the stabilized tubulysin ADC demonstrated clear, dose-dependent tumor growth inhibition.[7]

Xenograft ModelADC PayloadDose (mg/kg)Tumor Growth Inhibition (TGI)OutcomeReference
BJAB.Luc (Pgp-)MMAE1Complete RegressionSuperior to unstable Tubulysin ADC[7]
BJAB.Luc (Pgp-)Tubulysin M (unstable)157%Modest Efficacy[7]
BJAB.Luc (Pgp-)Tubulysin Pr (stabilized)1Tumor StasisImproved Efficacy[7]
BJAB.Luc-Pgp (Pgp+)MMAEup to 841%Minimal Efficacy[7]
BJAB.Luc-Pgp (Pgp+)Tubulysin Pr (stabilized)274%Significant Efficacy[7]

Table 2: Comparative In Vivo Efficacy of Tubulysin and MMAE ADCs. This table summarizes the in vivo antitumor activity of ADCs armed with either tubulysin analogues or MMAE in both Pgp-negative and Pgp-positive xenograft models. The data underscores the advantage of stabilized tubulysins in MDR tumor models.

Toxicity Profile: Managing Off-Target Effects

The high potency of tubulysins and auristatins necessitates careful management of their toxicity profiles. For auristatin-based ADCs, common toxicities include peripheral neuropathy and myelosuppression.[] The development of monomethyl auristatin F (MMAF), a less permeable and charged analogue of MMAE, was one strategy to reduce bystander toxicity.[9]

For tubulysin-based ADCs, hepatotoxicity has been a primary dose-limiting toxicity observed in preclinical and early clinical studies.[6][10] This has prompted significant efforts in medicinal chemistry to develop novel tubulysin analogues with improved safety profiles. Strategies include modifying the payload to reduce its inherent toxicity and optimizing linker technology to ensure stable conjugation and targeted release.[10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to determine the IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well plate incubation1 Incubate (24h) for cell attachment start->incubation1 treatment Treat with serial dilutions of this compound or Auristatin ADC incubation1->treatment incubation2 Incubate (72-96h) treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate (2-4h) (Formation of formazan crystals) add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values (concentration for 50% inhibition) read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the tubulysin or auristatin ADC. Control wells receive medium with vehicle only.

  • Incubation: The plates are incubated for a period of 72 to 96 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[12]

In Vivo Xenograft Efficacy Study

Animal xenograft models are crucial for evaluating the in vivo anti-tumor activity of ADCs.

Protocol:

  • Tumor Implantation: Female immunodeficient mice (e.g., BALB/c nude or SCID) are subcutaneously inoculated with a suspension of human cancer cells (e.g., 5-10 x 10^6 cells) in the flank.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • ADC Administration: The tubulysin or auristatin ADCs are administered intravenously (i.v.) via the tail vein at specified doses and schedules (e.g., a single dose or multiple doses). The control group receives a vehicle or a non-targeting control ADC.

  • Tumor Measurement: Tumor volume is measured two to three times a week using calipers, and calculated using the formula: (Length x Width²) / 2. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effects.

Conclusion

Both this compound and auristatins are highly potent tubulin inhibitors with significant potential as ADC payloads. The choice between these two classes will largely depend on the specific therapeutic application. Auristatins, particularly MMAE, have a well-established clinical track record and are effective against a range of hematological and solid tumors. However, their susceptibility to Pgp-mediated efflux is a significant limitation in the treatment of MDR cancers.

Tubulysins offer a compelling advantage in their ability to overcome this resistance mechanism, making them a promising option for tumors that have acquired resistance to other chemotherapies. While initial challenges with in vivo stability and toxicity have been noted, ongoing research into stabilized analogues and optimized linker technologies is paving the way for the clinical development of next-generation tubulysin-based ADCs with potentially superior efficacy in difficult-to-treat cancers. The continued head-to-head evaluation of these potent payloads in relevant preclinical models will be critical for realizing their full therapeutic potential.

References

Tubulysin G Analogs Outperform Alternatives in Combating Multidrug-Resistant Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical in vivo data reveals that tubulysin G and its stabilized analogs demonstrate superior efficacy in the treatment of multidrug-resistant (MDR) tumors compared to other tubulin inhibitors, such as monomethyl auristatin E (MMAE). This superior performance is primarily attributed to the fact that tubulysins are not substrates for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance in cancer cells.[1] When delivered as payloads in antibody-drug conjugates (ADCs), stabilized tubulysin analogs lead to significant tumor growth inhibition and even complete tumor regression in MDR cancer models where traditional chemotherapeutics and other ADC payloads fail.[2]

Tubulysins are highly potent cytotoxic peptides that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] Their effectiveness against MDR tumors makes them a promising class of payloads for next-generation ADCs aimed at overcoming treatment resistance.[4][5] In vivo studies in xenograft models of MDR human lymphoma have shown that while MMAE-based ADCs have significantly reduced activity, novel tubulysin-based ADCs maintain potent, dose-dependent antitumor effects.[1]

Comparative In Vivo Efficacy of Tubulysin Analog ADCs

The following table summarizes the in vivo efficacy of tubulysin analog-based ADCs in comparison to an MMAE-based ADC in multidrug-resistant tumor models. The data is compiled from various preclinical studies and highlights the potential of tubulysins in treating resistant cancers.

ADC Payload Tumor Model Dosage Efficacy (Tumor Growth Inhibition - TGI) Key Findings Reference
Stabilized Tubulysin Pr AnalogBJAB.Luc/Pgp (MDR Human Lymphoma)2 mg/kg (single IV dose)74% TGI (day 13)MMAE ADC showed minimal tumor growth inhibition (41% TGI at a higher dose of 8 mg/kg). The improved activity of the tubulysin ADC is attributed to its payload not being a substrate for P-gp efflux.[1]
Tubulysin M AnalogDEL/BVR (MDR+ Anaplastic Large Cell Lymphoma)Not specifiedCure of all treated animals (5 out of 5)Stabilized tubulysin analogs also showed tumor growth delay in this model.[2]
MMAEBJAB.Luc/Pgp (MDR Human Lymphoma)8 mg/kg (single IV dose)41% TGI (day 13)Demonstrated significantly reduced efficacy in the MDR model compared to its performance in the parental, non-MDR model.[1]

Experimental Protocols

The following is a generalized methodology for in vivo validation of tubulysin ADC efficacy in MDR tumor xenograft models, based on protocols described in the cited literature.

1. Cell Lines and Culture:

  • Parental Cell Line: A human cancer cell line sensitive to standard chemotherapy (e.g., BJAB human lymphoma).

  • MDR Cell Line: A subline engineered to overexpress P-glycoprotein (e.g., BJAB.Luc/Pgp), rendering it resistant to P-gp substrates like MMAE.

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Models:

  • Species: Immunodeficient mice (e.g., SCID or NSG mice), 6-8 weeks old.

  • Tumor Implantation: Mice are subcutaneously or intravenously inoculated with a suspension of the parental or MDR cancer cells. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before treatment initiation.

3. Antibody-Drug Conjugate (ADC) Preparation:

  • Antibody: A monoclonal antibody targeting a specific antigen on the tumor cells (e.g., anti-CD22 for B-cell lymphomas).

  • Payload: A stabilized tubulysin analog (e.g., Tubulysin Pr) or a comparator payload (e.g., MMAE).

  • Linker: A cleavable or non-cleavable linker to conjugate the payload to the antibody. The stability of the linker and the payload is crucial for in vivo efficacy.

4. In Vivo Efficacy Study:

  • Treatment Groups:

    • Vehicle control (e.g., saline or buffer).

    • Tubulysin ADC at various dose levels (e.g., 0.5, 1, 2 mg/kg).

    • Comparator ADC (e.g., MMAE ADC) at various dose levels.

    • Non-targeting control ADC (an ADC with the same payload but an antibody that does not recognize the tumor cells).

  • Administration: ADCs are administered as a single intravenous (IV) injection.

  • Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2). Animal body weight is monitored as an indicator of toxicity.

  • Efficacy Endpoint: The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at a specific time point. Other endpoints may include tumor regression and survival.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the apoptotic signaling pathway induced by tubulysins and the general experimental workflow for in vivo validation.

Tubulysin_Apoptosis_Pathway Tubulysin-Induced Apoptotic Signaling Pathway cluster_cell Cancer Cell Tubulysin This compound Microtubules Microtubule Polymerization Tubulysin->Microtubules Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Triggers Intrinsic Pathway Caspase_Cascade Caspase Cascade Activation Mitochondrion->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.

In_Vivo_Efficacy_Workflow In Vivo Efficacy Validation Workflow cluster_workflow Experimental Workflow start Start tumor_implantation Tumor Cell Implantation (MDR Xenograft Model) start->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth treatment_groups Randomization into Treatment Groups tumor_growth->treatment_groups adc_administration Single IV Dose of ADC (Tubulysin vs. Comparator) treatment_groups->adc_administration monitoring Tumor Volume & Body Weight Monitoring adc_administration->monitoring data_analysis Data Analysis (Tumor Growth Inhibition) monitoring->data_analysis end End data_analysis->end

Caption: Workflow for in vivo validation of this compound ADC efficacy against MDR tumors.

References

Unraveling the Potency of Tubulysin G Analogues: A Comparative Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Tubulysin G analogues, elucidating their mechanism of action as highly potent microtubule-targeting agents. Through a synthesis of experimental data, this document aims to offer a clear perspective on their performance against cancer cell lines and in biochemical assays, alongside detailed methodologies for key experiments.

This compound and its synthetic analogues represent a class of exceptionally cytotoxic peptides that have garnered significant interest in the field of oncology.[1][2] Their potent anti-cancer activity stems from their ability to disrupt microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. This guide delves into the specifics of their mechanism, presenting a comparative analysis of various analogues and their efficacy.

Mechanism of Action: Disrupting the Cellular Scaffolding

The primary mechanism of action for this compound analogues is the potent inhibition of tubulin polymerization.[3][4] By binding to the vinca domain on β-tubulin, these molecules prevent the assembly of αβ-tubulin heterodimers into microtubules.[1][5] This disruption of the microtubule network leads to a cascade of cellular events, culminating in programmed cell death.

The key consequences of this microtubule destabilization are:

  • Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, triggers a cell cycle checkpoint. This results in the arrest of cancer cells in the G2/M phase, preventing them from completing mitosis.[1][6]

  • Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway. This involves the modulation of Bcl-2 family proteins and the activation of c-Jun N-terminal kinase (JNK) signaling pathways, ultimately leading to the activation of caspases and the execution of apoptosis.[1][2]

A significant advantage of tubulysins is their retained potency against multidrug-resistant (MDR) cancer cell lines.[3][5] Many common chemotherapy drugs are rendered ineffective by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove the drugs from the cancer cell. Tubulysins have been shown to be poor substrates for these pumps, allowing them to accumulate within resistant cells and exert their cytotoxic effects.[1][5]

Comparative Efficacy of this compound Analogues

The relentless pursuit of more effective and stable anti-cancer agents has led to the synthesis of numerous this compound analogues. These modifications, often at the N-terminus, C-terminus, or the C-11 acetate group, have a profound impact on their cytotoxic potency and tubulin polymerization inhibitory activity.[7][8]

Cytotoxicity Against Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound analogues against various human cancer cell lines. Lower IC50 values indicate higher potency.

AnalogueCell LineCancer TypeIC50 (nM)Reference
This compound VariousMultipleLow nM range[2]
Analogue 8i KBEpidermoid Carcinoma0.06[7]
KB 8.5 (MDR1+)Epidermoid Carcinoma1.05[7]
Analogue 11 KBEpidermoid Carcinoma0.15[7]
KB 8.5 (MDR1+)Epidermoid Carcinoma0.81[7]
Tubulysin B Hydrazide HEK 293-CCK2REmbryonic Kidney2.7[9]
KEMTUB010 MCF7Breast Cancer~0.1 (Normoxia)[10]
MDA-MB-231Breast Cancer~0.1 (Normoxia)[10]
Inhibition of Tubulin Polymerization

The direct measure of a compound's ability to interfere with microtubule formation is its tubulin polymerization inhibitory activity. The table below presents the IC50 values for selected analogues in in vitro tubulin polymerization assays.

AnalogueIC50 (µM)Reference
Compound 25a 2.1[11]
Compound 7f 2.04[12]
Compound 4c 17[13]
Compound 86b 6.24[11]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for the key experimental assays are provided below.

Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]

  • Compound Treatment: Add serial dilutions of the this compound analogues to the wells and incubate for a specified period (e.g., 72 hours).[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

  • Tubulin Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[4]

  • Reaction Mixture: In a 96-well plate, mix the tubulin solution with GTP and the test compound (this compound analogue) at various concentrations.[4][8]

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.[8]

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance is proportional to the amount of polymerized microtubules.[8]

  • Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value for tubulin polymerization inhibition.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cancer cells with the this compound analogue for a specific duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol to permeabilize the cell membrane.[15][16]

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A to remove RNA.[16][17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content of each cell.

  • Data Interpretation: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the signaling pathway of apoptosis induced by microtubule disruption and the experimental workflow for confirming the mechanism of action of this compound analogues.

G cluster_0 Mechanism of Action Tubulysin This compound Analogue Tubulin β-Tubulin (Vinca Domain) Tubulysin->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Bcl2 Bcl-2 Family Modulation G2M->Bcl2 JNK JNK Pathway Activation G2M->JNK Apoptosis Apoptosis Bcl2->Apoptosis JNK->Apoptosis

Apoptotic signaling pathway initiated by this compound analogues.

G cluster_1 Experimental Workflow start Start: Synthesize/Obtain This compound Analogue cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity tubulin_assay In Vitro Tubulin Polymerization Assay start->tubulin_assay ic50_cell Determine IC50 (Cancer Cell Lines) cytotoxicity->ic50_cell cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50_cell->cell_cycle ic50_tubulin Determine IC50 (Tubulin Polymerization) tubulin_assay->ic50_tubulin ic50_tubulin->cell_cycle g2m_arrest Confirm G2/M Arrest cell_cycle->g2m_arrest apoptosis_assay Apoptosis Assay (e.g., Annexin V) g2m_arrest->apoptosis_assay apoptosis_confirm Confirm Apoptosis Induction apoptosis_assay->apoptosis_confirm end End: Mechanism Confirmed apoptosis_confirm->end

Workflow for confirming the mechanism of action.

References

A Comparative Analysis of Tubulysin G and Standard Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug development, the quest for highly potent and selective anticancer agents is perpetual. This guide provides a comparative benchmark of Tubulysin G, a potent microtubule inhibitor, against standard-of-care chemotherapy agents, including paclitaxel, doxorubicin, and cisplatin. The following sections detail their mechanisms of action, comparative efficacy, and toxicity profiles, supported by experimental data and methodologies.

Introduction to Anticancer Agents

This compound is a natural product derived from myxobacteria and belongs to a class of potent antimitotic peptides.[1] It functions by inhibiting tubulin polymerization, a critical process for microtubule formation.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[2][3] A notable characteristic of tubulysins is their high cytotoxicity, with some analogues exhibiting picomolar to low nanomolar IC50 values against various cancer cell lines.[1][4] They have also demonstrated efficacy against multidrug-resistant (MDR) cancer cell lines, suggesting they may not be substrates for common efflux pumps like P-glycoprotein.[5]

Standard Chemotherapy Agents included in this comparison are:

  • Paclitaxel: A member of the taxane class of drugs, paclitaxel also targets microtubules. However, in contrast to tubulysins, it stabilizes microtubules, preventing their depolymerization. This interference with microtubule dynamics also leads to G2/M phase arrest and apoptosis.

  • Doxorubicin: An anthracycline antibiotic, doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and transcription. It also generates free radicals, leading to cellular damage.

  • Cisplatin: A platinum-based compound, cisplatin forms cross-links with DNA, which interferes with DNA replication and triggers apoptosis.

Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes the IC50 values for this compound and standard chemotherapy agents across various human cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.[6][7]

Cell LineCancer TypeTubulysin Analogue IC50 (nM)Paclitaxel IC50 (nM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
MES-SA Uterine SarcomaTb111: 0.04[1]---
HEK 293T Human Embryonic KidneyTb111: 0.006[1]---
MES-SA/DX5 Uterine Sarcoma (MDR)Tb111: 1.54[1]---
SK-BR-3 Breast Cancer (HER2+)Tubulysin-ADC: 4-7 ng/mL[8]2.5 - 7.5[9]--
MDA-MB-231 Breast Cancer (Triple Negative)-3.5[2]--
T-47D Breast Cancer (Luminal A)-7.5[2]--
A549 Lung Cancer-->20[10]7.49 (48h)[11]
HeLa Cervical Cancer--2.9[10]-
MCF-7 Breast Cancer-3500[12]2.5[10]-
HepG2 Liver Cancer--12.2[10]-

Note: The Tubulysin data often refers to highly potent synthetic analogues. Direct IC50 values for this compound were not consistently available across a wide range of cell lines in the reviewed literature. ADC refers to Antibody-Drug Conjugate.

Comparative In Vivo Toxicity

Toxicity is a critical factor in the therapeutic index of any anticancer agent. The following table presents the Maximum Tolerated Dose (MTD) and/or the median lethal dose (LD50) for the compared agents in mice. It is important to note that these values can vary based on the mouse strain, administration route, and formulation.

AgentAnimal ModelRouteMTDLD50
Tubulysin Mice-Unconjugated form has a very low therapeutic index and is highly toxic even at sub-therapeutic doses.[11]-
Paclitaxel MiceIV20 mg/kg[13]34.8 mg/kg[14]
Doxorubicin MiceIV7.5 mg/kg[15]12.5 mg/kg[16]
Cisplatin MiceIP7.5 mg/kg[17]-

Mechanism of Action and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

cluster_tubulysin This compound cluster_paclitaxel Paclitaxel This compound This compound Binds to Vinca Domain on β-Tubulin Binds to Vinca Domain on β-Tubulin This compound->Binds to Vinca Domain on β-Tubulin Inhibition of Microtubule Polymerization Inhibition of Microtubule Polymerization Binds to Vinca Domain on β-Tubulin->Inhibition of Microtubule Polymerization Disruption of Mitotic Spindle Disruption of Mitotic Spindle Inhibition of Microtubule Polymerization->Disruption of Mitotic Spindle Paclitaxel Paclitaxel Binds to β-Tubulin Binds to β-Tubulin Paclitaxel->Binds to β-Tubulin Stabilization of Microtubules Stabilization of Microtubules Binds to β-Tubulin->Stabilization of Microtubules Stabilization of Microtubules->Disruption of Mitotic Spindle G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Disruption of Mitotic Spindle->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Caption: Mechanism of Action: this compound vs. Paclitaxel.

Cancer Cell Line Culture Cancer Cell Line Culture Drug Treatment Drug Treatment Cancer Cell Line Culture->Drug Treatment Incubation Incubation Drug Treatment->Incubation Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubation->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Incubation->Cell Cycle Analysis (PI Staining) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Cell Cycle Analysis (PI Staining)->Data Analysis

Caption: In Vitro Experimental Workflow.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, paclitaxel) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21]

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle.[22][23][24][25]

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest at the desired time point.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, ensuring that PI only binds to DNA.

  • PI Staining: Add PI staining solution to the cells.

  • Incubation: Incubate at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound and its analogues demonstrate exceptionally high in vitro cytotoxicity against a broad range of cancer cell lines, including those with multidrug resistance. Their potency, often in the picomolar to low nanomolar range, surpasses that of many standard chemotherapy agents. However, the high systemic toxicity of unconjugated tubulysins presents a significant challenge for their clinical development as standalone agents. This has led to their promising application as payloads in antibody-drug conjugates (ADCs), which aim to deliver the potent cytotoxic agent specifically to tumor cells, thereby widening the therapeutic window.

In contrast, standard agents like paclitaxel, doxorubicin, and cisplatin have well-established clinical efficacy but are associated with significant side effects and can be susceptible to drug resistance mechanisms. The provided data and protocols offer a framework for the preclinical benchmarking of novel compounds like this compound against these established therapies, facilitating a more informed drug development process. Further in vivo studies directly comparing the efficacy and toxicity of Tubulysin-based therapies with standard chemotherapies are warranted to fully elucidate their therapeutic potential.

References

Comparative Analysis of Tubulysin G and Maytansinoid ADCs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical performance of two potent microtubule-inhibiting payloads for antibody-drug conjugates.

In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most potent classes of payloads are microtubule-targeting agents, which induce cell cycle arrest and apoptosis. This guide provides a detailed comparative analysis of two prominent microtubule inhibitors used in ADCs: Tubulysin G and maytansinoids. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative in vitro cytotoxicity, and in vivo efficacy, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting the Cellular Skeleton

Both tubulysins and maytansinoids exert their cytotoxic effects by disrupting microtubule dynamics, a crucial process for cell division, intracellular transport, and maintenance of cell shape. However, they exhibit subtle differences in their interaction with tubulin, the fundamental protein component of microtubules.

Maytansinoids , such as DM1 and DM4, bind to the vinca domain on β-tubulin.[1][2] This binding inhibits the assembly of tubulin into microtubules, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][3]

Tubulysins , including this compound, also bind to the vinca domain of β-tubulin, interfering with tubulin polymerization.[4][5] They are known to be exceptionally potent inhibitors of microtubule formation, causing rapid cytoskeleton disintegration and apoptosis.[4][6] A key differentiator for tubulysins is their retained potency against multidrug-resistant (MDR) cancer cell lines that overexpress P-glycoprotein (P-gp), a common mechanism of resistance to maytansinoids.[7][8]

Maytansinoid_ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Maytansinoid ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Maytansinoid Release Lysosome->Payload_Release Linker Cleavage Tubulin β-Tubulin Payload_Release->Tubulin Binding to Vinca Domain Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Cell_Cycle_Arrest G2/M Arrest Microtubule_Depolymerization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Maytansinoid ADC Mechanism of Action.

Tubulysin_ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release This compound Release Lysosome->Payload_Release Linker Cleavage Tubulin β-Tubulin Payload_Release->Tubulin Binding to Vinca Domain Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Cell_Cycle_Arrest G2/M Arrest Microtubule_Depolymerization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound ADC Mechanism of Action.

In Vitro Cytotoxicity: A Head-to-Head Comparison

Direct comparative studies of this compound ADCs and maytansinoid ADCs across the same panel of cell lines are limited in publicly available literature. However, data from separate studies provide insights into their relative potencies.

Tubulysin ADCs Data

ADCCell LineTargetIC50 (nM)Reference
DX126-262 (Tubulysin B analog)BT-474 (HER2+)HER20.06 - 0.19[9]
DX126-262 (Tubulysin B analog)SK-BR-3 (HER2+)HER20.06 - 0.19[9]
Anti-CD30 Tubulysin M ADCL540cy (CD30+)CD30~0.01-0.03[3]
Anti-CD30 Tubulysin M ADCKarpas299 (CD30+)CD30~0.01-0.03[3]

Maytansinoid ADCs Data

ADCCell LineTargetIC50 (nM)Reference
Kadcyla (T-DM1)HER2-positive cell linesHER2Similar to DX126-262[9]
IMGC936 (DM21)ADAM9-positive cell linesADAM90.2 - 224[2]
STRO-001 (Maytansinoid)NHL cell linesCD74Sub-nanomolar to nanomolar[4]
Anti-EpCAM-SMCC-DM1HCT-15 (MDR1+)EpCAMLess active than PEG4Mal-DM1[10]

From the available data, both tubulysin and maytansinoid ADCs exhibit potent, often sub-nanomolar, cytotoxicity against target-expressing cancer cell lines. Notably, a study directly comparing a novel tubulysin B analog ADC, DX126-262, to the maytansinoid ADC Kadcyla (T-DM1) reported similar IC50 values in the range of 0.06 to 0.19 nM in HER2-positive cell lines.[9] A significant advantage of tubulysins is their ability to overcome multidrug resistance, a crucial factor in clinical settings where resistance to chemotherapy is common.[7][8]

In Vivo Efficacy: Performance in Preclinical Models

Preclinical xenograft models are instrumental in evaluating the anti-tumor activity of ADCs. Several studies have demonstrated the in vivo efficacy of both tubulysin and maytansinoid ADCs.

Key In Vivo Findings:

  • A study comparing a biparatopic HER2-targeting ADC with a tubulysin payload to T-DM1 (a maytansinoid ADC) reported superior antitumor activity for the tubulysin ADC in various tumor models.[11]

  • Another study showed that a stabilized anti-CD22 tubulysin ADC exhibited dose-dependent tumor growth inhibition (77% TGI at 0.5 mg/kg) in a human lymphoma xenograft model, which was comparable to an MMAE-based ADC at the same dose.[12]

  • In a separate investigation, an anti-HER2 tubulysin ADC, DX-109, demonstrated better antitumor activities in two xenograft tumor models compared to T-DM1.

These findings suggest that tubulysin-based ADCs can achieve potent and, in some cases, superior anti-tumor efficacy in vivo compared to maytansinoid ADCs.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are representative protocols for key assays used to evaluate ADC performance.

In Vitro Cytotoxicity Assay (MTT Assay)

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 ADC_Treatment Treat with serial dilutions of ADC Incubation_1->ADC_Treatment Incubation_2 Incubate for 72-96 hours ADC_Treatment->Incubation_2 MTT_Addition Add MTT reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4 hours MTT_Addition->Incubation_3 Solubilization Add solubilization solution Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for an In Vitro Cytotoxicity MTT Assay.
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the this compound and maytansinoid ADCs in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the ADC concentrations and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Tumor Xenograft Efficacy Study

In_Vivo_Workflow Start Start Tumor_Implantation Implant tumor cells subcutaneously in mice Start->Tumor_Implantation Tumor_Growth Allow tumors to reach a palpable size Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization ADC_Administration Administer ADCs (e.g., intravenously) Randomization->ADC_Administration Monitoring Monitor tumor volume and body weight ADC_Administration->Monitoring Endpoint Continue until tumors reach a predetermined endpoint Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition (TGI) Endpoint->Data_Analysis End End Data_Analysis->End

Workflow for an In Vivo Tumor Xenograft Efficacy Study.
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously implant a suspension of a human cancer cell line (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a mean size of approximately 100-200 mm³. Once the desired tumor volume is reached, randomize the mice into treatment groups (e.g., vehicle control, this compound ADC, maytansinoid ADC).

  • ADC Administration: Administer the ADCs, typically via intravenous injection, at specified dose levels and schedules (e.g., once weekly for three weeks).

  • Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size, or when significant toxicity is observed.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed differences.

Conclusion

Both this compound and maytansinoid ADCs are highly potent anti-cancer agents that function by disrupting microtubule dynamics. While both classes of payloads demonstrate impressive cytotoxicity and in vivo efficacy, tubulysins, including this compound, offer a potential advantage in their ability to overcome multidrug resistance, a significant challenge in cancer therapy. The choice between these payloads will depend on the specific target antigen, tumor type, and the desired therapeutic window. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the design and development of next-generation antibody-drug conjugates. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative therapeutic potential of this compound and maytansinoid ADCs.

References

Validating the Specificity of Tubulysin G-Targeted Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tubulysin G-targeted conjugates, focusing on the validation of their specificity against other microtubule-inhibiting payloads commonly used in antibody-drug conjugates (ADCs). This compound, a potent natural product isolated from myxobacteria, has garnered significant interest as an ADC payload due to its high cytotoxicity, including its effectiveness against multidrug-resistant (MDR) cancer cells.[1][2] This guide offers a comprehensive overview of the experimental data and protocols necessary to evaluate the specificity and efficacy of this compound conjugates.

Mechanism of Action: this compound vs. Other Microtubule Inhibitors

This compound exerts its cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] This mechanism is shared with other microtubule-targeting agents, such as auristatins (e.g., MMAE and MMAF) and maytansinoids (e.g., DM1).[1][5] All these payloads bind to tubulin, a crucial component of the cytoskeleton, thereby disrupting the formation of the mitotic spindle essential for cell division.[1][5]

However, a key differentiator for tubulysins is their ability to overcome drug resistance mediated by P-glycoprotein (Pgp) efflux pumps.[1] This provides a significant advantage in treating tumors that have developed resistance to other chemotherapeutic agents.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of Tubulysin-based ADCs in comparison to those carrying other microtubule inhibitor payloads. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: In Vitro Cytotoxicity (IC50) of a Tubulysin B Analog ADC (DX126-262) in HER2-Positive and HER2-Negative Cancer Cell Lines [1]

Cell LineHER2 ExpressionADC (DX126-262) IC50 (nM)
BT-474Positive0.06
SK-BR-3Positive0.19
NCI-N87PositiveNot Reported
MDA-MB-468NegativeNo toxicity observed

Table 2: In Vitro Cytotoxicity (IC50) of MMAE and an Anti-Tissue Factor (TF) MMAE ADC in Pancreatic Cancer Cell Lines [6]

Cell LineFree MMAE IC50 (nM)Anti-TF ADC IC50 (nM)
BxPC-30.971.15
PSN-10.9915.53
Capan-11.10105.65
Panc-11.16Not Calculated (>200)

Table 3: Comparative in Vitro Activity of Anti-CD22 Tubulysin M ADC vs. Anti-CD22 MMAE ADC

Cell LinePhenotypeTubulysin M ADC IC50 (ng/mL)MMAE ADC IC50 (ng/mL)
BJABCD22+, Pgp-Similar to MMAE ADCSimilar to Tubulysin ADC
WSU-DLCL2CD22+, Pgp-Similar to MMAE ADCSimilar to Tubulysin ADC
BJAB.Luc/PgpCD22+, Pgp+Retained ActivityInactive
JurkatCD22-InactiveNot Reported

Specificity and Off-Target Effects

A critical aspect of ADC development is ensuring that the cytotoxic payload is delivered specifically to the target cancer cells, minimizing damage to healthy tissues. The specificity of this compound-targeted conjugates can be evaluated through a series of in vitro assays.

On-Target vs. Off-Target Cytotoxicity

This is assessed by comparing the ADC's cytotoxicity in antigen-positive versus antigen-negative cell lines. As shown in Table 1, the Tubulysin B analog ADC DX126-262 demonstrated high potency against HER2-positive cell lines while showing no toxicity to the HER2-negative cell line, indicating a high degree of target specificity.[1]

Bystander Effect

The bystander effect occurs when the payload released from the target cell kills adjacent, antigen-negative cells.[] This can be advantageous in treating heterogeneous tumors. Payloads with good membrane permeability, such as MMAE, are known to induce a bystander effect.[] While tubulysins are also capable of a bystander effect, direct quantitative comparisons with other payloads are still emerging.

Activity in Multidrug-Resistant (MDR) Cells

As highlighted in Table 3, a significant advantage of tubulysin-based ADCs is their retained activity in cancer cells overexpressing the P-glycoprotein (Pgp) efflux pump, a common mechanism of multidrug resistance. In contrast, the MMAE ADC lost its activity in the Pgp-overexpressing cell line.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC specificity. Below are protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cell population by 50% (IC50).

Materials:

  • Cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and control antibody in complete culture medium.

  • Remove the existing medium from the cells and add the ADC or control solutions.

  • Incubate the plates for a period that allows for cell division (e.g., 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines (one labeled with a fluorescent marker, e.g., GFP)

  • Complete cell culture medium

  • ADC and control antibody

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.

  • Allow the cells to adhere overnight.

  • Treat the co-culture with serial dilutions of the ADC or control antibody.

  • Incubate for a specified period (e.g., 72-96 hours).

  • Assess the viability of the fluorescently labeled antigen-negative cells using fluorescence microscopy or a plate reader.

  • Compare the viability of the antigen-negative cells in the presence of the ADC to the untreated control to quantify the bystander effect.

Immunofluorescence Staining for Microtubule Disruption

This method visualizes the effect of the tubulysin payload on the microtubule network within cells.

Materials:

  • Cells grown on coverslips

  • ADC or free tubulysin

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the ADC or free tubulysin for a specified time.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. Disruption of the microtubule filaments will be apparent in treated cells compared to control cells.

Visualizing Cellular Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.

Experimental Workflow for ADC Specificity Validation cluster_0 In Vitro Cytotoxicity cluster_1 Bystander Effect cluster_2 Microtubule Disruption A Seed Antigen-Positive and Antigen-Negative Cells B Treat with ADC (Serial Dilutions) A->B C Incubate (e.g., 72h) B->C D MTT Assay C->D E Determine IC50 D->E F Co-culture Antigen-Positive and GFP-labeled Antigen-Negative Cells G Treat with ADC F->G H Incubate (e.g., 72h) G->H I Quantify GFP-Positive Cell Viability H->I J Treat Cells with ADC K Fix and Permeabilize J->K L Immunofluorescence Staining (Anti-tubulin Antibody) K->L M Fluorescence Microscopy L->M

Caption: Workflow for validating ADC specificity.

Tubulin Inhibition-Induced Apoptosis Pathway Tubulysin_G_ADC This compound ADC Internalization Internalization via Antigen Recognition Tubulysin_G_ADC->Internalization Lysosomal_Trafficking Lysosomal Trafficking Internalization->Lysosomal_Trafficking Payload_Release Payload Release (this compound) Lysosomal_Trafficking->Payload_Release Tubulin_Binding Binds to Vinca Domain of Tubulin Payload_Release->Tubulin_Binding Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin_Binding->Microtubule_Disruption Mitotic_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Caspase_Activation Caspase Cascade Activation Apoptosis->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: this compound induced apoptosis pathway.

Conclusion

Validating the specificity of this compound-targeted conjugates is paramount for their successful development as cancer therapeutics. This guide provides a framework for the comparative evaluation of these potent ADCs. The key advantages of this compound as a payload include its high potency, its ability to overcome multidrug resistance, and its capacity for targeted delivery. The experimental protocols and data presented herein offer a foundation for researchers to rigorously assess the specificity and efficacy of their this compound-based ADCs, ultimately contributing to the advancement of more effective and targeted cancer therapies.

References

Assessing the Long-Term In Vivo Efficacy of Tubulysin G and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tubulysins, a class of potent microtubule-targeting agents, have garnered significant interest as payloads for antibody-drug conjugates (ADCs) due to their high cytotoxicity and efficacy against multi-drug resistant (MDR) cancer cells. This guide provides an objective comparison of the in vivo performance of Tubulysin-based ADCs with other microtubule inhibitors, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.

Comparative In Vivo Efficacy of Tubulysin-Based ADCs

The long-term efficacy of Tubulysin-based ADCs has been evaluated in various preclinical xenograft models, often demonstrating superior or comparable activity to other established microtubule-inhibiting ADCs.

Tubulysin Analog ADC vs. Ado-trastuzumab Emtansine (Kadcyla®) and Trastuzumab Deruxtecan (Enhertu®) in HER2-Positive Xenograft Models

A novel Tubulysin B analog, Tub114, conjugated to an anti-HER2 antibody (DX126-262), has shown significant dose-dependent tumor growth inhibition in several HER2-positive cancer models.[1] In the BT-474 human breast cancer xenograft model, DX126-262 demonstrated superior efficacy compared to Kadcyla® at equivalent doses.[1] Notably, the antitumor effect of 5 mg/kg of DX126-262 was better than that of 10 mg/kg of Kadcyla®.[1]

Treatment GroupDose (mg/kg)Tumor ModelTumor Growth Inhibition (T/C%)Source
DX126-262 (Tubulysin B analog ADC) 5BT-4746.8%[1]
Kadcyla® (Ado-trastuzumab emtansine)5BT-47449.3%[1]
DX126-262 (Tubulysin B analog ADC) 10BT-4743.0%[1]
Kadcyla® (Ado-trastuzumab emtansine)10BT-47413.3%[1]
DX126-262 (Tubulysin B analog ADC) 6NCI-N87Comparable to Enhertu®[1]
Enhertu® (Trastuzumab deruxtecan)6NCI-N87Comparable to DX126-262[1]

T/C% = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C% indicates higher antitumor activity.

In the NCI-N87 human gastric cancer xenograft model, DX126-262 exhibited antitumor activity comparable to Enhertu®.[1]

Stabilized Tubulysin ADC vs. MMAE ADC in a Human Lymphoma Xenograft Model

The stability of the Tubulysin payload is crucial for its in vivo efficacy. An unstable Tubulysin M ADC showed only modest tumor growth inhibition (57% TGI), whereas a stabilized Tubulysin Propyl (Pr) ADC resulted in tumor stasis for 21 days at the same dose.[2] This stabilized Tubulysin ADC demonstrated comparable, albeit slightly less, efficacy to an MMAE ADC at a matched dose in a standard lymphoma model.[2] However, in a multidrug-resistant lymphoma model (BJAB.Luc/Pgp), the stabilized Tubulysin Pr ADC was significantly more effective than the MMAE ADC.[2]

Treatment GroupDose (mg/kg)Tumor ModelTumor Growth Inhibition (TGI%)OutcomeSource
Unstable Tubulysin M ADC 1BJAB.Luc57%Modest TGI[2]
Stabilized Tubulysin Pr ADC 1BJAB.LucNot specifiedTumor stasis for 21 days[2]
MMAE ADC1BJAB.LucNot specifiedComplete tumor regression[2]
Stabilized Tubulysin Pr ADC 0.5BJAB.Luc77% (day 11)Modest TGI[2]
MMAE ADC0.5BJAB.Luc80% (day 11)Modest TGI[2]
Stabilized Tubulysin Pr ADC up to 8BJAB.Luc/Pgp (MDR)Significant TGIEffective against MDR tumors[2]
MMAE ADCup to 8BJAB.Luc/Pgp (MDR)41% (day 13)Minimal TGI[2]

TGI% = [1 - (Median tumor volume of treated group / Median tumor volume of control group)] x 100. A higher TGI% indicates higher antitumor activity.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of in vivo efficacy studies. Below are representative protocols for establishing and evaluating ADCs in xenograft models.

HER2-Positive Breast Cancer Xenograft Model (e.g., BT-474)
  • Cell Culture: BT-474 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (5-7 weeks old) are typically used.[3] To support the growth of estrogen-dependent tumors like BT-474, an estrogen pellet (e.g., 1.72 mg) is implanted subcutaneously 48 hours prior to tumor cell inoculation.[3]

  • Tumor Implantation: Approximately 5.5 x 10⁶ BT-474 cells, suspended in a solution like Matrigel, are implanted subcutaneously into the shoulder or flank region of the mice.[3]

  • Tumor Growth Monitoring: Tumor volumes are monitored bi-weekly using caliper measurements (Volume = (length x width²)/2).[4]

  • Treatment: When tumors reach a predetermined size (e.g., 100-250 mm³), mice are randomized into treatment and control groups. ADCs (e.g., Tubulysin-ADC, Kadcyla®, Enhertu®) and vehicle controls are administered, typically via intravenous (IV) injection, at specified doses and schedules (e.g., once every 3 weeks).[1][5]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Overall survival is also a key endpoint, with mice being monitored until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit, or significant body weight loss).[6] At the end of the study, tumors may be excised and weighed.[4]

Human Lymphoma Xenograft Model (e.g., BJAB.Luc)
  • Cell Culture: BJAB.Luc cells, which are engineered to express luciferase for bioluminescence imaging, are cultured in appropriate media.

  • Animal Model: Immunodeficient mice, such as NOD/SCID or similar strains, are used.

  • Tumor Implantation: A specified number of BJAB.Luc cells are injected intravenously or subcutaneously.

  • Tumor Growth Monitoring: Tumor burden can be monitored through bioluminescence imaging or caliper measurements for subcutaneous tumors.

  • Treatment: Once tumors are established, mice are treated with the respective ADCs (e.g., stabilized Tubulysin Pr ADC, MMAE ADC) via a single IV dose.[2]

  • Efficacy Endpoints: Tumor growth is monitored over time to determine tumor growth inhibition and regression.[2]

Mechanism of Action and Signaling Pathway

Tubulysins exert their potent cytotoxic effects by inhibiting tubulin polymerization, a critical process for microtubule formation and function.[7][8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[7][8]

Tubulysin_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Tubulysin-ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Tubulysin Free Tubulysin Lysosome->Tubulysin Linker Cleavage Tubulin α/β-Tubulin Dimers Tubulysin->Tubulin Inhibition of Polymerization G2M_Arrest G2/M Phase Arrest Tubulysin->G2M_Arrest Disruption of Mitotic Spindle Microtubule Microtubules Tubulin->Microtubule Polymerization p53_Bim p53, Bim Activation G2M_Arrest->p53_Bim Bcl2_phos Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_phos Apoptosis Apoptosis p53_Bim->Apoptosis Bcl2_phos->Apoptosis

Caption: Mechanism of action of a Tubulysin-based ADC.

Studies on a synthetic tubulysin analog, KEMTUB10, have indicated that the induced apoptosis involves the activation of p53 and Bim, as well as the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2.[9]

Experimental Workflow for ADC In Vivo Efficacy Assessment

The following diagram outlines a typical workflow for assessing the long-term in vivo efficacy of an ADC like a Tubulysin conjugate.

ADC_In_Vivo_Workflow Cell_Line_Selection 1. Cell Line Selection (e.g., HER2+ BT-474) Animal_Model_Prep 2. Animal Model Preparation (Athymic Nude Mice) Cell_Line_Selection->Animal_Model_Prep Tumor_Implantation 3. Subcutaneous Tumor Implantation Animal_Model_Prep->Tumor_Implantation Tumor_Growth 4. Tumor Growth to Required Volume Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin 6. ADC Administration (e.g., IV, q3w) Randomization->Treatment_Admin Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment_Admin->Data_Collection Toxicity_Assessment 9. Toxicity Assessment (e.g., Histopathology) Treatment_Admin->Toxicity_Assessment Endpoint_Analysis 8. Endpoint Analysis (TGI, Survival) Data_Collection->Endpoint_Analysis

Caption: Standard workflow for in vivo ADC efficacy studies.

References

A Comparative Guide to the Pharmacokinetics of Tubulysin G Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are intrinsically linked to their pharmacokinetic (PK) properties. For ADCs utilizing the potent microtubule-inhibiting payload Tubulysin G, understanding how structural modifications influence their behavior in vivo is paramount. This guide provides an objective comparison of the pharmacokinetic profiles of different this compound ADCs, supported by experimental data, to inform the design and development of next-generation cancer therapeutics.

Key Findings on this compound ADC Pharmacokinetics

The conjugation strategy is a critical determinant of a this compound ADC's pharmacokinetic profile and in vivo stability. Site-specific conjugation, particularly at the N297Q position in the antibody's CH2 domain, has been shown to yield a more favorable pharmacokinetic profile compared to traditional random conjugation methods involving surface-exposed lysines or hinge-cysteine residues.[1] Site-specific ADCs exhibit longer half-lives, lower clearance, and higher systemic exposure of the active ADC, which correlates with improved in vivo efficacy.[1][2][3]

A significant challenge in the development of Tubulysin ADCs is the in vivo hydrolysis of a critical acetate ester on the payload, which renders it inactive.[4][5] The stability of this ester is influenced by the conjugation site, with more sterically protected sites showing reduced metabolism.[4] Strategies to mitigate this include replacing the labile ester with a more stable carbamate functional group or employing site-specific conjugation to shield the payload.[4][5]

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for different this compound ADCs from preclinical studies.

Table 1: Comparison of Pharmacokinetic Parameters of Tubulysin ADCs with Different Conjugation Strategies in Mice [1]

ADC TypeAnalyteAUC (0-336h) (μg*h/mL)Clearance (CL/F) (mL/h/kg)Half-life (t½) (h)
Lysine-Conjugated Total Antibody12000.42268
Total ADC9000.56134
Active ADC4681.0768
Hinge-Cysteine-Conjugated Total Antibody13000.38254
Total ADC9490.53127
Active ADC7210.69100
Site-Specific (N297Q) Total Antibody13000.38260
Total ADC13000.38260
Active ADC12610.20326

Data from a study in C.B-17 SCID mice with N87 gastric xenograft tumors following a single 0.5 mg/kg intravenous dose.[1]

Table 2: In Vivo Stability and Metabolism of Tubulysin ADCs in Mice [1]

ADC TypeDeconjugation (%)Payload Metabolism (%)
Lysine-Conjugated 2548
Hinge-Cysteine-Conjugated 2724
Site-Specific (N297Q) < 0.13

Deconjugation was determined by comparing the AUC of the total antibody to the total ADC. Payload metabolism was determined by comparing the AUC of the total ADC to the active ADC.[1]

Table 3: Pharmacokinetic Parameters of a Conventionally Conjugated Tubulysin ADC (ADC1) in Mice [4][6]

AnalyteHalf-life (t½) (h)Clearance (mL/h/kg)
Total Antibody1490.48

Data from a study in female nu/nu mice.[4][6]

Experimental Protocols

The data presented in this guide were generated using established preclinical models and bioanalytical techniques.

In Vivo Pharmacokinetic Study in Mice[1]
  • Animal Model: Female C.B-17 SCID mice (7-8 weeks old) were implanted with 5 million N87 gastric cancer cells.

  • Dosing: A single intravenous dose of 0.5 mg/kg of the respective this compound ADC was administered via retro-orbital injection.

  • Sample Collection: Blood samples were collected at various time points up to 336 hours post-dose.

  • Bioanalysis:

    • Ligand-Binding Assays (LBA): Specific LBAs were developed to quantify three different species in the serum:

      • Total Antibody: Measures both conjugated and unconjugated antibody.

      • Total ADC: Measures the antibody conjugated to either the active or inactive (deacetylated) payload.

      • Active ADC: Measures the antibody conjugated specifically to the active (acetylated) tubulysin payload.

    • Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin to determine pharmacokinetic parameters including AUC, clearance, and half-life.[1]

In Vivo Pharmacokinetic Study of ADC1 in Mice[4][6]
  • Animal Model: Female nu/nu mice.

  • Dosing: Intravenous administration of ADC1.

  • Bioanalysis:

    • Ligand-Binding Assay (LBA): Used to determine the concentration of the total antibody.

    • Immunocapture Liquid Chromatography-Mass Spectrometry (LC-MS): Employed to analyze the in vivo stability of the ADC and identify metabolites, specifically the cleavage of the acetate ester.[4][6]

Visualizing Experimental Workflows and ADC Metabolism

To better illustrate the processes involved in these comparative studies, the following diagrams have been generated.

Experimental_Workflow cluster_preclinical_model Preclinical Model cluster_bioanalysis Bioanalysis Tumor Implantation N87 Tumor Cell Implantation in SCID Mice Dosing Single IV Dose (0.5 mg/kg) Tumor Implantation->Dosing Sample Collection Serial Blood Sampling (0-336h) Dosing->Sample Collection LBA Ligand-Binding Assays (Total Ab, Total ADC, Active ADC) Sample Collection->LBA Serum Samples PK Analysis Pharmacokinetic Parameter Calculation (AUC, CL, t½) LBA->PK Analysis

Caption: Workflow for the comparative pharmacokinetic study of this compound ADCs.

ADC_Metabolism_Pathway Active_ADC Active this compound ADC (Acetylated Payload) Inactive_ADC Inactive ADC (Deacetylated Payload) Active_ADC->Inactive_ADC Payload Deacetylation (Metabolism) Deconjugated_Ab Unconjugated Antibody Active_ADC->Deconjugated_Ab Deconjugation Free_Payload Free Payload/Metabolites Active_ADC->Free_Payload Deconjugation

Caption: In vivo biotransformation pathways of a this compound ADC.

References

Safety Operating Guide

Navigating the Safe Disposal of Tubulysin G: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: The exceptionally high cytotoxicity of Tubulysin G necessitates stringent adherence to specialized disposal protocols to ensure the safety of laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste, grounded in established safety principles for potent cytotoxic compounds.

As a researcher, scientist, or drug development professional, the safe management of highly potent compounds like this compound is paramount. This document outlines the immediate safety and logistical information required for its proper disposal, ensuring that your laboratory practices meet the highest safety standards.

I. Guiding Principle: Segregation and Incineration

The universally recommended and most definitive method for the disposal of this compound and all materials contaminated with it is high-temperature incineration .[1][2] This process ensures the complete destruction of the cytotoxic molecule. All waste streams containing this compound must be segregated from general and other chemical waste into clearly marked, leak-proof containers designated for "Cytotoxic Waste for Incineration."

II. Operational Plan: Waste Handling and Segregation

Proper segregation from the point of generation is critical to prevent cross-contamination and ensure safe handling.

A. Solid Waste Disposal:

  • Personal Protective Equipment (PPE): All disposable PPE used when handling this compound, including double gloves, disposable gowns, and face shields, must be considered cytotoxic waste.

  • Contaminated Labware: All single-use labware, such as pipette tips, tubes, vials, and plastic-backed absorbent pads, that has come into contact with this compound must be disposed of as cytotoxic waste.

  • Procedure:

    • Immediately after use, place all solid waste into a designated, rigid, puncture-proof container lined with a purple bag and clearly labeled with "Cytotoxic Waste" and the biohazard symbol.

    • Once the container is three-quarters full, securely seal the bag and the container lid.

    • Store the sealed container in a designated, secure area with restricted access until collection by a licensed hazardous waste disposal service.

B. Liquid Waste Disposal:

  • Bulk Liquid Waste: Unused or concentrated solutions of this compound should not be chemically treated in the lab without extensive validation. They must be collected and disposed of via incineration.

    • Procedure: Collect all bulk liquid waste in a dedicated, leak-proof, and shatter-proof container clearly labeled "Cytotoxic Liquid Waste: this compound for Incineration." This container should be stored in secondary containment.

  • Aqueous Solutions (Trace Amounts): For dilute aqueous solutions resulting from routine experimental procedures (e.g., from cell culture media), chemical inactivation prior to collection may be considered to reduce the hazard level of the liquid waste. The primary mechanism for the detoxification of certain tubulysins is the hydrolysis of the C-11 acetate group, which significantly reduces its cytotoxic potency.[3][4][5][6] Alkaline hydrolysis is a standard chemical procedure to achieve this.

III. Experimental Protocol: Chemical Inactivation via Alkaline Hydrolysis

This protocol is intended for the treatment of dilute aqueous solutions containing residual this compound and for the decontamination of contaminated surfaces and non-disposable equipment. Note: The resulting solution must still be disposed of as hazardous chemical waste.

Objective: To hydrolyze the acetate ester in this compound, rendering it significantly less cytotoxic.

Materials:

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Appropriate solvent (e.g., a mixture of water and a miscible organic solvent like methanol or ethanol to ensure solubility)

  • Dedicated, labeled waste container for the inactivated solution

  • Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, and safety goggles.

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood.

  • Alkaline Solution Preparation: Prepare a stock solution of 1 M Sodium Hydroxide in a 9:1 mixture of water and methanol.

  • Inactivation:

    • To the dilute this compound aqueous waste, slowly add the 1 M NaOH solution to reach a final concentration of approximately 0.1 M to 0.3 M NaOH.

    • Allow the mixture to react for a minimum of 24 hours at room temperature with gentle stirring. This extended time helps to ensure the completion of the hydrolysis reaction.[7][8]

  • Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding an appropriate acid (e.g., hydrochloric acid).

  • Disposal: Transfer the neutralized, inactivated solution to a hazardous waste container labeled "Hydrolyzed this compound Waste" for collection by a certified hazardous waste disposal service.

Quantitative Data for Alkaline Hydrolysis

ParameterRecommended Value/ConditionRationale
Inactivating Agent Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Strong bases that effectively catalyze ester hydrolysis (saponification).[7]
Solvent 9:1 Water/Methanol or Water/EthanolA non-aqueous co-solvent can aid in the solubility of the substrate.[8][9]
Final Base Concentration 0.1 M - 0.3 MA stoichiometric excess of hydroxide ensures the reaction proceeds to completion.
Reaction Time ≥ 24 hoursProvides sufficient time for the hydrolysis of the ester group at room temperature.
Temperature Room TemperatureMild conditions that are sufficient for alkaline hydrolysis without requiring heating.[8][9]

IV. Spill Decontamination

In the event of a spill, immediate action is required to contain and decontaminate the area.

  • Alert and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear a full set of appropriate PPE, including a respirator if the spill involves powder.

  • Containment: Cover the spill with absorbent pads, starting from the outside and working inward.

  • Decontamination:

    • For liquid spills, once absorbed, saturate the area with a freshly prepared 1% sodium hypochlorite solution or a 0.3 M sodium hydroxide solution.

    • Allow a contact time of at least 30 minutes.

    • Wipe the area clean with fresh absorbent pads.

  • Cleaning: Following decontamination, clean the area with a detergent solution and then wipe with 70% ethanol.

  • Disposal: All materials used for spill cleanup must be disposed of as cytotoxic solid waste for incineration.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

TubulysinG_Disposal_Workflow start Generation of this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (PPE, Labware, Spill Debris) waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid collect_solid Collect in Labeled Purple Cytotoxic Container solid_waste->collect_solid liquid_concentration Assess Concentration liquid_waste->liquid_concentration bulk_liquid Bulk / Concentrated Liquid liquid_concentration->bulk_liquid High dilute_liquid Dilute Aqueous Liquid (Trace Contamination) liquid_concentration->dilute_liquid Low/Trace collect_bulk Collect in Labeled Cytotoxic Liquid Container bulk_liquid->collect_bulk inactivate Chemical Inactivation (Alkaline Hydrolysis) dilute_liquid->inactivate store Store Securely for Pickup collect_solid->store collect_bulk->store collect_inactivated Collect Neutralized Solution in Hazardous Waste Container inactivate->collect_inactivated collect_inactivated->store incinerate High-Temperature Incineration by Licensed Vendor store->incinerate

Figure 1. Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling Tubulysin G

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Tubulysin G was publicly available at the time of this writing. The following guidance is based on safety data for closely related and highly potent tubulysin analogs, such as Tubulysin A, and general best practices for handling highly cytotoxic compounds. Researchers must consult their institution's safety office and perform a risk assessment before handling this compound.

This compound is a highly cytotoxic agent that requires stringent safety protocols to prevent exposure.[1] It functions as a potent anti-microtubule toxin, leading to cell cycle arrest and apoptosis, and is often used as a payload in antibody-drug conjugates (ADCs).[1][2] Due to its hazardous nature, all handling procedures must be conducted within a designated containment area and by trained personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesDouble gloving with chemotherapy-rated nitrile gloves is required. Inspect gloves for any defects before use. Change gloves frequently.
Body Protection Lab Coat/GownA disposable, solid-front gown with tight-fitting cuffs, resistant to chemical permeation. Should be changed immediately if contaminated.
ApronA disposable, plastic apron should be worn over the lab coat when there is a risk of splashes or spills.
Eye Protection Safety Goggles/Face ShieldTightly fitting safety goggles with side shields are the minimum requirement.[3][4] A full-face shield should be worn over goggles for splash protection.
Respiratory Protection RespiratorFor handling the powdered form or when aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[4][5]

Operational Plan and Disposal

A meticulous, step-by-step approach is crucial for the safe handling and disposal of this compound.

1. Designated Handling Area:

  • All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box), to protect both the user and the environment.[4][5]

  • The work area should be clearly labeled with a "Cytotoxic Agent Handling Area" warning sign.

  • An emergency spill kit specifically for cytotoxic agents must be readily accessible.

2. Preparation and Handling:

  • Before starting, ensure all necessary equipment and supplies are inside the containment unit to minimize traffic in and out of the area.

  • When handling the powdered form, extreme caution should be taken to avoid generating dust.

  • Reconstitute the compound carefully, adding the solvent slowly down the side of the vial.

  • All manipulations should be performed on a disposable, absorbent pad to contain any potential spills.

3. Spill Management:

  • In case of a spill, immediately alert others in the vicinity.

  • Wearing full PPE, cover the spill with absorbent material from the cytotoxic spill kit.

  • Decontaminate the area using an appropriate deactivating agent (e.g., a solution of sodium hypochlorite), followed by a thorough cleaning with a detergent solution.

  • All materials used for cleanup must be disposed of as cytotoxic waste.

4. Disposal Plan:

  • All waste generated from handling this compound, including empty vials, used PPE, and contaminated labware, is considered cytotoxic waste.

  • Segregate cytotoxic waste into clearly labeled, puncture-proof, and leak-proof containers.

  • Do not mix cytotoxic waste with other types of laboratory waste.

  • Dispose of the cytotoxic waste containers through your institution's hazardous waste disposal program, following all local and national regulations.[4][6]

Experimental Protocols

General Protocol for Reconstitution:

  • Calculate the required volume of solvent (e.g., DMSO) to achieve the desired stock solution concentration.

  • Inside the BSC, carefully uncap the vial containing the lyophilized this compound powder.

  • Using a calibrated micropipette, slowly add the calculated volume of solvent to the vial, avoiding any splashing.

  • Gently swirl or vortex the vial until the powder is completely dissolved.

  • Label the vial clearly with the compound name, concentration, date, and your initials.

  • Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a sealed container.[4][5][6]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][6]
Ingestion Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Workflow for Handling this compound

TubulysinG_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (BSC or Isolator) don_ppe 2. Don Full PPE (Double Gloves, Gown, Eye Protection) prep_area->don_ppe gather_materials 3. Gather All Materials in BSC don_ppe->gather_materials reconstitute 4. Reconstitute Compound (Add Solvent Slowly) gather_materials->reconstitute experiment 5. Perform Experiment (On Absorbent Pad) reconstitute->experiment decontaminate 6. Decontaminate Surfaces experiment->decontaminate spill Spill Event experiment->spill dispose_waste 7. Segregate Cytotoxic Waste (Labeled, Leak-Proof Container) decontaminate->dispose_waste doff_ppe 8. Doff PPE (Dispose as Cytotoxic Waste) dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands spill_kit Use Cytotoxic Spill Kit spill->spill_kit spill_kit->decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.